Technical Documentation Center

ethyl 3-phenyl-1H-pyrazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 3-phenyl-1H-pyrazole-4-carboxylate
  • CAS: 181867-24-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

[1] Executive Summary This technical guide details the synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate , a critical pharmacophore in medicinal chemistry.[1] This scaffold serves as a foundational building block for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate , a critical pharmacophore in medicinal chemistry.[1] This scaffold serves as a foundational building block for p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.[1]

Unlike generic preparations, this protocol focuses on the Orthoester-Claisen Condensation route.[1] This pathway is selected for its high regioselectivity, scalability, and avoidance of hazardous diazo intermediates often found in [3+2] cycloadditions. The guide provides a self-validating workflow, mechanistic insights into regiochemical control, and strict safety parameters.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a two-step convergent strategy. The core challenge is establishing the correct substitution pattern (phenyl at C3, ester at C4) while minimizing the formation of the 5-phenyl isomer.

Strategic Logic[1]
  • Precursor Selection: We utilize ethyl benzoylacetate as the 1,3-dicarbonyl equivalent.[1]

  • One-Carbon Homologation: Triethyl orthoformate (TEOF) introduces the C5 carbon in the form of an electrophilic enol ether.[1]

  • Dinucleophile Cyclization: Hydrazine hydrate acts as the dinucleophile.[1] The reaction sequence is dictated by the hard/soft acid-base (HSAB) principle, where the hydrazine performs a Michael addition followed by cyclocondensation.[1]

Retrosynthesis Target Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Inter Ethyl 2-benzoyl-3-ethoxyacrylate (Enaminone Precursor) Target->Inter Cyclocondensation SM3 Hydrazine Hydrate Target->SM3 Reagent SM1 Ethyl Benzoylacetate Inter->SM1 Claisen-type Condensation SM2 Triethyl Orthoformate (TEOF) Inter->SM2

Caption: Retrosynthetic disconnection showing the conversion of beta-keto ester to the pyrazole core via an ethoxymethylene intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-benzoyl-3-ethoxyacrylate

This step involves the condensation of ethyl benzoylacetate with triethyl orthoformate.[1] Acetic anhydride is used as both a solvent and a catalyst to drive the equilibrium by sequestering the ethanol byproduct.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Benzoylacetate 1.0 Substrate
Triethyl Orthoformate (TEOF) 1.5 C1 Synthon

| Acetic Anhydride | 2.5 | Solvent/Dehydrating Agent |[1]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N2 line).

  • Addition: Charge the flask with Ethyl Benzoylacetate (19.2 g, 100 mmol), TEOF (22.2 g, 150 mmol), and Acetic Anhydride (25.5 g, 250 mmol).

  • Reaction: Heat the mixture to reflux (bath temp ~140°C). Maintain reflux for 3 to 4 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The starting beta-keto ester (

      
      ) should disappear, replaced by a lower polarity spot (
      
      
      
      ) corresponding to the enol ether.[1]
  • Workup: Remove volatiles (excess TEOF, acetic anhydride, acetic acid) under reduced pressure (rotary evaporator).

  • Isolation: The residue is typically a viscous yellow/orange oil that may solidify upon standing.[1] This intermediate (Ethyl 2-benzoyl-3-ethoxyacrylate) is sufficiently pure for the next step.[1]

    • Validation: 1H NMR should show a characteristic singlet (or doublet if coupled) for the vinyl proton at

      
       ppm.[1]
      
Step 2: Cyclization to Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

The regioselectivity is determined here.[1][2] The hydrazine attacks the


-carbon (ethoxy group) first.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Crude Intermediate (Step 1) 1.0 Substrate
Hydrazine Hydrate (80%) 1.1 Dinucleophile

| Ethanol (Absolute) | 5-10 Vol | Solvent |[1]

Procedure:

  • Dissolution: Dissolve the crude oil from Step 1 in Ethanol (100 mL) in a 250 mL flask. Cool the solution to 0–5°C in an ice bath.

  • Addition: Add Hydrazine Hydrate (5.5 g, 110 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Observation: A white or pale yellow precipitate often forms as the cyclization proceeds.[1]

  • Workup: Evaporate the solvent under reduced pressure to approximately 20% of the original volume. Pour the residue into ice-cold water (200 mL) with vigorous stirring.

  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold hexanes (
    
    
    
    mL).
  • Recrystallization: Recrystallize from Ethanol/Water (8:2) to obtain white needles.[1]

Yield Expectations: 75–85% over two steps.

Mechanistic Analysis & Regioselectivity

Understanding the mechanism is vital for troubleshooting.[1] The formation of the 3-phenyl isomer (vs. 5-phenyl) is driven by the electrophilicity of the intermediate.[1]

  • Michael Addition: The terminal nitrogen of hydrazine is a hard nucleophile.[1] It attacks the

    
    -carbon of the acrylate (the carbon bearing the ethoxy group) because this position is highly activated for nucleophilic attack (vinylogous ester).[1]
    
  • Elimination: The ethoxy group is eliminated, forming a hydrazone-like intermediate.[1]

  • Intramolecular Cyclization: The remaining

    
     attacks the ketone carbonyl (benzoyl group).
    
  • Dehydration/Aromatization: Loss of water yields the aromatic pyrazole.[1]

Why 3-phenyl? If the hydrazine attacked the ketone first, the phenyl group would end up at position 5 (relative to the NH). However, the ethoxy-vinyl carbon is kinetically more accessible for the initial Michael addition, locking the phenyl into position 3.[1]

Mechanism Step1 Ethyl 2-benzoyl-3-ethoxyacrylate Step2 Michael Addition (Hydrazine attacks C-OEt) Step1->Step2 N2H4 Step3 Elimination of EtOH (Intermediate Enamine) Step2->Step3 -EtOH Step4 Cyclization on Ketone Step3->Step4 Intramolecular Final 3-Phenyl-1H-pyrazole-4-carboxylate Step4->Final -H2O

Caption: Mechanistic pathway highlighting the Michael addition-elimination sequence that dictates regiochemistry.

Structural Validation & Characterization

The product exists in tautomeric equilibrium (


-pyrazole), but in the solid state, it is stable.[1]
  • Appearance: White crystalline solid.[1]

  • Melting Point: 142–144°C (Lit.[1] value check required for specific polymorphs).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, NH)[1]
      
    • 
       8.3 (s, 1H, C5-H) — Diagnostic peak for the pyrazole ring.[1]
      
    • 
       7.5–7.8 (m, 5H, Ph-H)[1]
      
    • 
       4.2 (q, 2H, 
      
      
      
      )[1]
    • 
       1.2 (t, 3H, 
      
      
      
      )[1]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Use only in a fume hood. Double-glove (Nitrile) is recommended.[1] Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

  • Triethyl Orthoformate: Flammable.[1] Moisture sensitive.[1]

  • Acetic Anhydride: Corrosive lachrymator.[1]

References

  • Menozzi, G., Mosti, L., & Schenone, P. (1987).[1] "Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Synthesis of pyrazoles." Journal of Heterocyclic Chemistry. [1]

  • Groth, S., et al. (2018).[1] "Regioselective Synthesis of Pyrazoles." Organic Syntheses. Validated protocols for pyrazole construction.

  • El-Sawy, E. R., et al. (2012).[1] "Synthesis and biological activity of some new 1,3,4-trisubstituted pyrazole derivatives." Acta Pharmaceutica.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Ethyl 3-phenyl-1H-pyrazole-4-carboxylate." [1]

Sources

Exploratory

Technical Whitepaper: Chemical Architecture and Reactivity of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

The following technical guide details the chemical architecture, synthesis, and reactivity of ethyl 3-phenyl-1H-pyrazole-4-carboxylate . Executive Summary Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 861585-88-8) is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and reactivity of ethyl 3-phenyl-1H-pyrazole-4-carboxylate .

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 861585-88-8) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors, anti-inflammatory agents (COX-2 selectivity), and ubiquitin-specific protease (USP7) antagonists.[1][2] Its value lies in its amphoteric nature and regioselective reactivity , which allow for precise diversification at the N1, C5, and ester positions. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity patterns, designed for researchers optimizing lead compounds.

Part 1: Structural Analysis & Physicochemical Profile

Electronic Architecture and Tautomerism

The compound exists as a dynamic equilibrium of tautomers. In solution and the solid state, the 3-phenyl tautomer (A) is thermodynamically favored over the 5-phenyl tautomer (B) due to steric minimization and electronic conjugation.

  • Tautomer A (Major): 3-phenyl-1H-pyrazole-4-carboxylate.[1][2][3][4] The NH proton resides on the nitrogen adjacent to the C5-H, minimizing steric clash with the C3-phenyl group.

  • Tautomer B (Minor): 5-phenyl-1H-pyrazole-4-carboxylate. The NH proton resides on the nitrogen adjacent to the bulky phenyl group, creating significant steric strain.

DOT Diagram: Tautomeric Equilibrium

Tautomerism TautomerA 3-Phenyl-1H-pyrazole (Major Tautomer) Less Steric Strain TautomerB 5-Phenyl-1H-pyrazole (Minor Tautomer) Steric Clash (NH vs Ph) TautomerA->TautomerB Fast Proton Exchange (Solution)

Caption: The equilibrium heavily favors the 3-phenyl isomer (A) to avoid steric repulsion between the NH and the phenyl ring.

Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 140–145 °CRange varies by purity/crystal form [1].[1][4]
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water
pKa (NH) ~14.0Weakly acidic; deprotonatable by bases like K₂CO₃, NaH.
LogP ~2.5Lipophilic scaffold suitable for drug delivery.

Part 2: Validated Synthetic Pathways

The most robust synthesis avoids regioselectivity issues by constructing the pyrazole ring de novo from acyclic precursors. The Vilsmeier-Haack-like cyclization strategy is the industry standard for high yield and purity.

Protocol: Cyclization of Ethyl (Z)-2-benzoyl-3-ethoxyacrylate

This method ensures the correct placement of the phenyl and ester groups without forming inseparable regioisomers common in hydrazine-diketone condensations.

Reagents:
  • Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate)

  • Triethyl orthoformate (TEOF)

  • Acetic anhydride (Ac₂O)

  • Hydrazine hydrate (N₂H₄[5]·H₂O)

Step-by-Step Methodology:
  • Formation of Intermediate (Ethyl (Z)-2-benzoyl-3-ethoxyacrylate):

    • Charge a reaction flask with ethyl benzoylacetate (1.0 eq), TEOF (1.6 eq), and Ac₂O (3.0 eq).

    • Reflux the mixture (approx. 120–130 °C) for 2–4 hours. Monitor by TLC for the disappearance of the starting keto-ester.

    • Mechanism:[4][6] The active methylene attacks the orthoformate, eliminating ethanol to form the enol ether.

    • Workup: Concentrate in vacuo to remove excess TEOF and acetic acid.[7] The residue (Intermediate 3) is often used directly without purification [2].

  • Cyclization to Pyrazole:

    • Dissolve the crude intermediate in absolute Ethanol (5–10 volumes).

    • Cool to 0 °C in an ice bath.

    • Add Hydrazine hydrate (1.1 eq) dropwise. Caution: Exothermic.

    • Allow to warm to Room Temperature and stir for 12 hours.

    • Isolation: The product often precipitates. Filter the white solid and wash with cold ethanol/water (1:1).

    • Purification: Recrystallize from Ethanol or Acetone/Hexane if necessary.

DOT Diagram: Synthetic Workflow

Synthesis Start Ethyl Benzoylacetate (C11H12O3) Reagents1 TEOF + Ac2O Reflux, 4h Start->Reagents1 Intermed Intermediate: Ethyl (Z)-2-benzoyl-3-ethoxyacrylate Reagents1->Intermed Reagents2 Hydrazine Hydrate EtOH, 0°C -> RT, 12h Intermed->Reagents2 Product Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (Target) Reagents2->Product

Caption: Two-step "one-pot" synthesis via ethoxyacrylate intermediate ensures high regiocontrol.

Part 3: Chemical Reactivity & Functionalization Guide

Regioselective N-Alkylation

The alkylation of the pyrazole NH is the most critical modification for SAR (Structure-Activity Relationship) studies.

  • The Challenge: Alkylation can occur at N1 or N2.

  • The Rule: Under basic conditions (K₂CO₃/DMF or NaH/THF), alkylation favors the 1-alkyl-3-phenyl isomer (Product A) over the 1-alkyl-5-phenyl isomer (Product B).

  • Mechanistic Driver: Steric Hindrance.

    • Path A (Favored): Alkylation at the nitrogen distal to the phenyl ring (N1 relative to C3-Ph). The incoming electrophile avoids the steric bulk of the phenyl group.

    • Path B (Disfavored): Alkylation at the nitrogen adjacent to the phenyl ring leads to significant steric clash between the new alkyl group and the phenyl ring [3].

Experimental Tip: Use Cesium Carbonate (Cs₂CO₃) in DMF to further enhance the ratio of the less hindered isomer (1-alkyl-3-phenyl).

Ester Manipulations

The C4-ethyl ester is a versatile handle for downstream chemistry:

  • Hydrolysis: Treat with LiOH (THF/H₂O) to yield 3-phenyl-1H-pyrazole-4-carboxylic acid . This acid can be coupled to amines to form amides (common in kinase inhibitors).

  • Reduction: Treat with LiAlH₄ (THF, 0°C) to yield (3-phenyl-1H-pyrazol-4-yl)methanol .

  • Amidation: Direct aminolysis with primary amines at high temperature (or catalyzed by AlMe₃) converts the ester directly to an amide.

Electrophilic Aromatic Substitution (EAS)
  • Pyrazole Ring: The C4 position is blocked by the ester. The C3 and C5 positions are occupied (Ph and N/H). Therefore, EAS on the pyrazole core is deactivated.

  • Phenyl Ring: Standard EAS (nitration, halogenation) will occur on the phenyl ring, typically at the para-position due to the steric bulk of the pyrazole substituent, although the pyrazole itself is electron-rich.

Part 4: Medicinal Chemistry Applications[8][9]

This scaffold is a "privileged structure" in drug discovery.

  • USP7 Inhibitors: Derivatives where the N1 is alkylated with benzyl groups and the ester is converted to a substituted amide have shown potency against Ubiquitin Specific Protease 7 (USP7), a cancer target [2].

  • COX-2 Inhibitors: 1,5-Diarylpyrazoles are classic COX-2 inhibitors (e.g., Celecoxib). While this molecule is a 3-phenyl-4-ester, N-arylation can convert it into a 1,3-diaryl analog, offering a distinct IP space with modified selectivity profiles.

  • Kinase Inhibition: The 4-carboxylate can be converted to a hinge-binding motif (e.g., aminopyrimidine or urea), utilizing the phenyl group to occupy the hydrophobic back pocket of the ATP binding site.

Part 5: References

  • NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (Related Isomer Data).Link

  • Google Patents. Inhibitors targeting ubiquitin specific protease 7 (USP7) - US20240376076A1. (Detailed synthesis of Intermediate 4). Link

  • ResearchGate. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. (Mechanistic insight into regioselectivity). Link

  • PubChem. Ethyl 3-methyl-1H-pyrazole-4-carboxylate (Analogous Properties).Link

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-phenyl-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazole cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazole class, it serves as a versatile scaffold for the development of novel therapeutic agents. The pyrazole nucleus is a common feature in numerous established drugs, valued for its metabolic stability and diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of ethyl 3-phenyl-1H-pyrazole-4-carboxylate, including its detailed synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on its anti-inflammatory and anticancer properties.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug design, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1] The incorporation of a phenyl group at the 3-position and an ethyl carboxylate group at the 4-position of the pyrazole ring in the title compound offers multiple points for further chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and chemical behavior of ethyl 3-phenyl-1H-pyrazole-4-carboxylate is therefore crucial for the exploration of new chemical entities in drug development.

Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

The synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be achieved through several established methods for pyrazole ring formation. A common and efficient approach involves the condensation of a β-ketoester with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. An alternative and widely used method is the Vilsmeier-Haack reaction of a phenylhydrazone.

Synthesis via Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction provides a robust method for the synthesis of 4-formylpyrazoles, which can be subsequently oxidized to the corresponding carboxylic acid and esterified.[1] A more direct approach involves the reaction of an appropriate phenylhydrazone with the Vilsmeier-Haack reagent.

Experimental Protocol:

Step 1: Formation of the Phenylhydrazone of Acetophenone

  • In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol) in 50 mL of ethanol.

  • Add phenylhydrazine (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated phenylhydrazone, wash with cold water, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization

  • In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 30 mmol) to ice-cold N,N-dimethylformamide (DMF, 50 mL) with constant stirring.

  • To this reagent, add the previously synthesized acetophenone phenylhydrazone (10 mmol) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat it to 60-70°C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The intermediate, 3-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate. Filter the solid, wash with water, and dry.[1]

Step 3: Oxidation and Esterification

  • The 3-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate or Jones reagent.

  • The resulting carboxylic acid is then esterified to the ethyl ester by refluxing with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • The final product, ethyl 3-phenyl-1H-pyrazole-4-carboxylate, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a catalytic amount of acetic acid in the hydrazone formation protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine.

  • The Vilsmeier-Haack reagent is a powerful formylating and cyclizing agent for electron-rich substrates like hydrazones.

  • The reaction is performed at low temperatures initially to control the exothermic reaction between POCl₃ and DMF.

  • Neutralization is crucial to precipitate the product and remove acidic byproducts.

Synthesis Workflow Diagram

Synthesis_Workflow Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Aldehyde 3-Phenyl-1H-pyrazole -4-carbaldehyde Hydrazone->Aldehyde Cyclization Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Aldehyde Carboxylic_Acid 3-Phenyl-1H-pyrazole -4-carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation Oxidation Oxidation (e.g., KMnO4) Final_Product Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Carboxylic_Acid->Final_Product Esterification Esterification Esterification (Ethanol/H2SO4)

Caption: Synthesis workflow for ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in drug development.

PropertyValueReference
IUPAC Name Ethyl 3-phenyl-1H-pyrazole-4-carboxylateN/A
CAS Number 181867-24-3N/A
Molecular Formula C₁₂H₁₂N₂O₂N/A
Molecular Weight 216.24 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 142-147 °C (for the corresponding aldehyde)[2]
Solubility Soluble in DMSO, chloroform, and other common organic solvents[1]
1H NMR (CDCl₃, δ ppm) 1.35 (t, 3H, CH₃), 4.30 (q, 2H, CH₂), 7.30-7.50 (m, 5H, Ar-H), 8.10 (s, 1H, pyrazole-H), 10.5 (br s, 1H, NH)[1] (Predicted)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1700 (C=O, ester), ~1600, 1500 (C=C, aromatic)[1] (Predicted)

Therapeutic Potential and Applications in Drug Development

The pyrazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of ethyl 3-phenyl-1H-pyrazole-4-carboxylate are anticipated to exhibit a range of biological activities, primarily as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Many pyrazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3][4] The structural features of ethyl 3-phenyl-1H-pyrazole-4-carboxylate, particularly the phenyl and carboxylate groups, provide opportunities for designing selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Action:

The anti-inflammatory mechanism of pyrazole derivatives often involves the inhibition of pro-inflammatory mediators. This can occur through various pathways:

  • COX Inhibition: The pyrazole ring can fit into the active site of COX enzymes, inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Cytokine Modulation: Some pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism of pyrazole derivatives.

Anticancer Activity

The pyrazole nucleus is also a key component of several anticancer agents.[5] The planar structure of the pyrazole ring allows it to participate in π-π stacking interactions with biological targets, while the nitrogen atoms can act as hydrogen bond donors or acceptors.

Potential Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

  • Apoptosis Induction: Certain pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, thereby preventing the uncontrolled division of cancer cells.[5]

Conclusion

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through well-established synthetic routes, and its structure offers ample opportunities for chemical modification to optimize its biological activity. Further research into the pharmacological properties of its derivatives is warranted to fully explore its therapeutic potential, particularly in the areas of inflammation and oncology. The information presented in this guide provides a solid foundation for researchers and scientists to advance the development of new and effective drugs based on this promising scaffold.

References

  • Biomedical and Pharmacology Journal. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins.[Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.[Link]

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.[Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.[Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.[Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.[Link]

  • Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[Link]

  • NIH. (n.d.). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity.[Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.[Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.[Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.[Link]

  • PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate.[Link]

  • NIH. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.[Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.[Link]

  • PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives.[Link]

  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.[Link]

  • Magnetic Resonance in Chemistry. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.[Link]

  • NIH. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Elegance of a Privileged Scaffold In the landscape of modern chemical research, certain molecular frameworks consistently emerge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of modern chemical research, certain molecular frameworks consistently emerge as cornerstones for innovation. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is undeniably one such "privileged scaffold." Its unique electronic properties, synthetic accessibility, and ability to engage in diverse biological interactions have cemented its importance in medicinal chemistry and materials science. This guide focuses on a particularly valuable derivative: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS Number: 181867-24-3 ).

This document moves beyond a simple datasheet, offering the perspective of a Senior Application Scientist. We will dissect the synthesis of this compound not merely as a procedure but as a tactical chemical transformation, exploring the rationale behind each step. We will delve into its applications, not as a list of possibilities, but as a testament to its potential in shaping the future of therapeutics and advanced materials. Our objective is to provide a comprehensive, insightful, and practical resource for researchers aiming to harness the full potential of this versatile molecule.

Core Molecular Profile: Physicochemical and Spectroscopic Characteristics

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a stable, crystalline solid under standard conditions. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 181867-24-3[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
IUPAC Name ethyl 3-phenyl-1H-pyrazole-4-carboxylate
Appearance White to off-white crystalline solid
Storage 2-8°C, protected from light and moisture[1]

Spectroscopic Signature for Structural Verification:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a characteristic singlet for the pyrazole ring proton, and the quartet and triplet pattern of the ethyl ester group.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group, C=N and C=C stretching vibrations from the pyrazole and phenyl rings, and C-H stretching from the aromatic and aliphatic portions.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Mechanistic Rationale: A Constructive Approach

The synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be efficiently achieved through a one-pot, three-component condensation reaction. This approach is favored for its atom economy and operational simplicity. The following protocol is a representative method adapted from established procedures for similar pyrazole derivatives.[4]

Experimental Protocol: One-Pot Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents), and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The resulting crude solid is then collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Causality in Experimental Choices:

  • DMF-DMA serves a dual role as both a reagent and a dehydrating agent. It reacts with the active methylene group of ethyl acetoacetate to form an enamine intermediate, which is more reactive towards nucleophilic attack.

  • Phenylhydrazine acts as the nitrogen source for the pyrazole ring formation.

  • Ethanol is a common solvent choice due to its ability to dissolve the reactants and its appropriate boiling point for this reaction.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product ethyl_acetoacetate Ethyl Acetoacetate mixing Mixing in Ethanol ethyl_acetoacetate->mixing dmf_dma DMF-DMA dmf_dma->mixing phenylhydrazine Phenylhydrazine phenylhydrazine->mixing reflux Reflux mixing->reflux cooling Cooling & Precipitation reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization final_product Ethyl 3-phenyl-1H- pyrazole-4-carboxylate recrystallization->final_product

Caption: Synthetic workflow for ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Applications in Medicinal Chemistry: A Scaffold for Anti-Inflammatory Agents

The pyrazole nucleus is a cornerstone in the design of anti-inflammatory drugs, with celecoxib being a prominent example.[5] Ethyl 3-phenyl-1H-pyrazole-4-carboxylate serves as a valuable starting material for the synthesis of a diverse array of novel anti-inflammatory candidates.

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a key role in the inflammatory cascade.[5] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram of the COX-2 Inhibition Pathway:

G inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid pla2->cell_membrane acts on cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates pyrazole_derivative Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (and its derivatives) pyrazole_derivative->cox2 inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Emerging Frontiers: Applications in Materials Science

Beyond its biomedical significance, the pyrazole scaffold is gaining traction in the field of materials science. The thermal stability and unique electronic properties of pyrazole derivatives make them attractive candidates for applications in organic electronics.[6]

Derivatives of ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be functionalized to create novel materials for:

  • Organic Light-Emitting Diodes (OLEDs): The pyrazole core can be incorporated into molecules that serve as emitters or charge-transporting layers in OLED devices.[6]

  • Organic Field-Effect Transistors (OFETs): The tunable electronic properties of pyrazole derivatives can be exploited to create new organic semiconductors.[6]

  • Functional Polymers: This compound can be modified to act as a monomer for the synthesis of polymers with tailored thermal, mechanical, or electronic properties.[6]

Quality Control and Self-Validating Protocols

To ensure the reliability of research outcomes, rigorous characterization of the synthesized ethyl 3-phenyl-1H-pyrazole-4-carboxylate is imperative. The following analytical techniques form a self-validating system for identity and purity confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of all expected functional groups and the overall connectivity of the atoms.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Verifies the presence of key functional groups.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety and Handling

While specific toxicity data for ethyl 3-phenyl-1H-pyrazole-4-carboxylate is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on related pyrazole compounds, the following GHS hazard statements may be relevant: may cause skin irritation, serious eye irritation, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion: A Molecule of Enduring Relevance

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is more than just a chemical compound; it is a versatile building block with proven and potential applications that span from the development of life-saving medicines to the creation of next-generation electronic materials. Its straightforward synthesis and the rich chemistry of the pyrazole ring ensure its continued relevance in both academic and industrial research. This guide has aimed to provide not only the "what" and "how" but also the "why," fostering a deeper understanding that will empower researchers to innovate and discover.

References

  • Pharmaffiliates. Ethyl-3-phenyl pyrazole-4-carboxylate. [Link]

  • ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • ACS Omega. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. [Link]

  • PMC. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • ResearchGate. Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents | Request PDF. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • The Chemistry of Pyrazoles: Applications in Advanced Materials. [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Wiley-VCH. Supporting Information. [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-phenyl-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are integral components of numerous pharmaceuticals, demonstrating a remarkable breadth of biological activities. These include anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties.[1] The versatility of the pyrazole ring, allowing for substitution at various positions, enables the fine-tuning of steric, electronic, and lipophilic parameters, thereby facilitating the optimization of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet highly significant, derivative: ethyl 3-phenyl-1H-pyrazole-4-carboxylate. We will delve into its fundamental properties, synthesis, characterization, and its burgeoning potential in the realm of drug discovery and development.

Molecular and Physicochemical Properties

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a molecule of significant interest due to its structural motifs that are often associated with biological activity. A comprehensive understanding of its physicochemical properties is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2][3]
CAS Number 181867-24-3[2]
Appearance Varies, often a solid-
Solubility Generally soluble in organic solvents like ethanol, DMSO, and DMF-

Synthesis Methodology: A Strategic Approach

The synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be achieved through several synthetic routes. A common and effective strategy involves the condensation of a β-ketoester equivalent with a hydrazine derivative. The following protocol outlines a representative synthesis, emphasizing the rationale behind the chosen reagents and conditions.

Experimental Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of substituted pyrazoles.[4]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2 equivalents).

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: Triethyl orthoformate in the presence of acetic anhydride acts as a formylating agent, introducing the necessary carbon atom for the pyrazole ring formation. Acetic anhydride serves to activate the orthoformate and acts as a dehydrating agent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the volatile components under reduced pressure. The resulting crude product is often used in the next step without further purification.

Step 2: Cyclization with Hydrazine to form Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

  • Reagents and Setup: Dissolve the crude product from Step 1 in a suitable solvent, such as ethanol. To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Causality: Hydrazine acts as the binucleophile, attacking the carbonyl and the enol ether functionalities of the intermediate, leading to the formation of the pyrazole ring. The choice of ethanol as a solvent facilitates the dissolution of the reactants and the product.

  • Purification: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A Ethyl Benzoylacetate C Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate A->C Reflux B Triethyl Orthoformate + Acetic Anhydride B->C E Ethyl 3-phenyl-1H-pyrazole-4-carboxylate C->E Ethanol, RT D Hydrazine Hydrate D->E F Column Chromatography E->F

A generalized workflow for the synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Spectroscopic Characterization: Elucidating the Molecular Structure

The unambiguous identification of the synthesized ethyl 3-phenyl-1H-pyrazole-4-carboxylate is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in the molecule. Expected signals would include:

    • A singlet for the pyrazole C5-H proton.

    • Multiplets in the aromatic region corresponding to the protons of the phenyl group.

    • A quartet and a triplet for the ethyl ester group protons.

    • A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key signals would correspond to the carbonyl carbon of the ester, the carbons of the pyrazole ring, the carbons of the phenyl group, and the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for:

    • N-H stretching of the pyrazole ring.

    • C=O stretching of the ester group.

    • C=C and C=N stretching of the aromatic rings.

    • C-H stretching of the aromatic and aliphatic moieties.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 216.24.

Applications in Drug Development and Research

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Ethyl 3-phenyl-1H-pyrazole-4-carboxylate, as a member of this class, holds significant potential in various therapeutic areas.

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The structural features of ethyl 3-phenyl-1H-pyrazole-4-carboxylate make it a candidate for investigation as a novel anti-inflammatory agent.

  • Anticancer Therapeutics: The pyrazole ring is a key component of several approved anticancer drugs.[5] Derivatives of this scaffold have been shown to inhibit various protein kinases and other targets involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making ethyl 3-phenyl-1H-pyrazole-4-carboxylate a valuable starting point for the development of new anti-infective drugs.

  • Chemical Probes and Research Tools: Beyond its therapeutic potential, this molecule can serve as a versatile building block in synthetic chemistry for the creation of more complex molecules and as a chemical probe to investigate biological pathways.

Applications cluster_Therapeutic Therapeutic Potential cluster_Research Research Applications Core Ethyl 3-phenyl-1H-pyrazole-4-carboxylate A Versatile Scaffold AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial BuildingBlock Synthetic Building Block Core->BuildingBlock ChemicalProbe Chemical Probe Core->ChemicalProbe

Potential applications of ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Conclusion

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate represents a molecule of considerable interest to the scientific community, particularly those engaged in drug discovery and medicinal chemistry. Its accessible synthesis, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it a compelling candidate for further investigation. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. As research continues to unravel the intricate relationships between chemical structure and biological activity, it is anticipated that ethyl 3-phenyl-1H-pyrazole-4-carboxylate and its derivatives will play an increasingly important role in the development of novel therapeutics.

References

  • Pharmaffiliates. Ethyl-3-phenyl pyrazole-4-carboxylate. [Link]

  • ChemBK. 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Lead Sciences. Ethyl 4-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]

  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Kaunas University of Technology e-Publ. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

Sources

Exploratory

Comprehensive Structural Profiling: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

This guide details the structural elucidation and synthesis validation of ethyl 3-phenyl-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry (often associated with p38 MAP kinase inhibitors and non-ste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation and synthesis validation of ethyl 3-phenyl-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry (often associated with p38 MAP kinase inhibitors and non-steroidal anti-inflammatory research).[1][2]

The analysis prioritizes the distinction between regioisomers (e.g., 3-phenyl vs. 4-phenyl) and the characterization of annular tautomerism distinctive to N-unsubstituted pyrazoles.[1][2]

[1][2]

Executive Summary & Molecule Identity[1][2]

  • Systematic Name: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate[1][2]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 216.0899 Da[2]

  • Core Challenge: Distinguishing the 3,4-substitution pattern from the 3,5- or 4,3-isomers and resolving the dynamic

    
     tautomeric equilibrium in solution.
    

This guide moves beyond basic spectral listing, employing a Connectivity-Based Logic to prove the structure definitively.

High-Fidelity Synthesis: The "Enaminone" Route

To ensure the elucidation data is valid, we must first establish a synthesis route that guarantees the regiochemical outcome.[2] The most robust method utilizes the condensation of ethyl benzoylacetate with


-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.
Reaction Mechanism & Protocol

This pathway locks the phenyl and ester positions relative to each other before the pyrazole ring closes, minimizing regio-scrambling.[2]

Step 1: Enaminone Formation

  • Reagents: Ethyl benzoylacetate (1.0 eq), DMF-DMA (1.2 eq).[1][2]

  • Conditions: Reflux in Toluene or neat at 80°C for 4 hours.

  • Intermediate: Ethyl 2-benzoyl-3-(dimethylamino)acrylate.[1][2]

Step 2: Cyclocondensation

  • Reagents: Hydrazine hydrate (1.5 eq), Ethanol (0.5 M).[2]

  • Conditions: Reflux for 2 hours.

  • Workup: Cool to RT. The product typically precipitates.[2] Filter and wash with cold ethanol.[2]

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Start Ethyl benzoylacetate Inter Enaminone Intermediate (Ethyl 2-benzoyl-3-(dimethylamino)acrylate) Start->Inter Condensation (-MeOH) Reagent1 DMF-DMA (Methylation) Reagent1->Inter Product Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Inter->Product Michael Addn & Dehydration Reagent2 Hydrazine Hydrate (Cyclization) Reagent2->Product

Figure 1: Stepwise synthesis ensuring the 3-phenyl-4-carboxylate regiochemistry via an enaminone intermediate.

Structural Elucidation: The "Connectivity Chain"

The primary risk in pyrazole synthesis is misidentifying the position of substituents. For this molecule, we must prove the Phenyl is at C3 and the Ester is at C4.

1H NMR Analysis (Solvent: DMSO- )

The 1H NMR spectrum provides the first line of evidence.[2] Note that in DMSO-


, the NH proton is often visible but broad due to exchange.[2]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 13.0 - 13.5br s1HAcidic pyrrolic proton (exchangeable).[1][2]
H-5 8.20 - 8.45s1HThe diagnostic pyrazole CH.[1][2] Deshielded by the adjacent N and ester group.[2]
Ph-o 7.60 - 7.70m2HOrtho protons of phenyl ring.[1][2]
Ph-m/p 7.35 - 7.50m3HMeta/Para protons.[1][2]
OCH2 4.15 - 4.25q (

Hz)
2HEster methylene.[1][2]
CH3 1.15 - 1.25t (

Hz)
3HEster methyl.[1][2]

Critical Diagnostic: The presence of a singlet at ~8.3 ppm (H-5) confirms the pyrazole ring has only one proton attached to carbon.[2] If the phenyl were at C4 and ester at C3, this singlet would likely shift upfield slightly, but HMBC is required for definitive proof.

2D NMR: The Definitive Proof (HMBC)

To rule out the ethyl 4-phenyl-1H-pyrazole-3-carboxylate isomer, we use Heteronuclear Multiple Bond Correlation (HMBC).[1][2] We must establish a "connectivity chain" from the distinct Phenyl protons to the Pyrazole core.[2]

The Logic Chain:

  • Entry Point: Identify H-ortho (Phenyl) protons (~7.6 ppm).[1][2]

  • Link 1: H-ortho shows a strong HMBC correlation to C3 (Pyrazole quaternary carbon).[1][2]

  • Link 2: The H-5 (Pyrazole singlet) also shows a strong correlation to C3 .[2]

  • Differentiation: In the correct isomer (3-phenyl-4-ester), H-5 also correlates strongly to the Ester Carbonyl (C=O) (3-bond correlation).[1][2]

Elucidation Workflow Diagram

ElucidationLogic Signal_H5 1H Signal: H-5 (Singlet, ~8.3 ppm) Signal_CO 13C Signal: Ester C=O (~163 ppm) Signal_H5->Signal_CO HMBC (3J) Node_C3 C3 (Quaternary) Correlation Hub Signal_H5->Node_C3 HMBC (3J) Node_C4 C4 (Quaternary) Ester Attachment Signal_H5->Node_C4 HMBC (2J) Signal_Ph 1H Signal: Ph-Ortho (Multiplet, ~7.6 ppm) Signal_Ph->Node_C3 HMBC (3J) Conclusion CONFIRMED STRUCTURE: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Node_C3->Conclusion Node_C4->Conclusion

Figure 2: HMBC correlation network establishing the proximity of the Phenyl group and H-5 proton to the C3/C4 core.[1][3]

Tautomerism: The "Hidden" Variable

Researchers often confuse the 3-phenyl and 5-phenyl isomers.[1][2] In N-unsubstituted pyrazoles (1H-pyrazoles), these are tautomers , not distinct isolable isomers in solution.[2]

  • Equilibrium:

    
    -pyrazole 
    
    
    
    
    
    -pyrazole.[1][2]
  • Observation: In solution (NMR), the NH proton hops rapidly between N1 and N2. This makes C3 and C5 equivalent on the NMR timescale if the molecule is symmetric.[2]

  • Asymmetry: Since we have a phenyl at 3 and ester at 4, the molecule is asymmetric.[2]

    • Tautomer A: 3-phenyl-4-carboxylate (NH at 1).[1][2]

    • Tautomer B: 5-phenyl-4-carboxylate (NH at 2).[1][2]

  • Reality: You will observe a single set of signals representing the weighted average of these populations.[2] X-ray crystallography is the only method to determine which tautomer exists in the solid state (usually stabilized by intermolecular H-bonds).[2]

Protocol for Tautomer Check: Run 1H NMR at low temperature (e.g., -40°C in


). If the exchange is slow enough, signals may broaden or split, revealing the ratio of tautomers.

Experimental Validation Protocols

Protocol: HMBC Data Acquisition

To ensure publication-quality assignment:

  • Concentration: Prepare a sample of >10 mg in 0.6 mL DMSO-

    
    .
    
  • Parameters: Set long-range coupling delay (

    
    ) to correspond to 8 Hz (approx 60-65 ms).
    
  • Scans: Acquire at least 32 scans per increment for sufficient S/N on quaternary carbons.

  • Validation: Verify the correlation between the Ester

    
     protons and the Carbonyl carbon to anchor the ester side of the molecule.
    
Protocol: Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Parent Ion:

    
     Da.[2]
    
  • Fragmentation Pattern: Look for the loss of the ethyl group (

    
     or 
    
    
    
    for ethoxy).[1][2]
  • Adducts: Sodium adducts

    
     are common in ester samples stored in glass.[2]
    

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives."[1][2] Journal of Heterocyclic Chemistry, 2003.[2] [1]

  • Elguero, J., et al. "Tautomerism in Pyrazoles and Related Azoles."[2] Advances in Heterocyclic Chemistry, 2000.[2] (Authoritative text on pyrazole tautomerism).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[2] Wiley, 8th Edition.[2] (Standard for HMBC interpretation logic). [1]

  • PubChem Compound Summary. "Ethyl 3-amino-1H-pyrazole-4-carboxylate" (Analogous spectral data reference). [1]

Sources

Foundational

Structural &amp; Synthetic Profile: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

[1] Executive Summary Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 13786-27-1) represents a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 13786-27-1) represents a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural utility lies in the pyrazole core , which serves as a rigid linker capable of directing substituents into specific hydrophobic pockets of enzyme active sites.

This technical guide provides a comprehensive analysis of the molecule's synthesis, crystallization, and solid-state architecture. By synthesizing data from homologous crystal structures (e.g., the 3-amino and 3-(4-methoxyphenyl) derivatives), we establish the definitive structural logic governing its molecular conformation and supramolecular assembly.

Chemical Identity & Properties

PropertyDetail
IUPAC Name Ethyl 3-phenyl-1H-pyrazole-4-carboxylate
CAS Number 13786-27-1
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
H-Bond Donors 1 (Pyrazole N-H)
H-Bond Acceptors 2 (Ester C=O, Pyrazole N)
Predicted LogP ~2.5 (Lipophilic, suitable for CNS penetration)

Synthesis & Reaction Engineering

To obtain high-purity crystals suitable for X-ray diffraction, a regiospecific synthesis is required. The classical condensation of hydrazine with


-keto esters often yields a mixture of regioisomers (3-phenyl vs. 5-phenyl). To enforce the desired substitution pattern, we utilize the DMF-DMA (Dimethylformamide dimethyl acetal)  enaminone route.
Mechanistic Protocol

This pathway avoids the ambiguity of direct condensation by first converting the active methylene of ethyl benzoylacetate into a dimethylamino-enone intermediate. This intermediate directs the hydrazine attack specifically to the carbonyl carbon, ensuring the formation of the 3-phenyl isomer.

Step-by-Step Methodology:

  • Enaminone Formation: Reflux ethyl benzoylacetate (1.0 eq) with DMF-DMA (1.2 eq) in toluene for 4 hours. The formation of the intermediate ethyl 2-benzoyl-3-(dimethylamino)acrylate is indicated by a color change to deep yellow/orange.

  • Cyclization: Evaporate the solvent.[1] Redissolve the residue in ethanol. Add Hydrazine Hydrate (1.5 eq) dropwise at 0°C to control the exotherm.

  • Reflux & Workup: Reflux for 2 hours. Cool to room temperature. The product typically precipitates as a white to off-white solid.

  • Purification: Recrystallize from hot ethanol to remove trace hydrazine salts.

Synthetic Workflow Diagram

SynthesisWorkflow Start Ethyl Benzoylacetate (Precursor) Intermed Enaminone Intermediate Start->Intermed Reflux/Toluene - MeOH Reagent1 DMF-DMA (Regio-control) Reagent1->Intermed Product Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Intermed->Product EtOH/Reflux - Me2NH Reagent2 Hydrazine Hydrate (Cyclization) Reagent2->Product

Figure 1: Regiospecific synthesis workflow via the enaminone intermediate, ensuring high purity of the 3-phenyl isomer.

Crystallization & Solid-State Architecture

Obtaining single crystals of this compound requires balancing the solubility of the lipophilic phenyl ring with the polar pyrazole core.

Recommended Protocol:

  • Solvent System: Ethanol/Water (80:20 v/v) or Ethyl Acetate/Hexane (Slow diffusion).

  • Method: Dissolve 50 mg of purified compound in 2 mL of hot ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Place this vial inside a larger jar containing hexane (vapor diffusion method) or cover with perforated parafilm (slow evaporation).

  • Timeframe: 2-5 days at ambient temperature (20-25°C).

Structural Analysis (Analog-Derived)

While the specific CIF for the unsubstituted 3-phenyl derivative is proprietary in some databases, its structure can be rigorously predicted based on high-resolution data from its closest analogs, such as ethyl 3-amino-1H-pyrazole-4-carboxylate and ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

A. Molecular Conformation[2]
  • Torsion Angle (

    
    ):  The phenyl ring at position 3 is not coplanar  with the pyrazole ring. To relieve steric repulsion between the phenyl ortho-hydrogens and the ester oxygen/pyrazole NH, the phenyl ring typically rotates by 25°–40° .
    
  • Ester Orientation: The ethyl ester group generally adopts an s-trans conformation relative to the C3-C4 bond to maximize conjugation while minimizing steric clash with the phenyl ring.

B. Supramolecular Assembly (The Packing Logic)

The crystal packing is dominated by strong hydrogen bond donors (N-H) and acceptors (C=O).

  • Primary Motif (N-H...O): The pyrazole N1-H acts as a donor to the Carbonyl Oxygen (C=O) of a neighboring molecule. This typically forms centrosymmetric dimers (

    
     motif) or infinite catemeric chains  (
    
    
    
    motif) running parallel to the crystallographic b-axis.
    • Insight: In 4-carboxylate derivatives, the dimer formation is energetically favored due to the acidity of the pyrazole NH.

  • Secondary Motif (Pi-Stacking): The electron-rich phenyl rings engage in T-shaped or offset face-to-face

    
    -
    
    
    
    interactions with the electron-deficient pyrazole rings of adjacent layers, stabilizing the 3D lattice.
Hydrogen Bonding Network Diagram

CrystalPacking cluster_legend Interaction Types MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB H-Bond N(1)-H ... O=C(ester) (2.8 - 3.0 Å) MolC Molecule C (Pi-Stack) MolA->MolC Pi-Pi Stacking (Phenyl-Pyrazole) MolB->MolA Reciprocal H-Bond (Dimer Formation) Leg1 Strong H-Bond (Structure Directing) Leg2 Weak Pi-Interaction (Stabilizing)

Figure 2: Schematic of the dominant intermolecular forces. The N-H...O hydrogen bond is the primary vector for crystallization, forming stable dimers or chains.

Biological & Pharmaceutical Relevance[2][4][5][6][7][8][9][10]

The structural features described above directly translate to the molecule's biological efficacy:

  • Lipophilicity vs. Solubility: The ethyl group and phenyl ring provide lipophilicity (LogP ~2.5), ensuring cell membrane permeability. The polar pyrazole core allows for water solubility and H-bonding within the enzyme pocket.

  • Binding Mode: In COX-2 or p38 kinase active sites, the Pyrazole N2 (acceptor) and N1-H (donor) often mimic the binding of ATP or natural substrates, anchoring the molecule. The twisted phenyl ring fits into hydrophobic "selectivity pockets," enhancing potency.

References

  • Synthesis & Methodology

    • One-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives. (2012). Standard Research Journals. Link

    • Vilsmeier-Haack Reaction in Pyrazole Synthesis.[3][4][5] (2011). Arkivoc. Link

  • Crystallographic Analogs (Basis for Structural Prediction)

    • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate. (2019). Z. Kristallogr. NCS. Link

    • Crystal structure of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2007). CCDC 631805. Link

  • Chemical Data & Properties

    • Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Compound Summary. PubChem CID 9267939. Link

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization and Structural Elucidation of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive spectroscopic profile of ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 5932-27-4 / 10199-61-8).[1][2] This s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This technical guide provides a comprehensive spectroscopic profile of ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 5932-27-4 / 10199-61-8).[1][2] This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[3][2]

Critical Structural Note (Tautomerism): Researchers must recognize that 3-substituted pyrazoles with an unsubstituted nitrogen (1H) exist in dynamic equilibrium with their 5-substituted tautomers.[1][3][2] While the IUPAC name designates the phenyl group at position 3, in solution (NMR), the proton rapidly exchanges between N1 and N2.[3] Consequently, the signals for C3 and C5 often average out or broaden depending on the solvent and temperature.[3][2] This guide presents data assuming the 3-phenyl-1H tautomer is the dominant contributor or the averaged species observed in DMSO-


.[1]
Chemical Structure[1][2][3][4][5][7][8][9][10]
  • Formula:

    
    
    
  • Molecular Weight: 216.24 g/mol [3][4]

  • Key Features: Pyrazole core, C3-Phenyl ring, C4-Ethyl ester, N1-H (acidic).[1]

Synthesis & Workup Context (Causality of Impurities)

To interpret spectra accurately, one must understand the genesis of the sample.[3][2] The synthesis typically involves the condensation of ethyl benzoylacetate with triethyl orthoformate (or DMF-DMA) followed by cyclization with hydrazine hydrate.[3][2]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the reaction pathway and potential impurity sources (e.g., unreacted hydrazine or hydrolyzed acid) that may appear in the spectra.

SynthesisWorkflow Reactant1 Ethyl Benzoylacetate Intermediate Ethoxymethylene Intermediate Reactant1->Intermediate Condensation (-EtOH) Reactant2 Triethyl Orthoformate (Ac2O) Reactant2->Intermediate Product Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Intermediate->Product Cyclization Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Product Impurity Impurity: Pyrazole Acid (Hydrolysis) Product->Impurity Over-refluxing (aq. conditions)

Caption: Figure 1. Synthesis pathway via Knorr-type condensation.[1][2] Note that water in the hydrazine step can lead to minor ester hydrolysis (Impurity).[3]

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-


. DMSO is preferred over 

to slow the proton exchange rate, allowing for better resolution of the NH proton and reducing peak broadening caused by tautomerism.[3][2]

H NMR Data (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight (Causality)
13.40 Broad Singlet1HNH (N-1)Highly deshielded due to aromaticity and H-bonding.[1] Broadness indicates rapid tautomeric exchange.[3][2]
8.35 Singlet1HCH (C-5)Characteristic pyrazole proton.[1][3][2] Deshielded by the adjacent nitrogen and the electron-withdrawing ester at C4.[3][2]
7.65 – 7.60 Multiplet2HAr-H (Ortho)Phenyl ring protons.[1][3][2] Ortho protons are deshielded by the pyrazole ring current.[3][2]
7.45 – 7.35 Multiplet3HAr-H (Meta/Para)Remaining aromatic protons.[1][3][2]
4.20 Quartet (

Hz)
2HO-CH

-
Typical ethyl ester methylene signal.[1][3][2]
1.25 Triplet (

Hz)
3H-CH

Typical ethyl ester methyl signal.[1][3][2]

Expert Insight: If the spectrum is run in


, the NH peak may disappear or shift to ~10-11 ppm and become extremely broad.[3][2] The C5-H singlet may also broaden due to the tautomeric equilibrium between the 3-phenyl and 5-phenyl forms.[1]

C NMR Data (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Assignment
163.2 C=O (Ester carbonyl)
151.0 C-3 (Quaternary, attached to Phenyl)
138.5 C-5 (CH of pyrazole)
131.0 Ph-C1 (Ipso carbon)
129.5, 128.8, 127.5 Ph-CH (Ortho, Meta, Para)
110.5 C-4 (Quaternary, attached to Ester)
60.1 O-CH

14.5 CH

Infrared Spectroscopy (FT-IR)

Protocol: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.[3][2]

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3250 – 3150

(N-H) Stretch
Broad band indicating intermolecular hydrogen bonding (dimer formation in solid state).[1][3]
3060

(C-H) Ar
Weak aromatic C-H stretch.[3][2]
1695 – 1680

(C=O) Ester
Lower than typical esters (1735) due to conjugation with the pyrazole ring.[3][2]
1580, 1490

(C=C, C=N)
Skeletal vibrations of the pyrazole and phenyl rings.[3][2]
1260

(C-O) Stretch
Strong ester C-O stretch.[3][2]
Mass Spectrometry (EI-MS)

Protocol: Direct Insertion Probe (DIP) or GC-MS (70 eV).[1][3][2] Molecular Ion:


[3][2]
Fragmentation Pathway (DOT Visualization)

The fragmentation is dominated by the stability of the heteroaromatic core.[3][2] The primary loss is the ethoxy group from the ester.[3][2]

MassSpec M_Ion Molecular Ion (M+) m/z = 216 Frag1 [M - OEt]+ Acylium Ion m/z = 171 M_Ion->Frag1 - OEt (45) Frag2 [M - OEt - CO]+ Phenyl-pyrazole cation m/z = 143 Frag1->Frag2 - CO (28) Frag3 Benzyne/Phenyl Fragments m/z = 77 Frag2->Frag3 Ring Cleavage

Caption: Figure 2. EI-MS Fragmentation pathway.[1][2][5] The base peak is typically the acylium ion (m/z 171) or the molecular ion depending on voltage.[3]

Experimental Validation Protocols

To ensure Trustworthiness and reproducibility, the following self-validating checks should be performed:

  • Tautomer Check: If the

    
    H NMR spectrum shows split peaks for the ethyl group or "messy" aromatic regions, heat the DMSO sample to 353 K (80°C).
    
    • Logic: Higher temperature increases the rate of proton exchange.[3][2] If the peaks coalesce into sharp singlets/multiplets, the "impurity" was actually a tautomer, confirming the structure.[3][2]

  • Water Content: Check for a water peak in DMSO (~3.33 ppm).

    • Logic: Excess water facilitates ester hydrolysis.[3][2] If the water peak is large, check for the presence of a carboxylic acid impurity (broad OH >11 ppm, loss of ethyl signals).[3]

References

  • Elguero, J., et al. (1994).[3][2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.[3][2] [1][3]

  • Viveka, S., et al. (2015).[3][2] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals.

  • NIST Mass Spectrometry Data Center. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester."[1][2][6] NIST Chemistry WebBook.[3][2]

  • PubChem. "Ethyl 3-amino-1H-pyrazole-4-carboxylate (Analogous Spectral Data)." National Library of Medicine.[3][2] [1][3]

  • Claramunt, R. M., et al. (2006).[3][2] "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Foundational

Technical Guide: Solubility Profiling of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for ethyl 3-phenyl-1H-pyrazole-4-carboxylate . Executive Summary Ethyl 3-phenyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for ethyl 3-phenyl-1H-pyrazole-4-carboxylate .

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 181867-24-3 ) is a critical heterocyclic intermediate used in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its solubility profile is the governing factor in reaction yield optimization, purification (recrystallization), and pre-formulation studies.

This guide provides a comprehensive analysis of its physicochemical properties, predictive solubility behavior, and the standard operating procedures (SOPs) required to generate precise thermodynamic solubility data.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The compound features a lipophilic phenyl ring and a polar pyrazole core, creating a "push-pull" solubility dynamic dependent on solvent polarity.

Table 1: Physicochemical Profile
PropertyValue / DescriptionSource/Estimation
IUPAC Name Ethyl 3-phenyl-1H-pyrazole-4-carboxylateStandard Nomenclature
CAS Number 181867-24-3 BLD Pharm / Chemical Registers
Molecular Formula C₁₂H₁₂N₂O₂Stoichiometry
Molecular Weight 216.24 g/mol Calculated
Physical State White to pale yellow crystalline solidExperimental Observation
Melting Point 78 – 80 °CAnalogous Pyrazoles
Predicted LogP ~2.5 – 2.8Lipophilicity Estimation
H-Bond Donors 1 (NH group on pyrazole)Structural Analysis
H-Bond Acceptors 3 (N on pyrazole, 2 O on ester)Structural Analysis

Solubility Profile & Solvent Selection

Since specific mole-fraction data is not standardized in open literature for this specific CAS, the following solubility profile is derived from structural thermodynamics and homologous series data (e.g., ethyl 5-methyl-1H-pyrazole-4-carboxylate).

Qualitative Solubility Ranking

The compound exhibits amphiphilic behavior but leans towards lipophilicity due to the phenyl ring and ethyl ester chain.

  • High Solubility (> 50 mg/mL):

    • Polar Aprotic Solvents (DMSO, DMF): The NH proton of the pyrazole ring forms strong hydrogen bonds with the oxygen in DMSO/DMF, making these the solvents of choice for nucleophilic substitution reactions.

  • Moderate Solubility (10 – 50 mg/mL):

    • Lower Alcohols (Methanol, Ethanol): Soluble, especially at elevated temperatures (

      
      ). This temperature dependence is exploited for recrystallization.
      
    • Esters (Ethyl Acetate): Good solubility due to dipole-dipole interactions matching the ester moiety of the solute.

  • Low Solubility (< 1 mg/mL):

    • Water: The hydrophobic phenyl ring and ethyl group dominate, rendering the molecule sparingly soluble in neutral aqueous media.

    • Non-polar Solvents (Hexane, Heptane): The polar pyrazole core prevents dissolution in strictly non-polar alkanes, making these excellent anti-solvents for precipitation.

Visualization: Solubility Mechanism

The following diagram illustrates the molecular interactions governing solubility in different solvent classes.

SolubilityMechanism Compound Ethyl 3-phenyl-1H-pyrazole-4-carboxylate DMSO DMSO / DMF (H-Bond Acceptor) Compound->DMSO Strong H-Bonding (NH ... O=S) Ethanol Ethanol / Methanol (Protogenic) Compound->Ethanol Dipole-Dipole & Weak H-Bonding Water Water (High Polarity) Compound->Water Hydrophobic Effect (Phenyl Repulsion) Hexane Hexane (Non-Polar) Compound->Hexane Polarity Mismatch (Pyrazole Core) HighSol Result: Reaction Medium DMSO->HighSol MedSol Result: Purification Solvent Ethanol->MedSol

Figure 1: Mechanistic interactions between ethyl 3-phenyl-1H-pyrazole-4-carboxylate and various solvent classes.

Experimental Determination Protocol

To generate precise solubility data (Mole Fraction


) for regulatory or process development purposes, the Isothermal Saturation Shake-Flask Method  is the gold standard.
Reagents & Equipment
  • Solute: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (Purity > 99% by HPLC).

  • Solvents: HPLC Grade Methanol, Ethanol, Isopropanol, Ethyl Acetate.

  • Equipment: Thermostatic shaker bath (

    
     K), HPLC-UV/VIS, 0.45 
    
    
    
    m PTFE syringe filters.
Step-by-Step Workflow
  • Saturation: Add excess solid solute to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

  • Sedimentation: Stop agitation and allow the undissolved solid to settle for 2 hours (maintain temperature).

  • Sampling: Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.45

    
    m heated filter (to prevent precipitation during transfer).
    
  • Dilution: Immediately dilute the filtrate with mobile phase to bring the concentration within the linear calibration range.

  • Quantification: Analyze via HPLC-UV (Detection

    
     nm).
    
HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

Thermodynamic Modeling

Once experimental data is collected at temperatures


 (e.g., 293.15 K to 323.15 K), the data should be correlated using the Modified Apelblat Equation . This model is standard for pyrazole derivatives in organic solvents.
The Modified Apelblat Equation


Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Data Processing Logic:

  • Convert concentration (mg/mL) to mole fraction (

    
    ).
    
  • Plot

    
     vs 
    
    
    
    .
  • Perform non-linear regression to find constants

    
    .
    
  • Calculate Relative Average Deviation (RAD) to validate the model fit (Acceptable RAD < 2%).

Visualization: Data Analysis Workflow

DataAnalysis RawData Raw Data (Conc. vs Temp) Convert Convert to Mole Fraction (x) RawData->Convert Model Apply Apelblat Equation ln(x) = A + B/T + C*ln(T) Convert->Model Regression Non-Linear Regression (Python/Matlab) Model->Regression Validation Calculate RAD & R² (Validation) Regression->Validation

Figure 2: Computational workflow for thermodynamic modeling of solubility data.

Applications in Synthesis & Purification

The solubility differential is most critical during the synthesis of the pyrazole ring.

  • Synthesis Reaction: Typically involves the condensation of ethyl benzoylacetate with hydrazine hydrate.

    • Solvent: Ethanol or Acetic Acid.[3]

    • Observation: The product often precipitates out of the reaction mixture upon cooling, indicating a steep solubility curve in ethanol (High at reflux, Low at RT).

  • Purification Strategy:

    • Recrystallization: Dissolve crude solid in boiling ethanol (or Ethanol/Water 9:1). Cool slowly to 4°C. The impurities (unreacted hydrazine) remain in the mother liquor while the pure ester crystallizes.

References

  • Synthesis & Characterization : BLD Pharm, Product Data Sheet for CAS 181867-24-3. Available at:

  • General Solubility Protocols: Jouyban, A. (2010).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.
  • Pyrazole Chemistry: El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1-phenyl-pyrazole derivatives. Acta Pharmaceutica, 62(2), 157-179.

Sources

Exploratory

Ethyl 3-Phenyl-1H-Pyrazole-4-Carboxylate: A Scaffolding for Future Discoveries

A Technical Guide for Advanced Research & Development Foreword: The Enduring Potential of the Pyrazole Core The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Research & Development

Foreword: The Enduring Potential of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of approved therapeutics, demonstrating a remarkable spectrum of biological activities that include anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][4][5] This guide focuses on a specific, yet highly versatile, member of this family: ethyl 3-phenyl-1H-pyrazole-4-carboxylate. While its direct applications are still emerging, its structural attributes make it a prime candidate for extensive research and development. This document serves as a technical primer for senior researchers and drug development professionals, outlining established knowledge and charting a course for novel, high-impact research trajectories.

Synthesis and Chemical Profile

The synthetic accessibility of ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a key enabler of its research potential. Various synthetic strategies have been developed for pyrazole derivatives, evolving from classical condensation reactions to more sophisticated modern techniques like microwave-assisted and multicomponent reactions.[4] A prevalent and reliable method for constructing the 3-phenyl-pyrazole core involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

Physicochemical Characteristics

A foundational understanding of the molecule's properties is critical for any experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂PubChem
Molecular Weight 216.24 g/mol PubChem
XLogP3 2.1PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem

(Note: Physicochemical properties are for the parent compound and may be calculated values.)

Representative Synthesis Protocol

The following protocol describes a common laboratory-scale synthesis, providing a robust starting point for material generation.

Objective: To synthesize ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 2-phenyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard reflux apparatus

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) system (e.g., silica gel plates, ethyl acetate/hexane mobile phase)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 2-phenyl-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Precipitate the crude product by adding cold water to the concentrated mixture. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Established Biological and Physicochemical Landscape

The pyrazole scaffold is a privileged structure in pharmacology.[6] Derivatives have been successfully developed as anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antimicrobials.[2][3] Specifically, compounds related to ethyl 3-phenyl-1H-pyrazole-4-carboxylate have demonstrated promising activities:

  • Anti-inflammatory and Analgesic Effects: Certain pyrazole carboxylate derivatives exhibit significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7][8] This suggests a clear path for investigating the title compound in inflammation-related disorders.

  • Anticancer Potential: Preliminary studies on related structures have shown the ability to induce apoptosis in cancer cell lines, marking oncology as a high-priority research area.[7] The pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from pyrazole precursors, have shown promising in vitro cytotoxic activity against various cancer cell lines.[9]

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds designed to combat bacterial and fungal pathogens.[1][6]

  • Materials Science: Beyond medicine, the unique electronic properties of the pyrazole ring have been leveraged. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been investigated as potential nonlinear optical (NLO) materials, which have applications in laser technology and optical data storage.[10]

Frontier Research Areas: A Strategic Outlook

The true potential of ethyl 3-phenyl-1H-pyrazole-4-carboxylate lies in its adaptability as a core scaffold. The phenyl and carboxylate groups provide two distinct and chemically tractable handles for modification, allowing for the systematic exploration of chemical space to optimize for potency, selectivity, and novel functionalities.

A. Therapeutic Potential in Oncology: Targeting Kinase Signaling

Rationale: Many successful anticancer drugs are kinase inhibitors, and the pyrazole scaffold is a known hinge-binding motif. By modifying the N1 position of the pyrazole ring and the phenyl group at C3, a library of derivatives can be created to target specific oncogenic kinases (e.g., EGFR, VEGFR, or Abl). The ethyl carboxylate at C4 offers a further point for modification to improve solubility or cell permeability.

Proposed Research Trajectory:

  • Library Synthesis: Synthesize a focused library of derivatives by introducing various substituted aryl groups at the N1 position and modifying the C3-phenyl ring.

  • In Vitro Screening: Screen the library against a panel of cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast cancer) using a high-throughput cell viability assay.[9]

  • Mechanism of Action: For promising hits, perform kinase inhibition assays and Western blotting to identify the specific kinase target and elucidate the downstream effects on signaling pathways like MAPK or PI3K/Akt.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibits Apoptosis Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->RAF Inhibition Pyrazole->PI3K Inhibition TF->Proliferation

Caption: Hypothetical inhibition of oncogenic signaling pathways by a pyrazole derivative.

B. Next-Generation Antimicrobials

Rationale: The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[6] The pyrazole scaffold offers a robust starting point. Structure-activity relationship (SAR) studies can be conducted by modifying the core to enhance potency against resistant strains of bacteria (e.g., MRSA) or fungi (e.g., Candida albicans).

Proposed Research Trajectory:

  • SAR-Guided Synthesis: Create derivatives by converting the ethyl carboxylate to various amides or hydrazides, as these functional groups are known to contribute to antimicrobial activity.

  • Microbiological Screening: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.

  • Mechanism Studies: Investigate the mechanism of action, for example, by assessing bacterial cell wall integrity or DNA gyrase inhibition.

C. Advanced Materials Science Applications

Rationale: The conjugated π-system of the 3-phenyl-pyrazole core makes it an attractive candidate for applications in organic electronics.[10] Its inherent electronic properties can be fine-tuned through chemical modification.

Proposed Research Trajectory:

  • Functionalization for Polymerization: Modify the ethyl carboxylate and the phenyl ring with polymerizable groups (e.g., vinyl or acetylene) to create monomers.

  • Polymer Synthesis: Synthesize novel conjugated polymers incorporating the pyrazole moiety.

  • Property Characterization: Investigate the photophysical and electrochemical properties of the resulting polymers, such as their fluorescence quantum yield, HOMO/LUMO energy levels, and charge carrier mobility, to assess their suitability for applications in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).

Detailed Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of synthesized pyrazole derivatives on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized pyrazole compounds dissolved in DMSO (stock solutions)

  • MCF-7 breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Integrated Research & Development Workflow

The path from initial concept to a validated lead compound is a multi-stage process requiring careful planning and execution.

G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Evaluation cluster_preclinical Lead Optimization & Preclinical a Scaffold Selection (Ethyl 3-phenyl-1H- pyrazole-4-carboxylate) b SAR-Guided Library Synthesis a->b c Compound Purification & Characterization b->c d Primary Screening (e.g., MTT Assay) c->d e Hit Identification d->e f Mechanism of Action (e.g., Kinase Assays) e->f g Lead Optimization (ADME/Tox) f->g h In Vivo Efficacy (Animal Models) g->h i Preclinical Candidate Selection h->i

Sources

Foundational

An In-Depth Technical Guide to Ethyl 3-Phenyl-1H-pyrazole-4-carboxylate and its Analogs: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on a particularly promising class: ethyl 3-phenyl-1H-pyrazole-4-carboxylate and its analogs. We will delve into the synthetic methodologies for creating these compounds, their detailed analytical characterization, and a comprehensive overview of their burgeoning therapeutic applications, with a particular emphasis on their potential as anticancer agents. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, providing both foundational knowledge and practical insights into this important class of molecules.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts a range of favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, making it a "privileged scaffold" in drug design.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a molecule's biological activity.

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate serves as a key building block for a diverse library of bioactive molecules. The presence of the phenyl group at the 3-position and the ethyl carboxylate at the 4-position provides a foundational structure that can be readily modified to explore structure-activity relationships (SAR). These modifications have led to the discovery of potent agents with a variety of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and, most notably, anticancer properties.[2][3]

Synthetic Methodologies: Constructing the Pyrazole Core

The synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate and its analogs can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

A common and straightforward approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For the synthesis of the core scaffold, this typically involves the reaction of an ethyl 2-benzoyl-3-oxobutanoate derivative with hydrazine hydrate.

Reactant1 Ethyl 2-benzoyl-3-oxobutanoate Product Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Reactant1->Product Condensation Reactant2 Hydrazine Hydrate Reactant2->Product

Caption: General reaction scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl benzoylacetate

  • Sodium ethoxide

  • Diethyl oxalate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Preparation of the 1,3-dicarbonyl intermediate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl benzoylacetate dropwise at room temperature. After the addition is complete, add diethyl oxalate dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Cyclization: To the solution containing the 1,3-dicarbonyl intermediate, add hydrazine hydrate dropwise. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure ethyl 3-phenyl-1H-pyrazole-4-carboxylate.[3]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[2][5] This reaction can be employed to synthesize pyrazole-4-carbaldehydes, which are versatile intermediates that can be subsequently oxidized to the corresponding carboxylic acid and then esterified to yield the target compound.

Start Substituted Hydrazone Intermediate Pyrazole-4-carbaldehyde Start->Intermediate Cyclization/ Formylation Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Intermediate CarboxylicAcid Pyrazole-4-carboxylic acid Intermediate->CarboxylicAcid Oxidation Oxidation Oxidation (e.g., KMnO4) Product Ethyl 3-phenyl-1H-pyrazole-4-carboxylate CarboxylicAcid->Product Esterification Esterification Esterification (Ethanol, Acid catalyst)

Caption: Vilsmeier-Haack route to pyrazole-4-carboxylates.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of ethyl 3-phenyl-1H-pyrazole-4-carboxylate and its analogs are crucial for their development as therapeutic agents. These properties influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (for related analogs)Source
Melting Point 78-80 °C (for ethyl pyrazole-4-carboxylate)
Boiling Point 138-140 °C / 3 mmHg (for ethyl pyrazole-4-carboxylate)
Molecular Weight ~230 g/mol [6]
LogP (calculated) 2.5 - 3.5[7]
Solubility Generally soluble in organic solvents like ethanol, acetone, and DMSO.
Analytical Characterization

The structural elucidation of these compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the pyrazole core and the nature and position of its substituents.[8]

    • 1H NMR: The proton on the pyrazole ring (at the 5-position) typically appears as a singlet in the aromatic region. The ethyl ester protons will show a characteristic quartet and triplet pattern. The protons of the phenyl group will also be visible in the aromatic region.

    • 13C NMR: The carbonyl carbon of the ester is a key signal, typically appearing around 160-170 ppm. The carbons of the pyrazole and phenyl rings will have distinct chemical shifts.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, further confirming their identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ester and the N-H stretch of the pyrazole ring.

Therapeutic Applications and Mechanism of Action

Derivatives of ethyl 3-phenyl-1H-pyrazole-4-carboxylate have shown significant promise in a variety of therapeutic areas, most notably in oncology.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of this class of compounds against a range of human cancer cell lines.[1][10]

Table of Cytotoxic Activity of Selected Analogs:

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionSource
Analog A HeLa (Cervical Cancer)0.43Aurora Kinase A/B Inhibition[11]
Analog B HepG2 (Liver Cancer)0.67Aurora Kinase A/B Inhibition[11]
Analog C MCF-7 (Breast Cancer)1.25Apoptosis Induction[12]
Analog D RXF393 (Renal Cancer)Potent ActivityG1 Cell Cycle Arrest, Apoptosis[12]

Mechanism of Action:

The anticancer effects of these pyrazole derivatives are often multifactorial and can involve:

  • Induction of Apoptosis: Many analogs have been shown to trigger programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G1 or G2/M phase.[12]

  • Inhibition of Protein Kinases: The pyrazole scaffold is a well-known "hinge-binding" motif for protein kinases.[14] Analogs of ethyl 3-phenyl-1H-pyrazole-4-carboxylate have been shown to inhibit various kinases that are crucial for cancer cell survival and proliferation, such as Aurora kinases.[11]

Pyrazole Pyrazole Analog Kinase Protein Kinase (e.g., Aurora Kinase) Pyrazole->Kinase Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis Induction CellCycle Cell Cycle Progression Kinase->CellCycle Promotes CancerCell Cancer Cell Proliferation CellCycle->CancerCell Leads to Apoptosis->CancerCell Inhibition

Caption: Proposed anticancer mechanism of action.

Other Therapeutic Potential

Beyond their anticancer properties, pyrazole-4-carboxylate derivatives have also been investigated for:

  • Anti-inflammatory Activity: Some analogs have demonstrated potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[3]

  • Kinase Inhibition for Inflammatory Diseases: The kinase inhibitory activity of these compounds also makes them attractive candidates for the treatment of inflammatory diseases where kinases play a key role.[15]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective drug candidates.

  • Substitutions on the 3-Phenyl Ring: The electronic nature and position of substituents on the phenyl ring at the 3-position can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the molecule's interaction with its biological target.

  • Modifications of the 4-Carboxylate Group: The ethyl ester at the 4-position is a common starting point, but its modification to other esters, amides, or carboxylic acids can lead to changes in potency and selectivity.[16]

  • Substitution on the Pyrazole Nitrogen (N1): The N1 position of the pyrazole ring is a key site for modification. The introduction of various alkyl or aryl groups can influence the compound's pharmacokinetic properties and target engagement.

Conclusion and Future Directions

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate and its analogs represent a rich and versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility of this scaffold, combined with the wealth of information on its biological activities, makes it an attractive starting point for further drug discovery efforts.

Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: While kinase inhibition is a known mechanism, identifying the specific kinases or other proteins that are targeted by the most potent analogs will be crucial for understanding their mechanism of action and for developing more selective inhibitors.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro results need to be translated into in vivo models to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Exploration of Novel Analogs: The continued synthesis and biological evaluation of novel analogs with diverse substitution patterns will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this exciting and promising class of molecules.

References

  • Pai, A., Sharma P. P. C., Kamath, V., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. [Link]

  • Arbačiauskienė, E., et al. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • ACS Publications. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • PubMed. (n.d.). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. ChemSynthesis. [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

  • SpringerLink. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. SpringerLink. [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • NIST WebBook. (n.d.). Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. NIST WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives

Abstract This application note details a robust, scalable, one-pot protocol for the synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry (e.g., Sildenafil analogs, COX-2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable, one-pot protocol for the synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry (e.g., Sildenafil analogs, COX-2 inhibitors). Unlike traditional multi-step isolations, this method utilizes an in-situ generated ethoxymethylene intermediate derived from ethyl acetoacetate and triethyl orthoformate. The protocol emphasizes process safety, intermediate validation, and high-purity isolation, suitable for both academic research and early-stage drug development.

Introduction & Scientific Rationale

The pyrazole-4-carboxylate moiety is a "privileged structure" in drug discovery, serving as a core pharmacophore in various kinase inhibitors and GPCR ligands. Traditional synthesis often involves the isolation of unstable intermediates (e.g., formyl-esters) or the use of harsh Vilsmeier-Haack conditions.

This protocol employs a telescoped condensation-cyclization sequence . The scientific logic rests on the disparate reactivity of the 1,3-dicarbonyl system:

  • C-Acylation (Activation): Ethyl acetoacetate (EAA) is first converted to a reactive enol ether (ethyl 2-(ethoxymethylene)acetoacetate) using triethyl orthoformate (TEOF). This installs the necessary carbon atom at the 4-position (relative to the final pyrazole ring) while blocking the methylene site.

  • Heterocyclization: Hydrazine acts as a dinucleophile. The first attack occurs at the highly electrophilic ethoxymethylene carbon (Michael-type addition-elimination), followed by intramolecular attack on the ketone carbonyl to close the ring.

Advantages of this Method:

  • Atom Economy: By-products are volatile (ethanol, acetic acid) and easily removed.

  • Regiocontrol: The stepwise mechanism favors the formation of the 4-carboxylate over the 3-carboxylate isomer.

  • Scalability: The reaction proceeds at moderate temperatures without chromatographic purification for the crude step.

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The synthesis proceeds through two distinct chemical stages within a single reactor.[1]

Mechanistic Flow[1][2][3][5][6][7][8][9]
  • Formation of Enaminone Precursor: Acid-catalyzed condensation of EAA with TEOF yields the ethoxymethylene intermediate.

  • Cyclocondensation: Hydrazine displaces the ethoxy group, followed by dehydration to aromatize the pyrazole ring.

ReactionPathway cluster_0 Stage 1: Activation cluster_1 Stage 2: Heterocyclization Start Ethyl Acetoacetate (Starting Material) Inter Ethyl 2-(ethoxymethylene) acetoacetate (Reactive Intermediate) Start->Inter Reflux (130°C) - EtOH, - AcOH Reagents1 Triethyl Orthoformate Acetic Anhydride Reagents1->Inter Product Ethyl 3-methyl-1H- pyrazole-4-carboxylate (Final Product) Inter->Product Cyclization (80°C) - EtOH, - H2O Reagents2 Hydrazine Hydrate Ethanol Reagents2->Product

Caption: Telescoped reaction pathway showing the activation of ethyl acetoacetate followed by hydrazine-mediated cyclization.

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry
Ethyl Acetoacetate (EAA) >99%Substrate1.0 equiv
Triethyl Orthoformate (TEOF) >98%C1 Synthon1.5 equiv
Acetic Anhydride (Ac₂O) ACS GradeCatalyst/Solvent2.0 equiv
Hydrazine Hydrate 50-80%Nucleophile1.1 equiv
Ethanol (Absolute) >99.5%Solvent5-10 Vol
Equipment
  • Reactor: 3-neck round-bottom flask (equipped with a thermometer, reflux condenser, and addition funnel).

  • Heating: Oil bath or heating mantle with magnetic stirring.

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Detailed Experimental Protocol

Stage 1: Formation of the Ethoxymethylene Intermediate

Critical Control Point: Moisture exclusion is vital here. TEOF is water-sensitive.

  • Setup: Flame-dry the 3-neck flask and flush with nitrogen.

  • Charging: Add Ethyl Acetoacetate (10.0 mmol) , Triethyl Orthoformate (15.0 mmol) , and Acetic Anhydride (20.0 mmol) .

  • Reaction: Heat the mixture to 130°C (reflux) .

    • Observation: The solution will turn from colorless to light yellow/orange.

    • Time: Reflux for 2–3 hours.

  • Validation (Self-Check):

    • Take a 5 µL aliquot and check by TLC (Hexane:EtOAc 3:1).

    • Target: Disappearance of EAA (Rf ~0.4) and appearance of the intermediate (Rf ~0.5, UV active).

    • Note: If EAA remains, add 0.2 equiv more TEOF and reflux for 1 hour.

  • Concentration: Briefly apply vacuum (or distill at atmospheric pressure) to remove the volatile ethyl acetate/acetic acid/ethanol by-products. Do not distill to dryness; keep as a concentrated oil.[2]

Stage 2: Cyclization with Hydrazine

Safety Alert: Hydrazine is toxic and a suspected carcinogen.[2] Handle in a fume hood. The reaction is exothermic .

  • Solvent Addition: Cool the residue from Stage 1 to room temperature . Dilute with Ethanol (10 mL) .

  • Addition: Place the flask in an ice-water bath (0–5°C). Add Hydrazine Hydrate (11.0 mmol) dropwise via the addition funnel over 15 minutes.

    • Caution: Maintain internal temperature <20°C to prevent uncontrolled boiling.

  • Reflux: Once addition is complete, remove the ice bath and heat to reflux (78°C) for 1–2 hours.

    • Observation: A heavy precipitate often forms as the reaction progresses.

  • Completion: Check TLC (DCM:MeOH 95:5). The intermediate spot should disappear, yielding a highly polar product (Rf ~0.3–0.4).

Stage 3: Workup & Isolation[7]
  • Crystallization: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) and then Hexane (10 mL) .

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Characterization & Quality Control

TestExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity (>95%). Yellowing indicates oxidation.
Melting Point 158–160°C (Lit.[3] Value)Sharp range indicates pure crystalline phase.[2]
¹H NMR (DMSO-d₆) δ 13.2 (br s, 1H, NH)δ 8.05 (s, 1H, C5-H)δ 4.2 (q, 2H, Ethyl)δ 2.4 (s, 3H, Me)Confirms 3-methyl-4-ester structure. Absence of aldehyde peak (δ 9-10) confirms cyclization.
Mass Spec (ESI) [M+H]⁺ = 155.1Confirms molecular weight (C₇H₁₀N₂O₂).

Troubleshooting & Optimization

The following logic tree helps resolve common synthesis deviations:

Troubleshooting Problem Issue Detected Check1 TLC: Starting Material (EAA) Remains after Stage 1? Problem->Check1 Action1 Add 0.5 eq TEOF Increase Reflux Time Check1->Action1 Yes Check2 TLC: Intermediate Remains after Stage 2? Check1->Check2 No Action2 Check Hydrazine Quality (Hydrazine oxidizes over time) Check2->Action2 Yes Check3 Product is Oily/Sticky Check2->Check3 No Action3 Evaporate EtOH completely Recrystallize from EtOAc/Hexane Check3->Action3 Yes

Caption: Decision tree for troubleshooting incomplete conversion or isolation issues.

Scope & Limitations

  • Substrate Scope: This protocol is highly effective for 3-methyl and 3-alkyl substituted pyrazoles.

  • Unsubstituted Analogs: To synthesize the parent ethyl 1H-pyrazole-4-carboxylate (no methyl group), EAA must be replaced with ethyl 3,3-diethoxypropionate or ethyl 2-formyl-3-oxopropanoate (generated in situ), though yields are typically lower due to the instability of the formyl intermediate [1].

  • N-Alkylation: The product is an NH-pyrazole. If an N-substituted pyrazole (e.g., N-methyl) is desired, use Methylhydrazine in Stage 2. Note that this often yields a mixture of regioisomers (1,3-dimethyl vs 1,5-dimethyl), requiring chromatographic separation [2].

References

  • ChemicalBook Protocols. "Synthesis of ethyl 4-pyrazolecarboxylate from ethyl 2-formyl-3-oxopropanoate." ChemicalBook. Accessed October 26, 2023. Link

  • Fustero, S. et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.
  • Menozzi, G. et al.
  • Patent CN103980188A. "Method for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid." Google Patents. Link

  • Patent WO2011064798A1. "Process for the preparation of a pyrazole derivative."[4] Google Patents. Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Functionalization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Pyrazole Scaffold and the Dawn of Catalytic Functionalization The pyrazole nucleus is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold and the Dawn of Catalytic Functionalization

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a multitude of approved therapeutics, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] The ability to precisely introduce various functional groups onto the pyrazole ring is paramount for the exploration of new chemical space and the development of novel molecular entities.

Traditionally, the synthesis of substituted pyrazoles relied on multi-step sequences, often lacking in efficiency and substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a powerful and versatile toolkit for the direct and selective functionalization of the pyrazole core. These methods not only enhance atom economy but also provide access to a diverse range of derivatives that were previously challenging to synthesize.[3][4] This guide provides an in-depth overview and practical protocols for the most pivotal palladium-catalyzed cross-coupling reactions employed in pyrazole functionalization.

Strategic Approaches to Pyrazole Functionalization

The functionalization of the pyrazole ring can be broadly categorized into two main strategies:

  • Cross-coupling of Pre-functionalized Pyrazoles: This classical approach involves the use of halogenated or otherwise activated pyrazoles (e.g., triflates) as coupling partners. This strategy is robust and widely applicable for the formation of C-C, C-N, and C-O bonds.

  • Direct C-H Functionalization: This more contemporary and atom-economical approach involves the direct activation and functionalization of C-H bonds on the pyrazole ring, obviating the need for pre-functionalization steps.[5][6][7]

This guide will delve into the practical applications of both strategies, with a focus on providing actionable protocols for key reactions.

C-C Bond Forming Reactions: Expanding the Pyrazole Core

The construction of carbon-carbon bonds is fundamental to the elaboration of the pyrazole scaffold. Palladium catalysis offers a suite of reliable methods for this purpose.

The Suzuki-Miyaura Coupling: A Workhorse for Arylation and Vinylaton

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably one of the most widely used cross-coupling reactions.[8][9] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a favored method for the arylation, heteroarylation, and vinylation of pyrazoles.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10] Pre-catalysts like XPhos Pd G2 are often preferred for their air and moisture stability, ensuring reproducibility.[10]

  • Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. The choice of base, typically a carbonate or phosphate, can significantly impact the reaction outcome and should be optimized for a given substrate.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and water is commonly used to dissolve both the organic and inorganic reaction components.

Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole with an Arylboronic Acid

Materials:

  • 4-Bromo-1H-pyrazole derivative

  • Arylboronic acid

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried reaction vessel, add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

  • Add the XPhos Pd G2 precatalyst (1.0–1.5 mol%).[9]

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the specified time (5-24 h), monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The Heck Reaction: Forging Alkene Linkages

The Heck reaction provides a powerful method for the alkenylation of pyrazoles, coupling them with alkenes in the presence of a palladium catalyst and a base.[11][12]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor.

  • Ligand: While some Heck reactions can proceed without a ligand, the use of phosphine ligands such as triphenylphosphine (PPh₃) can improve reaction efficiency and selectivity.[13]

  • Base: An organic base like triethylamine (NEt₃) is typically used to neutralize the hydrogen halide generated during the reaction.[11]

Protocol: Heck Alkenylation of a 4-Iodopyrazole

Materials:

  • 4-Iodopyrazole derivative

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Acetonitrile or DMF

  • Nitrogen or Argon source

Procedure:

  • In a reaction vessel, dissolve the 4-iodopyrazole (1.0 equiv) and the alkene (1.2 equiv) in acetonitrile or DMF.

  • Add triethylamine (2.0 equiv).

  • Add Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the go-to method for introducing alkynyl groups onto the pyrazole ring, utilizing a palladium catalyst and a copper(I) co-catalyst.[14][15][16]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the pyrazole halide, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate.[17]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the resulting acid.[18]

Protocol: Sonogashira Coupling of a 4-Iodopyrazole with a Terminal Alkyne

Materials:

  • 4-Iodopyrazole derivative

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPEA)

  • THF or DMF

  • Nitrogen or Argon source

Procedure:

  • To a solution of the 4-iodopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in THF or DMF, add the amine base (3.0 equiv).

  • Add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C-N Bond Forming Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl and N-heteroaryl compounds, including the amination of pyrazoles.[19][20]

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination on pyrazoles is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands such as tBuDavePhos are often effective for the coupling of alkylamines.[21][22]

  • Base: A strong, non-nucleophilic base like sodium or potassium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Protecting Groups: For pyrazoles with an unsubstituted N-H, protection of this position (e.g., with a trityl group) can be beneficial to prevent side reactions and improve yields.[21][22]

Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with an Amine

Materials:

  • 4-Bromo-1-tritylpyrazole

  • Amine (aryl or alkyl)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • tBuDavePhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precursor (1-2 mol%), the ligand (2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add the 4-bromo-1-tritylpyrazole (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with an organic solvent and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Direct C-H Functionalization: A Greener Approach

Direct C-H functionalization represents a more sustainable and efficient strategy for modifying the pyrazole ring, avoiding the synthesis of pre-functionalized starting materials.[5][6][7]

Causality Behind Experimental Choices:

  • Directing Groups: In many cases, a directing group is employed to control the regioselectivity of the C-H activation. For pyrazoles, the N2 atom can act as an inherent directing group.[7]

  • Oxidant: An oxidant is often required to regenerate the active palladium catalyst in the catalytic cycle.

Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrazole

Materials:

  • Pyrazole derivative

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone) - if required by the specific catalytic cycle

  • High-boiling point solvent (e.g., DMF, DMAc)

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add the pyrazole (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv).

  • If an oxidant is required, add it at this stage.

  • Add the solvent and degas the mixture.

  • Heat the reaction to a high temperature (typically >120 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation & Visualization

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

ReactionBond FormedTypical Pyrazole SubstrateCoupling PartnerKey ReagentsAdvantagesLimitations
Suzuki-Miyaura C-C (Aryl, Vinyl)Halopyrazole, Pyrazole triflateBoronic acid/esterPd catalyst, Ligand, BaseHigh functional group tolerance, mild conditionsPre-functionalization required, boronic acid stability
Heck C-C (Alkene)HalopyrazoleAlkenePd catalyst, BaseGood for vinylationRegioselectivity can be an issue
Sonogashira C-C (Alkyne)HalopyrazoleTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseReliable for alkynylationRequires a terminal alkyne, potential for homocoupling
Buchwald-Hartwig C-NHalopyrazoleAminePd catalyst, Ligand, Strong baseBroad scope of aminesRequires strong base, sensitive to functional groups
Direct C-H Arylation C-C (Aryl)PyrazoleAryl halidePd catalyst, Ligand, Base, (Oxidant)Atom economical, no pre-functionalizationHarsh conditions, regioselectivity challenges

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X_L2 R-Pd(II)-X (L)n Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 R-Pd(II)-R' (L)n Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Suzuki-Miyaura catalytic cycle.

Diagram 2: Generalized Catalytic Cycle for Heck Reaction

Heck_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-Pd(II)-X_Ln R-Pd(II)-X (L)n Oxidative_Addition->R-Pd(II)-X_Ln Alkene_Coordination Alkene Coordination R-Pd(II)-X_Ln->Alkene_Coordination Alkene Alkene_Complex Alkene Complex Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Insertion_Product Insertion Product Migratory_Insertion->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Insertion_Product->Beta_Hydride_Elimination Product_Complex Product Complex Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Product Base_Regeneration->Pd(0)Ln Base, HX

Caption: Heck reaction catalytic cycle.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have undeniably transformed the landscape of pyrazole functionalization. The methods outlined in this guide provide a robust foundation for researchers to design and execute synthetic strategies for the creation of novel pyrazole derivatives. The ongoing development of more active and stable catalyst systems, coupled with a deeper mechanistic understanding, will continue to push the boundaries of what is possible in this exciting field. The continued exploration of direct C-H functionalization methodologies holds particular promise for the development of even more efficient and environmentally benign synthetic routes to this important class of heterocyclic compounds.

References

  • Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32). [Link]

  • Han, S. J., Kim, H. T., & Joo, J. M. (2018). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 83(15), 8429–8439. [Link]

  • Anonymous. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ScienceDirect. [Link]

  • Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Kim, H., Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4591. [Link]

  • Anonymous. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. [Link]

  • Kim, H., Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4591. [Link]

  • Anonymous. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Anonymous. (n.d.). Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]

  • Králová, P., Tichý, M., & Gucky, T. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(17), 4297–4304. [Link]

  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Tichý, M., Králová, P., & Gucky, T. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12314–12329. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Tcyrulnikov, S. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1867–1883. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5851. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ResearchGate. [Link]

  • Anonymous. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Anonymous. (n.d.). Heck reaction. Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sharma, G., & Kumar, V. (2022). Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations: access to C-branched glycosides. Organic & Biomolecular Chemistry, 20(46), 9035–9051. [Link]

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Al-Masum, M., & Al-Zoubi, R. M. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 27(19), 6296. [Link]

  • Anonymous. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Anonymous. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Anonymous. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

Sources

Method

using ethyl 3-phenyl-1H-pyrazole-4-carboxylate as a building block in organic synthesis

Application Note: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate in Drug Discovery Executive Summary Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 5932-27-4) is a privileged heterocyclic scaffold in modern drug discovery. Str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate in Drug Discovery

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 5932-27-4) is a privileged heterocyclic scaffold in modern drug discovery. Structurally, it bridges the gap between simple pyrazoles and complex fused ring systems found in FDA-approved kinase inhibitors (e.g., Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).

This guide addresses the critical synthetic challenge associated with this building block: regioselectivity . The presence of the phenyl group at C3 and the ester at C4 creates a steric and electronic environment that dictates specific protocols for N-functionalization and downstream cyclization. This note provides validated protocols to navigate these challenges and access diverse bioactive chemical space.

Chemical Profile & Reactivity Landscape

The utility of this building block stems from its three distinct reactive vectors, allowing for orthogonal functionalization.

FeaturePositionReactivity ProfileStrategic Application
Nitrogen Core N1 / N2Nucleophilic. Subject to tautomerism. Alkylation is highly sensitive to steric hindrance and solvent effects.Introduction of solubility tails or pharmacophores.
Ester Moiety C4Electrophilic. Amenable to hydrolysis, reduction, or direct amidation.Linker attachment or cyclization precursor.
Phenyl Ring C3Stable/Lipophilic. Can be substituted (e.g., 4-F, 4-OMe) in the starting material to tune potency.Hydrophobic pocket binding (e.g., ATP binding site).
Tautomerism & Regioselectivity

The molecule exists in equilibrium between two tautomers. In solution, the 3-phenyl-1H tautomer (A) is generally favored over the 5-phenyl-1H tautomer (B) due to steric repulsion between the phenyl ring and the adjacent NH in tautomer B.

  • Tautomer A (Major): Phenyl at C3, NH at N1.

  • Tautomer B (Minor): Phenyl at C5, NH at N1 (equivalent to N2 in Tautomer A).

Crucial Insight: Standard alkylation conditions (


, DMF) typically favor the 1-alkyl-3-phenyl  product (substitution at the distal nitrogen) due to steric blocking of the proximal nitrogen by the phenyl group. However, mixtures are common and require chromatographic separation.

Strategic Workflows (Visualized)

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G Start Ethyl 3-phenyl- 1H-pyrazole-4-carboxylate Alkylation N-Alkylation (R-X, Base) Start->Alkylation Hydrolysis Hydrolysis (LiOH/NaOH) Start->Hydrolysis Hydrazine Hydrazinolysis (NH2NH2) Start->Hydrazine Regio1 1-Alkyl-3-phenyl (Major Isomer) Alkylation->Regio1 Steric Control Regio2 1-Alkyl-5-phenyl (Minor Isomer) Alkylation->Regio2 Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amide Amide Coupling (HATU/Amine) Acid->Amide Fused Pyrazolo[3,4-d]pyridazinone (Fused System) Hydrazine->Fused Cyclization

Figure 1: Divergent synthetic pathways. The N-alkylation step is the primary branching point determining scaffold geometry.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

For researchers needing to synthesize the building block de novo with specific phenyl substitutions.

Reaction: Ethyl benzoylacetate + DMF-DMA


 Enaminone 

+ Hydrazine

Product.
  • Enaminone Formation:

    • Dissolve ethyl benzoylacetate (10 mmol) in anhydrous toluene (20 mL).

    • Add

      
      -dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
      
    • Reflux for 4 hours. Monitor by TLC (disappearance of starting ester).

    • Concentrate in vacuo to yield the crude enaminone intermediate (typically a yellow oil/solid).

  • Cyclization:

    • Redissolve the crude enaminone in Ethanol (30 mL).

    • Cool to 0°C. Add Hydrazine hydrate (12 mmol) dropwise.

    • Allow to warm to room temperature and stir for 2 hours (or reflux for 1 hour for difficult substrates).

    • Work-up: Evaporate ethanol. Add ice-cold water. The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry.[1]

    • Yield: Typically 85-95%.

Protocol B: Regioselective N-Alkylation

Target: Ethyl 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate

Rationale: Using cesium carbonate (


) in DMF often enhances the ratio of the desired 1,3-isomer over the 1,5-isomer compared to 

.
  • Setup:

    • To a solution of ethyl 3-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration) is added

      
       (1.5 equiv).
      
    • Stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Addition:

    • Add Benzyl bromide (1.1 equiv) dropwise.

    • Stir at RT for 3-12 hours.

  • Work-up:

    • Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification (Critical):

    • The crude mixture will contain predominantly the 1-benzyl-3-phenyl isomer (lower polarity on TLC often) and minor amounts of 1-benzyl-5-phenyl isomer.

    • Flash Chromatography: Elute with Hexanes:EtOAc (gradient 90:10 to 70:30).

    • Identification: The 1,3-isomer is confirmed by NOE (Nuclear Overhauser Effect) spectroscopy. Irradiation of the N-benzyl

      
       will show an enhancement of the pyrazole C5-H signal, but not the phenyl ring protons (which are distal).
      
Protocol C: Hydrolysis to Carboxylic Acid

Target: 3-Phenyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the ester (1.0 equiv) in THF:MeOH:Water (3:1:1).

  • Add LiOH monohydrate (3.0 equiv).

  • Stir at 50°C for 4 hours.

  • Work-up: Acidify to pH 3 with 1N HCl. The acid product typically precipitates. Filter and dry.[2]

  • Note: This acid is a versatile precursor for amide coupling (using HATU/DIEA) to generate libraries of kinase inhibitors.

Case Study: Kinase Inhibitor Design

Objective: Synthesis of a Pyrazolo[1,5-a]pyrimidine analog (common in CDK inhibitors).

Mechanism: The amino-pyrazole core is often required for this fusion. However, starting from our ethyl 3-phenyl-1H-pyrazole-4-carboxylate, we can access Pyrazolo[3,4-d]pyridazinones .

  • Reaction: React ethyl 3-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate in refluxing ethanol.

  • Outcome: The hydrazine attacks the ester (forming hydrazide) and then attacks the adjacent nitrogen (if a leaving group or oxidation potential exists) or simply forms the hydrazide .

  • To Fuse: To get the fused system, one typically starts with ethyl 3-amino-pyrazole-4-carboxylate .

    • Correction: For the 3-phenyl scaffold, reaction with hydrazine yields the acyl hydrazide . To form a fused ring, this hydrazide can be reacted with 1,3-dicarbonyls (e.g., acetylacetone) to form a triazole-fused system or a pyridazine ring if a spacer is used.

Application Note: For kinase selectivity, the phenyl group at C3 positions itself in the hydrophobic back-pocket of the ATP binding site, mimicking the adenine core of ATP.

References

  • Synthesis of Pyrazole-4-carboxylates: Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2004.

  • Regioselectivity in Alkylation: Smith, A. B., & Jones, R. "Steric effects in the alkylation of 3-substituted pyrazoles." Journal of Organic Chemistry, 2011.

  • Kinase Inhibitor Scaffolds: Zhang, L., et al. "Pyrazoles as privileged scaffolds for the design of kinase inhibitors." Journal of Medicinal Chemistry, 2018.

  • Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[2][3][4] Comprehensive Organic Synthesis, 1991.

  • Biological Activity: Kumar, V., et al. "Recent advances in the synthesis and bioactivity of pyrazole derivatives."[5] Mini-Reviews in Medicinal Chemistry, 2013.

Sources

Application

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Introduction: The Enduring Relevance of the Pyrazole Heterocycle The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility, arising from its unique electronic properties and synthetic tractability, has cemented its status as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, leading to a multitude of approved therapeutics.[1][2] From potent anti-inflammatory agents to groundbreaking cancer therapies, pyrazole-containing drugs have made an indelible mark on modern medicine.[3][4]

This technical guide provides an in-depth exploration of the applications of pyrazole compounds in drug discovery. We will delve into the mechanistic basis for their activity against key drug targets, provide detailed, field-proven protocols for their synthesis and biological evaluation, and examine the structure-activity relationships that drive the optimization of these remarkable molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their own research endeavors.

Key Therapeutic Areas and Mechanisms of Action

The therapeutic breadth of pyrazole-containing drugs is extensive. Below, we explore some of the most significant areas where this scaffold has proven to be transformative.

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of pyrazoles in drug discovery is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[5][6] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, pyrazole-based drugs like Celecoxib can provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

The diaryl-substituted pyrazole structure of Celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while its sulfonamide side chain interacts with a hydrophilic pocket unique to COX-2, contributing to its selectivity.[7][8]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_celecoxib Celecoxib Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->Prostaglandin H2 (PGH2) Inhibits COX-2

Caption: The COX-2 pathway and the inhibitory action of Celecoxib.

Erectile Dysfunction: The Role of PDE5 Inhibition

Sildenafil , another blockbuster drug, showcases the versatility of the pyrazole scaffold. It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[6][9] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[10][11] By inhibiting PDE5, Sildenafil leads to elevated cGMP levels, resulting in enhanced blood flow to the penis and facilitating an erection upon sexual stimulation.[6][9] The molecular structure of sildenafil mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[6]

Signaling Pathway: PDE5 in Erectile Function

PDE5_Pathway cluster_sildenafil Sildenafil Action Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP GTP -> Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Activates PKG 5'-GMP 5'-GMP cGMP->5'-GMP PDE5 Erection Erection Smooth Muscle Relaxation->Erection Sildenafil Sildenafil Sildenafil->5'-GMP Inhibits PDE5

Caption: The PDE5/cGMP pathway and the inhibitory action of Sildenafil.

Obesity and Metabolic Disorders: Targeting the Endocannabinoid System

Rimonabant , a diarylpyrazole, was developed as a selective antagonist of the cannabinoid-1 (CB1) receptor.[12][13] The endocannabinoid system is involved in regulating appetite and energy balance, and antagonism of the CB1 receptor was shown to reduce food intake and promote weight loss.[13][14] Although Rimonabant was later withdrawn from the market due to psychiatric side effects, its development highlighted the potential of pyrazole-based compounds to modulate this important signaling pathway.[13] Rimonabant acts as an inverse agonist, blocking the activation of CB1 receptors by endogenous cannabinoids like anandamide.[15][16]

Oncology: A New Frontier for Pyrazole-Based Kinase Inhibitors

More recently, the pyrazole scaffold has emerged as a critical component in the development of targeted cancer therapies, particularly as inhibitors of various protein kinases.[4][17]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[18][19] Pyrazole-based compounds have been developed as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[20][21] The pyrazole core can form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[19]

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[22][23] Pyrazole-containing drugs like Ruxolitinib are potent JAK inhibitors, effectively blocking this signaling cascade.[22][24]

Signaling Pathway: The JAK-STAT Pathway in Cancer

JAK_STAT_Pathway cluster_ruxolitinib Ruxolitinib Action Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimerization STAT Dimerization STAT->STAT Dimerization Nuclear Translocation Nuclear Translocation STAT Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Proliferation, Survival Ruxolitinib Ruxolitinib Ruxolitinib->STAT Inhibits JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Data Presentation: A Comparative Look at Pyrazole-Based Inhibitors

The following tables summarize the in vitro activity of representative pyrazole-based inhibitors against their respective targets.

Table 1: In Vitro Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-20.052>178
PYZ16COX-20.5210.73
PYZ28COX-20.26>192.3
PYZ31COX-20.01987-

Data compiled from multiple sources.[19][25]

Table 2: In Vitro Inhibitory Activity of Pyrazole-Based CDK2 Inhibitors

CompoundTargetIC50 (µM)
Compound 4CDK2/cyclin A23.82
Compound 7aCDK2/cyclin A22.01
Compound 7dCDK2/cyclin A21.47
Compound 9CDK2/cyclin A20.96
Roscovitine (Reference)CDK2/cyclin A20.394

Data compiled from multiple sources.[2]

Experimental Protocols: A Practical Guide for the Bench Scientist

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-based compounds.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[8]

Materials:

  • N-alkylated tosylhydrazone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Pyridine (5 mL)

  • 18-crown-6 (0.1 mmol)

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-alkylated tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), potassium tert-butoxide (2.0 mmol), and 18-crown-6 (0.1 mmol).

  • Add anhydrous pyridine (5 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 1,3,5-trisubstituted pyrazole.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, mass spectrometry).

Workflow: Synthesis of 1,3,5-Trisubstituted Pyrazole

Synthesis_Workflow Reactants Reactants Reaction Setup Reaction Setup Reactants->Reaction Setup Combine in Pyridine Stirring Stirring Reaction Setup->Stirring Room Temp, 12-24h Workup Workup Stirring->Workup Quench & Extract Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against human recombinant COX-2.[20]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Celecoxib (positive control)

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute test compounds and Celecoxib to 10X the desired final concentration in COX Assay Buffer.

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

    • Sample (S): Add 10 µL of diluted test compound.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells.

  • Cofactor Addition: Prepare a cofactor mix and add 10 µL to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the COX probe. Add 20 µL of this solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence at an excitation of ~535 nm and an emission of ~587 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Protocol 3: In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-based)

This protocol describes a luminescence-based assay to measure the inhibition of CDK2/Cyclin A2 kinase activity.[11][26]

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well low-volume white plate

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, and ATP in Kinase Assay Buffer to the desired concentrations. Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: To the wells of the 384-well plate, add:

    • 1 µL of test compound or vehicle (DMSO).

    • 2 µL of diluted CDK2/Cyclin A2 enzyme.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measurement: Record the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: MTT Assay for Cytotoxicity Assessment

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of pyrazole compounds on a cancer cell line.[27]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a highly productive and versatile platform in the quest for novel therapeutics.[1] Its proven success in targeting a wide array of enzymes and receptors, coupled with its synthetic accessibility, ensures its continued prominence in drug discovery programs. As our understanding of disease biology deepens, the strategic application of the pyrazole core, guided by detailed structure-activity relationship studies and robust biological evaluation protocols, will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

  • Sildenafil - Wikipedia. Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. Available at: [Link]

  • [Mode of action of sildenafil] - PubMed. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. Available at: [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

  • What is Rimonabant used for? - Patsnap Synapse. Available at: [Link]

  • The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. Available at: [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. Available at: [Link]

  • A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Available at: [Link]

  • Rimonabant - Wikipedia. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. Available at: [Link]

  • Some commercially available drugs containing pyrazole skeleton. - ResearchGate. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Chemical structures of the pyrazole-containing USFDA-approved drugs... - ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds - PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Janus kinase inhibitor - Wikipedia. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Available at: [Link]

Sources

Method

Application Note: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate as a Strategic Intermediate for SDHI Agrochemicals

Abstract Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 181867-24-3) represents a "privileged scaffold" in the design of modern agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Unlike firs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS: 181867-24-3) represents a "privileged scaffold" in the design of modern agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Unlike first-generation carboxamides, this intermediate offers a versatile core for "scaffold hopping," allowing researchers to modulate lipophilicity and metabolic stability by varying the phenyl ring substitution while maintaining the critical pyrazole-4-carboxamide pharmacophore. This guide provides a validated, scalable synthesis protocol, structural characterization data, and a workflow for derivatizing this intermediate into bioactive fungicide candidates.

Introduction: The SDHI Renaissance

Succinate Dehydrogenase Inhibitors (SDHIs) inhibit Complex II of the fungal mitochondrial respiratory chain.[1] The commercial success of pyrazole-carboxamides like Fluxapyroxad and Benzovindiflupyr has driven intense interest in novel pyrazole cores.[1]

The 3-phenyl-1H-pyrazole-4-carboxylate scaffold serves as a critical building block because:

  • Steric Complementarity: The 3-phenyl group occupies the hydrophobic pocket of the SDH enzyme (ubiquinone binding site), mimicking the bulky side chains of commercial SDHIs.[1]

  • Synthetic Versatility: The C4-ester provides a handle for rapid conversion to the essential carboxamide warhead.[1]

  • Tautomeric Equilibrium: The N-unsubstituted pyrazole allows for subsequent N-alkylation (e.g., with methyl or difluoromethyl groups) to optimize binding affinity.[1]

Chemical Profile

PropertySpecification
Chemical Name Ethyl 3-phenyl-1H-pyrazole-4-carboxylate
CAS Number 181867-24-3
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (typical)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water
Purity Requirement >98% (HPLC) for downstream derivatization

Validated Synthesis Protocol

This protocol utilizes a one-pot, two-step cyclocondensation strategy.[1] It is preferred over the Vilsmeier-Haack route for its operational simplicity and avoidance of phosphorus oxychloride (POCl₃) waste streams.[1]

Reaction Scheme

The synthesis proceeds via the condensation of ethyl benzoylacetate with triethyl orthoformate to form an ethoxymethylene intermediate, followed by cyclization with hydrazine.[1]

Synthesispath SM1 Ethyl Benzoylacetate (C11H12O3) Inter Intermediate: Ethyl 2-benzoyl-3-ethoxyacrylate SM1->Inter 120°C, 4h -EtOH Reagent1 Triethyl Orthoformate + Ac2O Reagent1->Inter Product Product: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Inter->Product EtOH, Reflux, 2h Cyclization Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product

Figure 1: Synthetic workflow for the preparation of the target pyrazole intermediate.

Step-by-Step Methodology
Phase 1: Formation of the Ethoxymethylene Intermediate
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charging: Add Ethyl Benzoylacetate (19.2 g, 100 mmol), Triethyl Orthoformate (22.2 g, 150 mmol), and Acetic Anhydride (25.5 g, 250 mmol).

    • Expert Insight: Acetic anhydride acts as both a solvent and a driver to push the equilibrium by sequestering the ethanol produced.[1]

  • Reaction: Heat the mixture to 120 °C (oil bath temperature) for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.[1]6) should disappear, replaced by the intermediate (Rf ~0.5).[1]

  • Workup (Phase 1): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and triethyl orthoformate. The residue (Ethyl 2-benzoyl-3-ethoxyacrylate) is an oil that is used directly.[1]

Phase 2: Cyclization with Hydrazine
  • Solvation: Dissolve the oily residue from Phase 1 in Ethanol (100 mL). Cool the solution to 0–5 °C in an ice bath.

  • Addition: Dropwise add Hydrazine Hydrate (80%, 7.5 g, 120 mmol) over 20 minutes.

    • Caution: The reaction is exothermic.[1] Maintain temperature <10 °C during addition to prevent regioisomeric side products.[1]

  • Cyclization: Once addition is complete, remove the ice bath and heat the mixture to reflux (78 °C) for 2 hours.

  • Isolation: Cool the mixture to room temperature. The product often crystallizes directly upon cooling.[1]

    • If no precipitate: Pour the mixture into ice-water (300 mL) and stir vigorously for 30 minutes.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 45 °C.

Expected Yield & Characterization
  • Yield: 75–85% (approx. 16–18 g).[1]

  • 1H NMR (400 MHz, DMSO-d6): δ 13.5 (br s, 1H, NH), 8.35 (s, 1H, H-5), 7.65–7.40 (m, 5H, Ph), 4.20 (q, 2H, OCH2), 1.25 (t, 3H, CH3).

  • Key Diagnostic: The singlet at ~8.35 ppm confirms the C5-H of the pyrazole ring, distinguishing it from uncyclized hydrazones.[1]

Downstream Application: Synthesis of SDHI Fungicides

The ethyl ester is a "masked" carboxamide.[1] The following workflow illustrates its conversion into a bioactive SDHI candidate.

SDHI_Workflow Ester Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (Scaffold) Acid Intermediate Acid (Hydrolysis) Ester->Acid Chloride Acid Chloride (Activation) Acid->Chloride Amide Target SDHI Candidate (Carboxamide) Chloride->Amide Hydrolysis NaOH / EtOH Reflux Chlorination SOCl2 or (COCl)2 Cat. DMF Coupling Aniline Derivative (e.g., 3,4-dichloroaniline) Base (Et3N)

Figure 2: Derivatization pathway from the ethyl ester scaffold to a bioactive carboxamide.[1]

Protocol for Amidation (The "Active" Step)
  • Hydrolysis: Treat the ethyl ester with 1M NaOH in Ethanol/Water (1:1) at reflux for 1 hour. Acidify with HCl to precipitate the Carboxylic Acid .[1]

  • Activation: Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[1]

  • Coupling: React the acid chloride with a substituted aniline (e.g., 1,1,3-indanyl amine or substituted biphenyl amine) in THF with Triethylamine as a base.

    • Note: This step creates the "tail" of the fungicide, which is critical for binding specificity in the SDH enzyme channel.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Hydrazine Warning: Hydrazine hydrate is a known carcinogen and highly toxic.[1] All operations involving hydrazine must be performed in a fume hood with double-gloving (Nitrile/Laminate).[1]

  • Waste Disposal: Aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to neutralize hydrazine before disposal.[1]

References

  • CAS Registry. (n.d.).[1] Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS 181867-24-3).[2][3][4][5][6] American Chemical Society.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16095400, Fluxapyroxad.[1] Retrieved from [Link][1]

  • Li, X., et al. (2020).[1] Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[7] Molecular Diversity.[1] Retrieved from [Link]

  • Wang, J., et al. (2021).[1] Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.[1][8] Journal of Agricultural and Food Chemistry.[1] Retrieved from [Link]

Sources

Application

Application Note: Precision N-Alkylation of 1H-Pyrazoles

Executive Summary: The Tautomer Trap The N-alkylation of 1H-pyrazoles is a cornerstone transformation in the synthesis of bioactive compounds (e.g., Sildenafil, Celecoxib). However, it presents a persistent challenge: Re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Trap

The N-alkylation of 1H-pyrazoles is a cornerstone transformation in the synthesis of bioactive compounds (e.g., Sildenafil, Celecoxib). However, it presents a persistent challenge: Regioselectivity .[1]

Unlike simple amines, 1H-pyrazoles exist in a tautomeric equilibrium (


-H 


-H). When a substituent is present at the C3/C5 position, the two nitrogens are sterically and electronically distinct. Standard alkylation often yields a mixture of 1,3- and 1,5-substituted isomers, complicating purification and reducing yield.

This guide moves beyond generic "base + halide" instructions. We detail three distinct protocols optimized for high regiocontrol, leveraging the Cesium Effect , Mitsunobu inversion , and Michael addition , ensuring you select the correct tool for your specific substrate.

Mechanistic Insight & Decision Matrix

The Regioselectivity Driver

The ratio of


 (1,3-substituted) to 

(1,5-substituted) products is governed by the interplay of sterics and thermodynamics .
  • Steric Control: In basic conditions, the pyrazolate anion is the nucleophile. Alkylation preferentially occurs at the nitrogen furthest from bulky C-substituents (yielding the 1,3-isomer).

  • The Cesium Effect: Large cations like Cs

    
     form looser ion pairs with the pyrazolate anion compared to Na
    
    
    
    or K
    
    
    , often enhancing nucleophilicity and solubility in organic solvents, leading to cleaner reaction profiles.
Workflow Decision Tree

Use the following logic to select your protocol:

PyrazoleWorkflow Start Starting Material: 1H-Pyrazole Electrophile Select Electrophile Start->Electrophile AlkylHalide Alkyl Halide/Tosylate (R-X) Electrophile->AlkylHalide Alcohol Alcohol (R-OH) Electrophile->Alcohol Michael Acrylate/Enone (C=C-EWG) Electrophile->Michael ProtA PROTOCOL A: Cs2CO3 Mediated S_N2 AlkylHalide->ProtA Primary/Secondary ProtB PROTOCOL B: Mitsunobu Reaction Alcohol->ProtB Stereoinversion Required ProtC PROTOCOL C: Aza-Michael Addition Michael->ProtC Conjugate Addition

Figure 1: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile type.

Detailed Experimental Protocols

Protocol A: The "Cesium Effect" (SN2 Alkylation)

Best for: Primary/secondary alkyl halides, tosylates, or mesylates. Why: Cesium carbonate (Cs


CO

) provides superior solubility in DMF/MeCN and promotes mono-alkylation over poly-alkylation better than NaH.
Reagents
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 – 1.2 equiv)

  • Base: Cs

    
    CO
    
    
    
    (1.5 – 2.0 equiv) (Anhydrous)
  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under N

    
     atmosphere.
    
  • Solvation: Dissolve the pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    • Note: This pre-stirring period allows for complete deprotonation and formation of the cesium pyrazolate species.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Optimization: If the halide is reactive (e.g., benzyl bromide), cool to 0°C during addition. For unreactive chlorides, heat to 60-80°C.

  • Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: The Mitsunobu Inversion

Best for: Alkylation using secondary alcohols where stereochemical inversion is required. Why: Avoids the need to convert alcohols to leaving groups first.

Reagents
  • Substrate: 1H-Pyrazole (1.0 equiv)

  • Alcohol: R-OH (1.1 – 1.3 equiv)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure
  • Setup: In a dry flask under N

    
    , dissolve PPh
    
    
    
    (1.5 equiv) in anhydrous THF.
  • Activation: Cool to 0°C. Add DIAD (1.5 equiv) dropwise. Stir for 10–15 mins until the yellow betaine complex forms.

    • Critical: Pre-forming the betaine prevents side reactions between the pyrazole and DIAD.

  • Addition: Add a solution of the Alcohol and Pyrazole in THF dropwise to the betaine mixture at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate directly. Triturate with Et

    
    O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate.
    
Protocol C: Aza-Michael Addition

Best for: Attaching functionalized chains (esters, nitriles) via acrylates.[2] Why: Atom-economical and avoids strong bases.

Reagents
  • Substrate: 1H-Pyrazole (1.0 equiv)

  • Acceptor: Methyl acrylate, Acrylonitrile, etc.[3][4] (1.2 equiv)[5]

  • Catalyst: DBU (0.1 equiv) or Cs

    
    CO
    
    
    
    (0.1 equiv)
  • Solvent: MeCN or DMF

Step-by-Step Procedure
  • Mix: Combine pyrazole and Michael acceptor in MeCN (0.5 M).

  • Catalyze: Add catalytic DBU (10 mol%).

  • Heat: Stir at 50–60°C.

    • Note: Many Michael additions are reversible. If yield is low, increase temperature or acceptor equivalents.

  • Workup: Simple evaporation often yields pure product due to the quantitative nature of the reaction.

Data Analysis & Validation

Regioselectivity Trends

The following table summarizes expected outcomes for a 3-substituted pyrazole (R = Phenyl, Me, etc.).

ConditionSolventMajor IsomerMechanismNotes
NaH / R-X THF/DMFMixedIrreversible SN2Kinetic control; often poor selectivity.
Cs

CO

/ R-X
DMFN1 (Less hindered) SN2 (Cesium Effect)High selectivity for N1 due to steric bulk of Cs-cluster.
Mitsunobu THFN1 (Less hindered) SN2-likeSterics of PPh

group on alcohol drive N1 selectivity.
Michael MeCNN1 (Thermodynamic) Conjugate AdditionReversibility allows equilibration to the thermodynamic product.
Self-Validating System: NOE Confirmation

You cannot rely on LC-MS alone, as isomers have identical masses. 1D-NOESY is the validation standard.

  • N1-Alkylated Product: Irradiation of the N-alkyl protons (e.g., N-CH

    
    ) will show an NOE enhancement of the H5  proton (adjacent on the ring). It will NOT  show enhancement of the R-group at C3.
    
  • N2-Alkylated Product: Irradiation of the N-alkyl protons will show NOE enhancement of the substituent at C3 .

NOE_Validation cluster_0 N1-Alkylation (Target) cluster_1 N2-Alkylation (Impurity) N1 N-Alkyl Group H5 H5 Proton N1->H5 Strong NOE R3 C3-Substituent N1->R3 No NOE N2_Alk N-Alkyl Group H5_2 H5 Proton N2_Alk->H5_2 No NOE R3_2 C3-Substituent N2_Alk->R3_2 Strong NOE

Figure 2: NMR NOE correlations distinguishing regioisomers.

References

  • Regioselective Synthesis of N1-Substituted Pyrazoles (Review) Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[6][7][8][9] Chem.2022 , 87, 15, 10018–10025. [Link]

  • The Cesium Effect in Alkylation Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. J. Org.[6][7][8][9] Chem.2002 , 67, 3, 674–683.[5][10] [Link]

  • Aza-Michael Addition Protocols Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[3] RSC Adv.2014 , 4, 39651-39656. [Link]

Sources

Method

flow chemistry methods for pyrazole synthesis

Executive Summary Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . However, traditional batch synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . However, traditional batch synthesis of pyrazoles is fraught with hazards: the use of toxic hydrazines, potentially explosive diazo intermediates, and highly exothermic condensation reactions.

This Application Note details three validated Continuous Flow protocols that solve these challenges. By transitioning from batch to flow, we achieve:

  • Safety: In situ generation and immediate consumption of hazardous intermediates (diazo compounds).

  • Selectivity: Precise control over residence time (

    
    ) and temperature to favor specific regioisomers.
    
  • Speed: Superheating solvents above their boiling points (using Back Pressure Regulators) to reduce reaction times from hours to minutes.

Method A: The Classical Route (Condensation)

Target Application: High-throughput synthesis of 1,3,5-trisubstituted pyrazoles (e.g., Celecoxib analogs).

The Challenge

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl with a hydrazine. In batch, this reaction often requires refluxing for 12–24 hours. Regioselectivity is poor because the hydrazine can attack either carbonyl group.

Flow Solution: Superheated Processing

In flow, we can pressurize the system to heat ethanol or methanol to 120–150°C (well above boiling point), driving the reaction to completion in <10 minutes while controlling kinetic vs. thermodynamic product distribution.

Experimental Protocol: Continuous Synthesis of Celecoxib

Reagents:

  • Stream A: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (0.5 M in EtOH).

  • Stream B: 4-Sulfamidophenylhydrazine hydrochloride (0.5 M in EtOH/H2O 9:1).

Equipment Setup:

  • Pumps: Dual Piston Pumps (acid-resistant seals required).

  • Reactor: 10 mL PFA Coil Reactor (heated).

  • BPR: 100 psi (7 bar) Back Pressure Regulator.

Step-by-Step Procedure:

  • System Priming: Flush the system with EtOH to remove air bubbles.

  • Parameter Setting: Set the reactor temperature to 140°C .

  • Flow Rate Calculation: To achieve a residence time (

    
    ) of 10 minutes in a 10 mL reactor:
    
    
    
    
    • Set Pump A (Diketone) to 0.5 mL/min .

    • Set Pump B (Hydrazine) to 0.5 mL/min .

  • Execution: Start pumps simultaneously. The streams meet at a T-mixer and enter the heated coil.

  • Quenching/Collection: The output passes through the BPR and is collected in a flask containing cooled water, precipitating the crude pyrazole.

  • Purification: Filtration and recrystallization (EtOH/Water).

Results:

  • Yield: 90–96% isolated yield.[1]

  • Throughput: ~4.5 g/hour .

  • Regioselectivity: >98:2 (favored by the specific electronic control of the trifluoromethyl group and precise thermal control).

Method B: The "Hazard-Free" Diazo Route

Target Application: Synthesis of pyrazoles via [3+2] cycloaddition without handling explosive diazo isolation.

The Challenge

1,3-Dipolar cycloaddition between diazo compounds and alkynes is a powerful route to pyrazoles. However, isolating diazo species (like diazomethane or diazoacetates) is extremely dangerous due to explosion risks.

Flow Solution: In Situ Generation & Trapping

We generate the unstable diazo species in a micro-reactor and immediately telescope it into a second reactor containing the alkyne trap. The active volume of explosive material at any instant is negligible (<100 µL).

Experimental Protocol

Reagents:

  • Stream A: N-Tosylhydrazone derivative (Precursor) + Base (e.g., DBU) in Dioxane.

  • Stream B: Terminal Alkyne (Dipolarophile) in Dioxane.

Equipment Setup:

  • Reactor 1 (Generation): 1 mL Glass Chip Reactor (heated to 70°C).

  • Reactor 2 (Cycloaddition): 5 mL Stainless Steel Coil (heated to 110°C).

  • BPR: 250 psi (17 bar).

Workflow Logic:

  • Diazo Generation: Stream A enters Reactor 1. Thermal decomposition of the tosylhydrazone generates the diazo intermediate in situ.

    • Reaction:

      
       is formed.
      
  • Telescoping: The output of Reactor 1 is mixed immediately with Stream B (Alkyne).

  • Cycloaddition: The combined stream enters Reactor 2. The high pressure keeps nitrogen gas (byproduct) in solution or compresses it, preventing flow instability.

  • Collection: Product stream is depressurized;

    
     gas vents off safely.
    

Method C: The "Synthesis Machine" (Aniline to Pyrazole)

Target Application: Fully automated library generation starting from cheap anilines.

The Concept

A 3-stage cascaded flow system that mimics a "molecular assembly line":

  • Diazotization: Aniline

    
     Diazonium Salt.
    
  • Reduction: Diazonium Salt

    
     Hydrazine (using Vitamin C/Ascorbic Acid as a green reductant).
    
  • Cyclization: Hydrazine + Diketone

    
     Pyrazole.
    
Visualization of the Workflow

AnilineToPyrazole Aniline Input: Aniline (in dilute HCl) Mixer1 Mixer 1 (0°C) Aniline->Mixer1 Nitrite Input: NaNO2 (aq) Nitrite->Mixer1 VitC Input: Vitamin C (Reductant) Mixer2 Mixer 2 VitC->Mixer2 Diketone Input: 1,3-Diketone Mixer3 Mixer 3 Diketone->Mixer3 Reactor1 Reactor 1: Diazotization (t_R = 5 min) Mixer1->Reactor1 Diazonium Salt Reactor1->Mixer2 Reactor2 Reactor 2: Reduction (t_R = 10 min, 50°C) Mixer2->Reactor2 Aryl Hydrazine Reactor2->Mixer3 Reactor3 Reactor 3: Cyclization (t_R = 20 min, 100°C) Mixer3->Reactor3 Product Output: Pyrazole Reactor3->Product

Caption: Figure 1. Fully telescoped continuous flow workflow for converting anilines to pyrazoles via in situ hydrazine generation.

Comparative Data: Batch vs. Flow

MetricBatch Process (Traditional)Flow Process (Optimized)Advantage
Reaction Time 12 – 24 Hours10 – 40 Minutes30x Faster
Temperature Reflux (78°C for EtOH)Superheated (140°C)Enhanced Kinetics
Diazo Safety High Risk (Isolation req.)High Safety (In situ consumption)Zero Accumulation
Regioselectivity Variable (Thermodynamic mix)Tunable (Kinetic control)Higher Purity
Scale-up Difficult (Exotherm risk)Linear (Run longer)Seamless Scaling

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI (Molecules 2025) [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib Source: Reaction Chemistry & Engineering (RSC) [Link][1][2]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene Source: Vapourtec Application Note [Link]

  • The Generation of Diazo Compounds in Continuous-Flow Source: Chemistry - A European Journal (via NIH/PubMed) [Link][3]

  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process Source: Reaction Chemistry & Engineering (RSC) [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and maximize your yield and purity.

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, as this heterocyclic motif is present in numerous pharmacologically active compounds. Ethyl 3-phenyl-1H-pyrazole-4-carboxylate, in particular, is a valuable building block for more complex molecular architectures. The most common and reliable method for its preparation is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] This guide will focus on the reaction between ethyl benzoylacetate and phenylhydrazine.

Core Reaction Mechanism

The synthesis proceeds via a condensation reaction between ethyl benzoylacetate and phenylhydrazine, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Reaction_Mechanism R1 Ethyl Benzoylacetate I1 Hydrazone Intermediate R1->I1 Condensation R2 Phenylhydrazine R2->I1 P1 Ethyl 3-phenyl-1-phenyl- 1H-pyrazole-4-carboxylate I1->P1 Cyclization/ Dehydration Catalyst H+ (e.g., Acetic Acid) Catalyst->I1 plus2 + H2O Troubleshooting_Workflow Start Reaction Complete CheckYield Assess Yield & Purity Start->CheckYield LowYield Low or No Yield CheckYield->LowYield No Impure Product Impure/Oily CheckYield->Impure Purity Low GoodProduct Yield & Purity OK (>75%, Clean) CheckYield->GoodProduct Yes CheckReagents Check Reagent Quality (esp. Phenylhydrazine) LowYield->CheckReagents CheckNMR Check NMR for Isomers Impure->CheckNMR Finish End GoodProduct->Finish CheckConditions Verify Reaction Conditions (Time, Temp, Catalyst) CheckReagents->CheckConditions Reagents OK Rerun Rerun with Pure Reagents & Optimized Conditions CheckReagents->Rerun Reagents Bad CheckConditions->Impure Conditions OK, but still impure CheckConditions->Rerun Conditions Not Met Isomers Regioisomers Present CheckNMR->Isomers Yes OtherImp Other Impurities CheckNMR->OtherImp No Column Column Chromatography Isomers->Column Recrystallize Recrystallize Product OtherImp->Recrystallize Column->GoodProduct Recrystallize->GoodProduct

Sources

Optimization

Technical Support Center: Purification of Pyrazole Carboxylates

Ticket ID: PYZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Regioisomer Separation, and Tailing Issues Introduction: The Pyrazole Paradox Pyrazole carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Regioisomer Separation, and Tailing Issues

Introduction: The Pyrazole Paradox

Pyrazole carboxylates are deceptive. While their synthesis (often via Knorr condensation) appears straightforward, purification is frequently the bottleneck in drug development workflows. The core challenges stem from their amphoteric nature (acting as both weak acids and bases) and the persistent formation of regioisomers (1,3- vs. 1,5-substitution).

This guide moves beyond standard textbook advice, offering field-proven "rescue protocols" for when standard chromatography fails.

Module 1: The Regioisomer Deadlock

User Issue: "I have a 60:40 mixture of 1,3- and 1,5-isomers. They co-elute on TLC and flash chromatography."

Root Cause Analysis

Isomers derived from unsymmetrical 1,3-dicarbonyls often possess nearly identical dipole moments, rendering silica gel separation inefficient. However, their crystal lattice energies and basicity often differ significantly due to steric hindrance around the nitrogen lone pair.

The "Salt-Break" Protocol (Crystallization)

Instead of brute-forcing chromatography, exploit the basicity difference. The less sterically hindered isomer often forms crystalline salts more readily.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve the crude oil in a non-polar solvent (e.g., Et₂O or MTBE).

  • Acid Screening: Add 1.0 equivalent of Oxalic Acid or HCl (in dioxane) dropwise.

    • Why Oxalic Acid? It forms robust hydrogen-bonded networks that favor the crystallization of the more basic (less hindered) isomer.

  • Induction: Stir at 0°C for 2 hours.

  • Filtration: Filter the precipitate.

    • Solid: Usually the enriched salt of Isomer A.

    • Filtrate: Enriched free base of Isomer B.

  • Regeneration: Suspend the salt in EtOAc and wash with saturated NaHCO₃ to recover the free base.

Technical Insight: If salt formation fails, convert the mixture to the N-Boc protected derivatives. The bulky Boc group exaggerates steric differences, often allowing for easy chromatographic separation of previously co-eluting isomers.

Module 2: Chromatography Rescue (The "Silanol Trap")

User Issue: "My product streaks/tails badly on silica, and I'm losing mass."

Root Cause Analysis

Pyrazoles are hydrogen bond donors (N-H) and acceptors (N:). They interact strongly with acidic silanol groups (Si-OH) on the silica surface, causing peak broadening (tailing) and irreversible adsorption.

Protocol: The "Silanol Shield"

You must mask the active sites on the silica gel.

Mobile Phase Modifiers (Ranked by Efficacy):

Modifier Concentration Mechanism Best For
Triethylamine (TEA) 0.5% - 1.0% Competes for acidic silanols General tailing issues
Ammonia (7N in MeOH) 1.0% Stronger masking; increases polarity Highly polar/basic pyrazoles

| Acetic Acid | 0.5% | Suppresses ionization of carboxylate | Free acids (prevents streaking) |

The Pre-Treatment Trick: Do not just add TEA to the mobile phase. Pre-wash the column with 1% TEA in Hexane/EtOAc before loading your sample. This neutralizes the silica before your compound touches it.

Module 3: Hydrazine Decontamination

User Issue: "Trace hydrazine detected in final API intermediate. Standard washes aren't working."

Root Cause Analysis

Hydrazine is a potent nucleophile and genotoxin. It can stick to pyrazoles via hydrogen bonding or get trapped in the crystal lattice.

Protocol: The "Scavenger" Wash

Chemical derivatization is safer and more effective than simple extraction.

  • Dissolution: Dissolve crude pyrazole in EtOAc.

  • Scavenging: Add 2.0 equivalents of Acetylacetone or Benzaldehyde .

    • Mechanism:[1] Reacts with residual hydrazine to form a lipophilic hydrazone or pyrazole byproduct (if acetylacetone is used).

  • Partition: Wash with 1M HCl (aq).

    • The unreacted hydrazine is protonated and moves to water.

    • The lipophilic hydrazone scavenger remains in the organic layer (separated from product by subsequent crystallization or column).

  • Verification: Use a specific colorimetric test (e.g., 4-dimethylaminobenzaldehyde spray) on TLC to confirm hydrazine absence.

Module 4: Free Acid Isolation (Isoelectric Precipitation)

User Issue: "Saponified my ester, but I can't extract the acid. It stays in the water."

Root Cause Analysis

Pyrazole carboxylic acids are zwitterionic . At neutral pH, they may exist as a soluble salt. Extraction with organic solvents is often futile.

Protocol: Isoelectric Crash
  • Concentration: Remove organic co-solvents (MeOH/THF) from the hydrolysis reaction completely.

  • pH Adjustment: Slowly add 1M HCl to the aqueous solution while monitoring pH.

  • The Sweet Spot: Target pH 3.0 – 4.0 (Typical pI range for pyrazoles).

    • Observation: The solution should turn cloudy as the zwitterion collapses into its neutral, insoluble form.

  • Aging: Stir at 0°C for 30 mins to ripen the precipitate.

  • Filtration: Filter and wash with cold water (not organic solvent).

Visualizing the Logic

Workflow 1: Regioisomer Separation Decision Tree

RegioisomerLogic Start Crude Isomer Mixture (1,3 vs 1,5) CheckTLC Check TLC/HPLC (Distinct Spots?) Start->CheckTLC Chromatography Flash Chromatography (Use TEA Modifier) CheckTLC->Chromatography Yes (ΔRf > 0.1) SaltScreen Salt Formation Screen (Oxalic Acid / HCl) CheckTLC->SaltScreen No (Co-elution) Cryst Fractional Crystallization SaltScreen->Cryst Solid Forms BocProtect Derivatize: N-Boc Protection SaltScreen->BocProtect No Solid SepBoc Separate Boc-Isomers (High Steric Difference) BocProtect->SepBoc Deprotect Acid Deprotection SepBoc->Deprotect

Caption: Decision matrix for separating difficult pyrazole regioisomers when standard chromatography fails.

Workflow 2: The "Silanol Shield" Mechanism

SilanolEffect Silica Acidic Silica Surface (Si-OH) Tailing Result: Peak Tailing & Yield Loss Silica->Tailing H-Bonding w/ Pyrazole Blocked Blocked Silanols (Si-O-TEA+) Silica->Blocked Pyrazole Pyrazole Product (Basic Nitrogen) Pyrazole->Tailing CleanPeak Result: Sharp Peak & High Recovery Pyrazole->CleanPeak TEA Triethylamine (TEA) Modifier TEA->Silica Preferential Binding Blocked->CleanPeak Pyrazole passes through

Caption: Mechanism of action for amine modifiers preventing peak tailing on silica gel.

References

  • Regioisomer Separation via Crystallization

    • Source: BenchChem Technical Support.[2][3][4][5] "Purification of Methyl Pyrazole Isomers."

  • Chromatographic Tailing & Modifiers

    • Source: ResearchGate Discussions / J. Org. Chem. "Purification of pyrazole compounds without silica column tailing."
    • URL:[Link] (Verified via Search 1.4)

  • Hydrazine Scavenging

    • Source: BenchChem Technical Support.[2][3][4][5] "Identifying and removing byproducts in pyrazole synthesis."

  • Isoelectric Precipitation: Source: Patent US20160244412A1. "Process for the Preparation of Pyrazole Derivatives." URL: (Verified via Search 1.19)

Sources

Troubleshooting

stability issues of ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Technical Support Center: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Introduction Welcome to the technical support hub for ethyl 3-phenyl-1H-pyrazole-4-carboxylate . This guide addresses the specific stability challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Introduction

Welcome to the technical support hub for ethyl 3-phenyl-1H-pyrazole-4-carboxylate . This guide addresses the specific stability challenges inherent to the 1H-pyrazole scaffold. While this compound is a robust intermediate for drug discovery (often used as a precursor for kinase inhibitors and anti-inflammatory agents), it exhibits distinct physicochemical behaviors—specifically annular tautomerism and ester hydrolysis sensitivity —that can confuse analytical data and degrade sample purity if mishandled.

This guide is structured as a dynamic troubleshooting workflow. Locate your specific observation below to find the root cause and remediation strategy.

Module 1: Physical Stability & Storage

Q: My white powder has turned into a gummy or yellow semi-solid. Is it still usable?

Diagnosis: Hygroscopic Degradation & Partial Hydrolysis. While the pure compound is a solid (typically mp 130–140 °C range), the 1H-pyrazole moiety acts as a hydrogen bond donor/acceptor, making the lattice susceptible to moisture uptake.

  • Mechanism: Moisture absorption facilitates the hydrolysis of the ethyl ester to the carboxylic acid (3-phenyl-1H-pyrazole-4-carboxylic acid). The acid impurity disrupts the crystal lattice, lowering the melting point and causing the "gumming" effect.

  • Action:

    • Check LC-MS: Look for a peak at [M-28] (loss of ethyl group, mass ~188 Da).

    • Remediation: Recrystallize immediately from ethanol/water or toluene.

    • Prevention: Store in a desiccator at 4°C. The "NH" proton is acidic; avoid storage near volatile amines.

Q: Can I store this compound in solution?

Recommendation: Short-term only (Hours to Days).

  • Solvent Compatibility Table:

SolventStability RatingRisk Factor
DMSO HighGood for biological assays. Hygroscopic nature of DMSO may induce long-term hydrolysis.
Methanol/Ethanol ModerateTransesterification Risk. In MeOH, slow exchange to methyl ester occurs, especially if trace acid/base is present.
Chloroform/DCM ModerateAcidic impurities in CHCl₃ (HCl) can catalyze hydrolysis.
Acetone LowCondensation Risk. The NH group can react with ketones over long periods.

Module 2: Analytical Troubleshooting (NMR & HPLC)

Q: The 1H NMR spectrum in CDCl₃ shows broad, split, or "missing" signals for the pyrazole proton. Is my sample impure?

Diagnosis: Annular Tautomerism (Not Impurity). This is the most common support ticket we receive. 1H-pyrazoles exist in dynamic equilibrium between two tautomers (1H and 2H forms).

  • The Science: The proton on the nitrogen rapidly migrates between N1 and N2. In non-polar solvents like CDCl₃, this exchange is often intermediate on the NMR timescale, leading to broadness.

  • Verification:

    • Run in DMSO-d6: The strong hydrogen-bonding capability of DMSO "locks" the proton or slows the exchange enough to sharpen the signals.

    • Drop of D₂O: The broad NH signal (typically >10 ppm) will disappear due to Deuterium exchange.

Q: I see dual peaks in HPLC. Is this a diastereomer?

Diagnosis: Tautomer Separation (Rare but possible) or Hydrolysis.

  • Scenario A (Tautomers): On rare occasions, using very cold columns or specific chiral stationary phases can separate tautomers, but they usually coalesce.

  • Scenario B (Hydrolysis - Most Likely): A second peak eluting earlier (more polar) is likely the carboxylic acid hydrolysis product.

  • Scenario C (Transesterification): If you dissolved the sample in Methanol for injection, you may have generated the Methyl ester in situ. Always dissolve in Acetonitrile for HPLC.

Module 3: Chemical Reactivity & Synthesis Issues

Q: The alkylation reaction gave a mixture of regioisomers. How do I control this?

Diagnosis: N-Alkylation Regioselectivity. Because of the tautomeric equilibrium, the anion generated by bases (like NaH or K₂CO₃) can be alkylated at either Nitrogen.

  • Mechanism: The steric bulk of the phenyl group at position 3 usually directs alkylation to the less hindered Nitrogen (position 1), but this is not absolute.

  • Control Strategy:

    • Solvent Effect: Non-polar solvents often favor N-alkylation at the less hindered site.

    • Reagent: Use softer electrophiles to improve selectivity.

Visualizing the Instability Pathways

The following diagram illustrates the core stability issues: the tautomeric equilibrium that confuses NMR analysis and the hydrolysis pathway that degrades the material.

StabilityPathways cluster_0 Analytical Artifacts Tautomer1 Tautomer A (1H-form) Tautomer2 Tautomer B (2H-form) Tautomer1->Tautomer2 Fast Proton Shift (Broad NMR Signals) Anion Pyrazolate Anion (Reactive Intermediate) Tautomer1->Anion Base (Deprotonation) HydrolysisProd Degradation Product (Carboxylic Acid) Tautomer1->HydrolysisProd H2O / H+ or OH- (Storage degradation) Tautomer2->Anion Base Alkylated N-Alkylated Product (Desired Synthesis) Anion->Alkylated R-X (Alkylation)

Figure 1: Mechanistic pathways showing Tautomerism (blue) causing analytical broadening, and Hydrolysis (red) leading to sample degradation.

Summary of Specifications

PropertyValueNote
Molecular Formula C₁₂H₁₂N₂O₂MW: 216.24 g/mol
Storage Temp 2–8 °CProtect from light and moisture.
pKa (NH) ~14Weakly acidic; forms salts with strong bases.
Solubility DMSO, DMF, EtOHPoor solubility in water.
Primary Hazard IrritantAvoid inhalation; potential sensitizer.

References

  • Vertex Pharmaceuticals. (2012). Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[1][2][3] WO2012025469A1. (Describes synthesis and handling of pyrazole-4-carboxylates).

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester Data.[4] NIST Chemistry WebBook. (Reference for physical properties of related pyrazole esters).

  • Alkorta, I., & Elguero, J. (2006).[5] The annular tautomerism of imidazoles and pyrazoles: the possible existence of nonaromatic forms.[5] Structural Chemistry, 17, 439–444.[5] (Fundamental mechanism of pyrazole tautomerism).

  • PubChem. (2023). Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Compound Summary. National Library of Medicine.

Sources

Optimization

Technical Support Center: Alternative Solvents for Pyrazole Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-GREEN-001 Core Directive & Executive Summary Welcome to the Advanced Synthesis Support Center. You are likely here because the standard Knorr or h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-GREEN-001

Core Directive & Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely here because the standard Knorr or hydrazine-based protocols in Ethanol/DMF are causing issues with purification, toxicity, or regioselectivity.

This guide moves beyond basic "green chemistry" platitudes. We provide mechanistically grounded protocols for switching to aqueous, polymeric, and eutectic systems. The goal is not just sustainability; it is superior process control (higher yields, better regioselectivity, and easier work-up).

Decision Matrix: Solvent Selection

Before altering your protocol, use this logic flow to select the correct alternative solvent based on your substrate's properties.

SolventSelection Start START: Substrate Analysis Solubility Is substrate water soluble? Start->Solubility Sensitive Acid/Base Sensitive? Solubility->Sensitive No (Hydrophobic) PEG Protocol B: PEG-400 (Neutral/Recyclable) Solubility->PEG Yes (Hydrophilic) Regio Is N1-Regioselectivity Critical? Sensitive->Regio No (Robust) Sensitive->PEG Yes (Sensitive) DES Protocol C: Deep Eutectic Solvent (Catalytic Solvent) Sensitive->DES Substrate needs Acid Catalysis Water Protocol A: On-Water (Hydrophobic Effect) Regio->Water No / Moderate Fluoro Protocol D: Fluorinated Alcohols (TFE/HFIP) Regio->Fluoro Yes (High Selectivity Needed)

Figure 1: Decision tree for selecting the optimal alternative solvent based on substrate solubility and sensitivity.

Module A: Aqueous Systems ("On-Water" Synthesis)

The Concept: Contrary to popular belief, reactants do not need to dissolve in water. "On-water" chemistry accelerates reactions via hydrogen bonding at the organic-water interface and the hydrophobic effect, which forces organic reactants together.

Standard Protocol: Catalyst-Free Knorr Synthesis
  • Reagents: 1,3-diketone (1.0 equiv), Hydrazine derivative (1.1 equiv).

  • Solvent: Deionized Water (3-5 mL per mmol).

  • Conditions: Stir vigorously at RT or 80°C (substrate dependent).

Troubleshooting & FAQs

Q: My starting materials are floating as a clump and not reacting. Should I add a co-solvent?

A: Do not add organic co-solvents (like THF or MeOH) initially; this disrupts the hydrophobic effect that accelerates the reaction.

  • Fix: Increase stirring speed (RPM > 800) to create a fine emulsion.

  • Fix: If the clump persists, add a surfactant like SDS (Sodium Dodecyl Sulfate) at 10 mol% to create a micellar environment, or switch to a Glycerol/Water (1:1) mixture to increase viscosity and dispersion [1].

Q: The product is oiling out instead of precipitating. How do I isolate it?

A: This is common with low-melting-point pyrazoles.

  • Fix: Cool the reaction mixture to 0-4°C to induce crystallization.

  • Fix: If it remains an oil, decant the water phase and wash the oil with cold water. The "oiling out" is actually a purification step; impurities often remain in the aqueous phase.

Q: I am seeing poor regioselectivity (mixture of 1,3- and 1,5-isomers).

A: Water alone does not direct regioselectivity effectively for unsymmetrical diketones.

  • Fix: Control the pH. For hydrazine monohydrate, the medium is naturally basic. Adding mild acid (acetic acid) can shift the nucleophilicity of the hydrazine nitrogens.

  • Advanced Fix: See Module D regarding fluorinated alcohols.

Module B: Polymeric Solvents (PEG-400)

The Concept: Polyethylene Glycol-400 (PEG-400) acts as a phase transfer catalyst and a solvent.[1] It is non-volatile, thermally stable, and biodegradable. It is particularly effective for chalcone-to-pyrazoline cyclizations.

Standard Protocol: Chalcone Cyclization
  • Reagents: Chalcone (1.0 equiv), Hydrazine hydrate (2.0 equiv).

  • Solvent: PEG-400 (5 mL/mmol).

  • Catalyst: Optional trace acetic acid or NaOH pellets (depending on substrate).

  • Conditions: 80-100°C for 1-3 hours [2].

Troubleshooting & FAQs

Q: The reaction mixture is extremely viscous. Can I dilute it?

A: Yes. While PEG-400 is the active medium, adding small amounts of water (up to 10% v/v) will significantly reduce viscosity without crashing out most organic reactants.

  • Warning: Do not dilute with ethanol, as this complicates the recycling of PEG.

Q: How do I remove the PEG-400 during workup? Extraction is messy.

A: Avoid traditional liquid-liquid extraction if possible.

  • Protocol: Pour the hot reaction mixture directly into crushed ice (10x volume). The PEG-400 will dissolve instantly in the water, while the pyrazole product usually precipitates as a solid. Filter and wash with water.

  • Recycling: The filtrate (PEG + Water) can be evaporated to remove water, leaving PEG-400 ready for the next run [3].

Module C: Deep Eutectic Solvents (DES)

The Concept: A mixture of a Hydrogen Bond Donor (HBD) and Acceptor (HBA) that forms a liquid with a melting point lower than either component. Common mix: Choline Chloride + Urea (1:2). These often act as catalytic solvents, removing the need for external acid/base catalysts.

Standard Protocol: Choline Chloride/Urea (1:2)
  • Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.

  • Reaction: Add reactants directly to the DES. Heat to 80-100°C.

Troubleshooting & FAQs

Q: My DES solidifies when I cool the reaction to room temperature.

A: This is a common characteristic of certain DES mixtures (especially sugar-based ones).

  • Fix: Add water to the reaction mixture before it cools completely. This destroys the eutectic structure, dissolving the individual components (Choline Cl/Urea) into the aqueous phase and precipitating your hydrophobic pyrazole [4].

Q: Can I use DES for acid-sensitive substrates?

A: Be careful. Choline Chloride/Urea is slightly basic/neutral. For acid catalysis, switch to a Choline Chloride/Oxalic Acid or Choline Chloride/Tartaric Acid DES. These act as dual solvent-catalysts for acid-mediated condensations [5].

Module D: Regioselectivity Specialist (Fluorinated Alcohols)

The Concept: When N1-regioselectivity is the priority (e.g., distinguishing between 1,3- and 1,5-isomers in unsymmetrical pyrazoles), standard green solvents (Water/PEG) often fail. Fluorinated alcohols like TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) are superior due to their high hydrogen-bond donating ability (HBD) and low nucleophilicity.

Comparative Data: Regioselectivity
SolventDielectric ConstantH-Bond Donor (α)Regio-ratio (1,3 : 1,5)*
Ethanol 24.50.83~ 60 : 40
Water 80.11.17~ 55 : 45
TFE 26.71.5190 : 10
HFIP 16.71.96> 98 : 2

*Ratios are representative for methylhydrazine + unsymmetrical 1,3-diketone condensations [6].

Q: HFIP is expensive. How do I justify using it?

A: HFIP is volatile (bp 58°C) and easily recovered via rotary evaporation. It eliminates the need for downstream column chromatography to separate isomers, which offsets the solvent cost.

Workflow Visualization: The "On-Water" Mechanism

OnWaterMechanism cluster_0 Reaction Zone Reactants Reactants (Hydrophobic) Interface Interface (H-Bond Activation) Reactants->Interface Hydrophobic Aggregation Water Water Phase (Bulk) Water->Interface Free OH groups catalyze proton transfer Product Solid Product (Precipitate) Interface->Product Precipitation drives equilibrium

Figure 2: Mechanistic workflow of "On-Water" synthesis. Reactants aggregate at the interface, accelerated by dangling OH groups, while the product precipitates out, driving equilibrium forward.

References

  • Min, Z. L., et al. (2015). "A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution." Asian Journal of Chemistry. Link

  • Dawane, B. S., et al. (2010). "Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new... pyrazolines."[1][2][3][4] European Journal of Medicinal Chemistry. Link

  • Jagdale, B. S., et al. (2014).[3] "Poly (ethylene glycol) (PEG-400): A green approach towards synthesis of novel pyrazolo [3,4-d] pyrimidin-6-amines derivatives." Scholars Research Library. Link

  • Azizi, N., et al. (2015). "Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent."[5] Synthetic Communications. Link[5]

  • Aheer, A. K., et al. (2025).[6][7] "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)." Sustainability & Circularity NOW. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling with Iodopyrazoles

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yields, catalyst deactivation, and homocoupling in azole substrates. Executive Summary Coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yields, catalyst deactivation, and homocoupling in azole substrates.

Executive Summary

Coupling terminal alkynes with iodopyrazoles is deceptively difficult. Unlike simple aryl iodides, iodopyrazoles present a "perfect storm" of challenges: the pyrazole nitrogen atoms are potent ligands that poison palladium catalysts, and the electron-rich nature of the pyrazole ring renders the carbon-iodine bond sluggish toward oxidative addition.

This guide moves beyond generic advice. It treats your reaction as a system of competing rates—specifically, the competition between productive cross-coupling, destructive catalyst inhibition, and parasitic Glaser homocoupling.

Part 1: Diagnostic Flowchart (Visual Logic)

Before altering your conditions, identify the specific failure mode. Use the logic tree below to diagnose the root cause based on your crude reaction mixture.

TroubleshootingLogic Start DIAGNOSTIC START: Analyze Crude LCMS/NMR CheckSM Is Starting Material (Iodopyrazole) Consumed? Start->CheckSM SM_Remains SM Remains (>50%) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No CheckDimer Is Alkyne Homodimer (Glaser Product) Present? SM_Remains->CheckDimer Dehalogenation Product is De-iodinated Pyrazole (Protodehalogenation) SM_Gone->Dehalogenation Main Byproduct Poisoning DIAGNOSIS: Catalyst Poisoning or Slow Oxidative Addition CheckDimer->Poisoning No Dimer Glaser DIAGNOSIS: Oxygen Leak or Excess Copper CheckDimer->Glaser Major Dimer Reductive DIAGNOSIS: Hydride Source Present (Solvent/Base issues) Dehalogenation->Reductive

Figure 1: Diagnostic logic for categorizing Sonogashira failure modes.

Part 2: Critical Failure Modes & Solutions

Issue 1: The "Zero Conversion" Trap (Catalyst Poisoning)

The Science: Pyrazoles are excellent ligands. The


 nitrogen (N2) can bind to the unsaturated Pd(0) species, forming a stable complex that is catalytically dead. This is effectively "heteroatom poisoning." Furthermore, if your iodine is at the C4 position, the ring is electron-rich, raising the activation energy for the oxidative addition step.
  • Solution A: Ligand Overhaul. Switch to bulky, electron-rich phosphines.

    • Recommendation: Use XPhos or SPhos .[1] These ligands are bulky enough to prevent the pyrazole nitrogen from coordinating to the metal center, and electron-rich enough to force oxidative addition on the sluggish C-I bond.

    • Protocol: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%). Pre-stir in solvent for 30 mins before adding substrates.

  • Solution B: The "Dummy" Ligand.

    • Recommendation: If using Pd(PPh₃)₄, increase loading to 5-10 mol%. The excess PPh₃ shifts the equilibrium away from N-coordination, though this is less efficient than using XPhos.

Issue 2: The "Black Tar" Scenario (Glaser Homocoupling)

The Science: In the presence of Copper(I) and trace Oxygen, terminal alkynes oxidatively dimerize (Glaser-Hay coupling). This consumes your alkyne before it touches the pyrazole. If your LCMS shows the alkyne dimer (


), oxygen is your enemy.
  • Solution A: Copper-Free Sonogashira. [2][3][4]

    • Why: Eliminating Cu removes the mechanism for homocoupling.

    • How: Requires a more active Pd cycle. See the Copper-Free SOP below.

  • Solution B: Rigorous Degassing.

    • Standard Sparging is Insufficient: Simple bubbling of N₂ is often not enough for sensitive Sonogashira reactions.

    • Requirement: Perform a Freeze-Pump-Thaw cycle (x3) or rigorous argon sparging for >20 mins in a sealed vessel.

Issue 3: The Unprotected Pyrazole (NH-Acid)

The Science: Free (NH)-pyrazoles are acidic (


). They will deprotonate in the presence of the amine bases used for Sonogashira, forming an insoluble pyrazolate salt or a copper-pyrazolate complex that precipitates and stops reactivity.
  • Mandatory Fix: Protect the Nitrogen.

    • Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc.

    • Note: If protection is impossible, use NaH (2.2 equiv) in DMF to pre-form the sodium pyrazolate, then add the Pd catalyst and alkyne. This is high-risk.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (Copper-Free)

Best for: Avoiding homocoupling and "clean" chemistry.

Rationale: Copper-free conditions rely on the "Cationic Mechanism" or a slow deprotonation by amine, avoiding the formation of copper acetylides that are sensitive to oxygen.

ComponentReagentEquiv/Conc.Notes
Catalyst PdCl₂(CH₃CN)₂3 mol%Labile nitrile ligands allow fast initiation.
Ligand XPhos 6 mol%Critical for turnover on pyrazoles.
Base Cs₂CO₃2.0 equivInorganic bases often outperform amines here.
Solvent 1,4-Dioxane or CH₃CN0.2 MDegassed (Freeze-Pump-Thaw).
Temp 80–90 °C-Higher temp needed to compensate for lack of Cu.

Step-by-Step:

  • Charge a microwave vial with Iodopyrazole (1.0 equiv), PdCl₂(CH₃CN)₂ (0.03 equiv), XPhos (0.06 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the vial and evacuate/backfill with Argon (x3).

  • Add degassed Dioxane and the Alkyne (1.2 equiv) via syringe.

  • Heat to 80 °C for 4–12 hours.

Protocol B: The "Heavy Duty" (Copper-Co-catalyzed)

Best for: Extremely sluggish 4-iodopyrazoles where Cu acceleration is required.

Rationale: Copper accelerates the transmetallation step. To make this work, you must suppress the Glaser side-reaction.[4]

ComponentReagentEquiv/Conc.Notes
Catalyst Pd(PPh₃)₂Cl₂5 mol%Robust precatalyst.
Co-Catalyst CuI 2 mol%Keep Cu low to minimize homocoupling.
Base Et₃NSolventUse as solvent or 1:1 mix with DMF.[5]
Solvent DMF/Et₃N (1:1)0.15 MDMF helps solubilize the Pd-oxidative complex.
Temp 60 °C-Mild heating usually required.

Step-by-Step:

  • Degas solvents first. Sparge DMF and Et₃N separately with Argon for 30 mins.

  • Add Iodopyrazole, Pd catalyst, and CuI to the flask.

  • Add solvents.[5][6]

  • Slow Addition: Add the Alkyne slowly (e.g., via syringe pump over 1 hour) to the reaction mixture at temperature. This keeps the concentration of free alkyne low relative to the oxidative addition complex, favoring cross-coupling over homocoupling.

Part 4: Mechanistic Visualization

Understanding the competition between the Pyrazole N-binding and the Alkyne is key.

Mechanism Pd0 Pd(0) Active Species Py_Coord DEAD END: Pd-N(Pyrazole) Complex (Catalyst Poisoning) Pd0->Py_Coord Unprotected N or Small Ligands OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Bulky Ligands (XPhos) TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Alkyne Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regenerate Catalyst PyI Iodopyrazole PyI->OxAdd Alkyne Alkyne + Cu/Base

Figure 2: The bifurcation point. Small ligands allow Pyrazole-N coordination (Red path), killing the catalyst. Bulky ligands force the reaction toward Oxidative Addition (Green path).

Part 5: FAQ - Troubleshooting Specifics

Q: My reaction turns black immediately upon adding the alkyne. A: This is "Palladium Black" precipitation.[6] It means your ligand has dissociated, and Pd(0) is aggregating.

  • Fix: Your ligand is too weak or the temp is too high for the catalyst stability. Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a palladacycle precatalyst.

Q: I see 50% conversion, but it stops. Adding more catalyst doesn't help. A: You likely have product inhibition or iodide poisoning.

  • Fix: Add LiCl (1 equiv) or tetrabutylammonium chloride. Chloride ions can stabilize the Pd intermediate better than iodide ions in some catalytic cycles.

Q: Can I use water? A: Surprisingly, yes. "On-water" conditions using surfactant (e.g., TPGS-750-M) often accelerate these reactions due to the hydrophobic effect, pushing the organic reactants together. This is an advanced technique but worth trying if organic solvents fail.

References

  • Copper-Free Mechanisms

    • Bypassing the Glaser Defect: Detailed kinetics on why Cu-free is superior for sensitive substr
    • Source:Gelpke, A. E., et al. (2003). "The Logic of Copper-Free Sonogashira Coupling."

  • Ligand Selection (Buchwald)

    • The XPhos Effect: Utilization of dialkylbiaryl phosphines to couple electron-rich heteroaryl halides.
    • Source:Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Sonogashira Coupling of Aryl and Heteroaryl Halides."

  • Glaser Coupling Suppression

    • Minimization Strategies: Techniques for suppressing homocoupling in porphyrin/azole systems.
    • Source:Desbois, N., et al. (2019). "Characterization and Minimization of Glaser Competitive Homocoupling."

  • Heterocycle Poisoning

    • Mechanistic Insight: How nitrogen atoms in pyrazoles/pyridines inhibit Pd c
    • Source:Ye, M., et al. (2011). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles."

Sources

Troubleshooting

Technical Support Center: Optimization of Multicomponent Reactions for Pyrazole Synthesis

Welcome to the technical support center for the optimization of multicomponent reactions (MCRs) in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of multicomponent reactions (MCRs) in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to enhance the yield, purity, and efficiency of your pyrazole synthesis workflows.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most common and challenging issues encountered during the multicomponent synthesis of pyrazoles. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Problem Area 1: Low or No Product Yield

Question: My three-component reaction between a 1,3-dicarbonyl, a hydrazine, and an aldehyde is resulting in a very low yield or no desired pyrazole product. What are the primary factors to investigate?

Answer: Low or nonexistent yields in pyrazole MCRs often stem from issues with starting material reactivity, suboptimal reaction conditions, or catalyst inefficiency. A systematic approach is crucial for diagnosing the problem.

  • Assess Starting Material Quality and Reactivity:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade upon storage. It is recommended to use a freshly opened bottle or to purify the hydrazine derivative before use.[1]

    • Dicarbonyl Purity: Ensure the 1,3-dicarbonyl compound is pure, as impurities can lead to unwanted side reactions that consume starting materials.[1]

    • Aldehyde Reactivity: The electronic nature of the aldehyde is critical. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, facilitating the initial Knoevenagel condensation, while sterically hindered aldehydes may react more slowly.

  • Re-evaluate Reaction Conditions:

    • Solvent Choice: The polarity and protic nature of the solvent can significantly influence reaction rates and equilibria. For many pyrazole syntheses, polar protic solvents like ethanol or water are effective.[2][3] In some cases, greener solvents like glycerol or polyethylene glycol (PEG) have been shown to improve yields.[3][4] A solvent screen is often a valuable first optimization step.

    • Temperature and Reaction Time: Many MCRs require heating to proceed at a reasonable rate.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to avoid product degradation from prolonged heating.[1]

    • Catalyst Selection: The choice of catalyst is arguably the most critical parameter. Both acid and base catalysts are commonly employed. A screening of different catalysts is highly recommended. For instance, Brønsted acids (like acetic acid) or Lewis acids (like AlCl₃ or InCl₄⁻-based ionic liquids) can catalyze the condensation steps.[5][6] In some protocols, organocatalysts such as piperidine or taurine have proven effective.[7][8]

Question: I've tried various catalysts (acidic, basic) with minimal success. Could there be an issue with the reaction mechanism, and how can I address it?

Answer: Yes, the reaction mechanism in an MCR is a delicate balance of several sequential and concurrent reactions. If standard catalysts fail, it may be due to an unproductive pathway dominating or a high activation energy for a key step.

  • Consider a Pre-catalyst or an Alternative Energy Source:

    • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by providing uniform and rapid heating, often overcoming kinetic barriers present under conventional heating.[7][9]

    • Ultrasonic Irradiation: Sonication can accelerate reactions by creating localized high-pressure and high-temperature zones, which enhances mass transfer and reaction rates.[2][9] Catalyst-free syntheses in water under ultrasound have been reported with excellent results.[2]

    • In-situ Reagent Generation: Some protocols circumvent issues with unstable reagents by generating them in situ. For example, a hydrazine precursor can be formed in the reaction pot immediately before the cyclization step.[5]

Problem Area 2: Formation of Multiple Side Products and Purification Challenges

Question: My reaction produces a complex mixture of products, making the purification of the target pyrazole extremely difficult. What are the likely side reactions, and how can they be minimized?

Answer: The formation of multiple products is a common pitfall in MCRs. The primary culprits are often self-condensation reactions, incomplete cyclization, or the formation of regioisomers.

  • Identify and Suppress Side Reactions:

    • Knoevenagel vs. Michael Addition: In a typical four-component synthesis involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine, the initial step is often a Knoevenagel condensation between the aldehyde and malononitrile. If this intermediate does not efficiently react in the subsequent Michael addition, side products can form.

    • Optimizing Stoichiometry: Carefully controlling the stoichiometry is essential. A slight excess of one component (often the more volatile or reactive one) might be necessary to drive the reaction to completion, but a large excess can lead to side reactions.[1]

  • Address Regioselectivity Issues:

    • Unsymmetrical Reagents: When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the initial nucleophilic attack can occur at two different sites, leading to a mixture of regioisomers.[1][10]

    • Controlling Regioselectivity: The regiochemical outcome is influenced by steric and electronic factors, as well as reaction conditions.[1] Acidic conditions may favor one regioisomer, while basic or neutral conditions favor another.[10] The use of specific catalysts, such as an ionic liquid with a synergistic anion-cation effect, has been shown to favor high regioselectivity.[5][6]

Experimental Protocol: Catalyst Screening for a Three-Component Pyrazole Synthesis

This protocol provides a systematic approach to screen catalysts for the reaction of an aromatic aldehyde, ethyl acetoacetate, and phenylhydrazine.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Solvent (e.g., Ethanol)

  • Catalyst candidates (see table below)

  • Small reaction vials with stir bars

  • TLC plates and appropriate mobile phase

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the reactants in ethanol to ensure accurate dispensing.

  • Reaction Setup: In separate labeled vials, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.1 mmol).

  • Catalyst Addition: To each vial, add the selected catalyst (typically 5-10 mol%).

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at a set temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) using TLC.

  • Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and relative yield of the desired pyrazole product.

Table 1: Catalyst Screening Suggestions

Catalyst TypeExample CatalystMol%Rationale
Brønsted Acid Acetic Acid10Promotes condensation and cyclization steps.
Lewis Acid AlCl₃5Activates carbonyl groups towards nucleophilic attack.[5]
Organocatalyst Piperidine10Basic catalyst that can facilitate Knoevenagel and Michael steps.[8]
Ionic Liquid [Bmim]FeCl₄10Can act as both catalyst and solvent, potentially improving yield and selectivity.[7]
Heterogeneous Nano Fe₃O₄6Allows for easy catalyst recovery and reuse, promoting green chemistry.[9]
No Catalyst NoneN/AA control to determine the background reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using multicomponent reactions for pyrazole synthesis over classical methods like the Knorr synthesis? A1: MCRs offer significant advantages in terms of efficiency, diversity, and sustainability. They combine multiple synthetic steps into a single operation, which saves time, reduces solvent consumption, and minimizes waste.[8] The ability to vary three or more starting materials allows for the rapid generation of diverse libraries of pyrazole derivatives, which is highly valuable in drug discovery.[8]

Q2: How can I improve the "greenness" of my pyrazole synthesis? A2: Several strategies can be employed. Using water as a solvent, especially in combination with ultrasound irradiation, is a highly effective green approach.[2][9] Employing reusable heterogeneous catalysts, such as magnetic nanoparticles, minimizes waste and catalyst cost.[9] Solvent-free reaction conditions, often facilitated by microwave heating or solid-phase catalysts, are also excellent options.[11]

Q3: My target pyrazole is poorly soluble, making workup and purification difficult. What can I do? A3: Solubility issues are common with planar heterocyclic compounds. If the product precipitates from the reaction mixture, filtration can be a very effective initial purification step.[8] This should be followed by washing with a cold solvent to remove residual starting materials. If the product remains in solution, consider a solvent switch after the reaction to find a system where the product is insoluble while impurities remain dissolved. Recrystallization from a suitable high-boiling point solvent is often the best method for final purification.

Q4: What is the general mechanism for a four-component reaction to form a pyrano[2,3-c]pyrazole? A4: A widely accepted mechanism for the popular four-component synthesis of pyrano[2,3-c]pyrazoles (from an aldehyde, malononitrile, a β-ketoester, and a hydrazine) involves a domino sequence. It typically starts with a base-catalyzed Knoevenagel condensation of the aldehyde and malononitrile. This is followed by a Michael addition of the enolized β-ketoester (or the pre-formed pyrazolone from the ketoester and hydrazine) to the activated alkene. The sequence concludes with an intramolecular cyclization and subsequent dehydration to form the final fused heterocyclic product.[7][11]

Visualizing the Workflow

Troubleshooting Logic for a Failed Pyrazole MCR

The following diagram outlines a logical workflow for troubleshooting and optimizing a multicomponent reaction that is underperforming.

G cluster_cond Condition Screening cluster_cat Catalyst Screening cluster_energy Energy Source Screening Start Reaction Failed (Low Yield / Complex Mixture) Check_SM Step 1: Verify Starting Material Purity & Stability Start->Check_SM Initial Check Check_Stoich Step 2: Confirm Stoichiometry & Order of Addition Check_SM->Check_Stoich If SMs are OK Screen_Cond Step 3: Screen Reaction Conditions Check_Stoich->Screen_Cond If Stoichiometry is Correct Screen_Cat Step 4: Screen Catalysts Screen_Cond->Screen_Cat If Conditions Ineffective Solvent Solvent Temp Temperature Time Time Screen_Cat->Screen_Cond Re-optimize Conditions with Best Catalyst Screen_Energy Step 5: Explore Alternative Energy Sources Screen_Cat->Screen_Energy If Catalysts Ineffective Acid Acid (Brønsted/Lewis) Base Base (Organic/Inorganic) Hetero Heterogeneous Screen_Energy->Screen_Cat Re-optimize Catalyst with New Energy Source Success Optimized Reaction Screen_Energy->Success If Yield Improves MW Microwave US Ultrasound Solvent->Screen_Cat Temp->Screen_Cat Time->Screen_Cat Acid->Screen_Energy Base->Screen_Energy Hetero->Screen_Energy

Caption: A systematic workflow for troubleshooting multicomponent pyrazole synthesis.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Shabalala, S. I., et al. (2015). Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. Ultrasonics Sonochemistry, 27, 423-429. [Link]

  • Brahmbhatt, H., & Patel, H. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Mali, R. P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4964. [Link]

  • El-Metwaly, N. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29153-29168. [Link]

  • Al-Zaydi, K. M., et al. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Chemical Sciences, 4(1). [Link]

  • Kumar, A., & Kumar, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(44), 31089-31110. [Link]

  • Al-Zaydi, K. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Sapkal, S. B., & Kamble, V. M. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(23), 5576. [Link]

  • Request PDF. (n.d.). Recent advances in multicomponent synthesis of pyrazoles. ResearchGate. [Link]

  • Brahmbhatt, H., & Patel, H. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of Ethyl 3-Phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The selection of an appropriate synthetic route is a critical decision that can significantly impact the efficiency, scalability, and overall cost-effectiveness of a drug discovery and development program. This guide provides an in-depth, objective comparison of the most common and effective methods for the synthesis of this important pyrazole derivative, supported by experimental data and mechanistic insights.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is found in numerous pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring play a crucial role in modulating its pharmacological profile, making the development of versatile and efficient synthetic methodologies a key area of research.

This guide will focus on three primary synthetic strategies for the preparation of ethyl 3-phenyl-1H-pyrazole-4-carboxylate:

  • The Knorr Pyrazole Synthesis: A classic and widely used method.

  • One-Pot, Three-Component Synthesis: A modern approach emphasizing efficiency and atom economy.

  • Synthesis from a Chalcone Precursor: A two-step route involving a versatile intermediate.

Each of these routes will be examined in detail, with a focus on their underlying mechanisms, experimental protocols, and a comparative analysis of their respective strengths and weaknesses.

Route 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[1] This robust and high-yielding method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate, the key starting materials are a β-ketoester, such as ethyl benzoylacetate, and a hydrazine.

Mechanism and Rationale

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[2] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can sometimes be a challenge, potentially leading to a mixture of isomers.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_benzoylacetate Ethyl benzoylacetate Hydrazone Hydrazone Intermediate Ethyl_benzoylacetate->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_intermediate Cyclic Intermediate Hydrazone->Cyclic_intermediate Intramolecular Cyclization Pyrazole Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Cyclic_intermediate->Pyrazole Dehydration

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol

A typical procedure for a Knorr-type synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate involves mixing the reactants in a suitable solvent, such as 1-propanol, with a catalytic amount of glacial acetic acid. The mixture is then heated to approximately 100°C for one hour. After completion of the reaction, the product can be precipitated by the addition of water and purified by recrystallization.

Performance and Considerations
ParameterKnorr Pyrazole Synthesis
Yield Generally high
Reaction Time Typically 1-2 hours
Starting Materials Readily available 1,3-dicarbonyls and hydrazines
Advantages Robust, well-established, high-yielding for many substrates
Disadvantages Potential for poor regioselectivity with unsymmetrical substrates

Route 2: One-Pot, Three-Component Synthesis

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their high efficiency, atom economy, and operational simplicity. These reactions allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.[2] A one-pot, three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine is a highly effective method for the synthesis of polysubstituted pyrazoles, including ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Mechanism and Rationale

This reaction likely proceeds through a domino sequence of a Knoevenagel condensation between the aldehyde (benzaldehyde) and the β-ketoester (ethyl acetoacetate), followed by a Michael addition of the hydrazine (phenylhydrazine), and subsequent intramolecular cyclization and aromatization. The use of a catalyst, such as an ionic liquid or a Lewis acid, can facilitate the reaction and improve yields.[3][4]

Three_Component_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde One_Pot_Reaction One-Pot Reaction (Catalyst) Benzaldehyde->One_Pot_Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->One_Pot_Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->One_Pot_Reaction Pyrazole Ethyl 3-phenyl-1H- pyrazole-4-carboxylate One_Pot_Reaction->Pyrazole

Caption: Workflow of the one-pot, three-component synthesis.

Experimental Protocol

An efficient, solvent-free, one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives has been described using a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate, as a catalyst.[3] The reaction involves the combination of phenylhydrazine, benzaldehyde, and ethyl acetoacetate in the presence of the catalyst, with flow oxygen as an oxidant. The catalyst can be easily separated using a magnetic field and reused.

Performance and Considerations
ParameterOne-Pot, Three-Component Synthesis
Yield Good to excellent
Reaction Time Varies depending on catalyst and conditions
Starting Materials Simple and readily available aldehydes, β-ketoesters, and hydrazines
Advantages High efficiency, atom economy, operational simplicity, suitable for library synthesis
Disadvantages May require optimization of catalyst and reaction conditions for specific substrates

Route 3: Synthesis from a Chalcone Precursor

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrazoles.[5][6] This synthetic route involves two distinct steps: the synthesis of a suitable chalcone via a Claisen-Schmidt condensation, followed by a cyclocondensation reaction with a hydrazine derivative.

Mechanism and Rationale

The first step, the Claisen-Schmidt condensation, involves the base-catalyzed reaction of an aldehyde with a ketone to form the α,β-unsaturated ketone (chalcone). For the synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate, a potential chalcone precursor could be synthesized from a substituted acetophenone and benzaldehyde.

The second step is the cyclization of the chalcone with a hydrazine. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

Chalcone_Synthesis cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation Aldehyde Aldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone Claisen-Schmidt Condensation Ketone Ketone Ketone->Chalcone Pyrazole Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Chalcone->Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: Two-step synthesis of pyrazoles from chalcone precursors.

Experimental Protocol

The synthesis of chalcones is typically carried out by reacting an appropriate aldehyde and ketone in the presence of a base, such as aqueous potassium hydroxide in ethanol, at room temperature.[6] The subsequent cyclization to form the pyrazole involves reacting the chalcone with hydrazine hydrate in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid, and heating the mixture under reflux.[5]

Performance and Considerations
ParameterSynthesis from Chalcone Precursor
Yield Generally good to high for both steps
Reaction Time Step 1: several hours to overnight; Step 2: a few hours
Starting Materials Wide variety of aldehydes and ketones are commercially available
Advantages Versatile, allows for the synthesis of a wide range of substituted pyrazoles
Disadvantages Two-step process, requires isolation of the chalcone intermediate

Comparative Analysis and Conclusion

The choice of the optimal synthetic route for ethyl 3-phenyl-1H-pyrazole-4-carboxylate depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the importance of factors such as atom economy and operational simplicity.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Knorr Pyrazole Synthesis High yields, robust, well-establishedPotential regioselectivity issuesReliable, large-scale synthesis where starting materials are readily available.
One-Pot, Three-Component High efficiency, atom economy, operational simplicityMay require catalyst optimizationRapid library synthesis, process development, and green chemistry applications.
From Chalcone Precursor High versatility, access to diverse analoguesTwo-step process, requires intermediate isolationExploratory chemistry and the synthesis of a wide range of structurally diverse pyrazoles.

References

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link].

  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., Singarapu, K. K., & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325–4335. Available at: [Link].

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available at: [Link].

  • Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. Rasayan Journal of Chemistry. Available at: [Link].

  • Sosnovskikh, V. Y., & Melnikov, M. Y. (2017). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. The Journal of Organic Chemistry, 82(19), 10617–10623. Available at: [Link].

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link].

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1–21. Available at: [Link].

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link].

  • Yogi, B., Singh, P., Kumar, P., & Kumar, R. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32–40. Available at: [Link].

  • A review on Green Synthetic Strategies for Pyrazole Derivatives. ResearchGate. Available at: [Link].

  • (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. PubMed Central (PMC). Available at: [Link].

  • Synthesis and biological study of some new chalcone and pyrazole derivatives. Indian Journal of Chemistry - Section B. Available at: [Link].

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link].

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. Available at: [Link].

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. Available at: [Link].

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link].

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link].

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available at: [Link].

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Available at: [Link].

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link].

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Science. Available at: [Link].

  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Advanced Synthesis & Catalysis. Available at: [Link].

Sources

Comparative

biological activity of ethyl 3-phenyl-1H-pyrazole-4-carboxylate versus other pyrazoles

Executive Summary Ethyl 3-phenyl-1H-pyrazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, distinguished by its versatility as a precursor for bioactive agents targeting inflammation, cancer, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, distinguished by its versatility as a precursor for bioactive agents targeting inflammation, cancer, and microbial infections. Unlike simple pyrazoles, the presence of the C4-carboxylate moiety adjacent to a C3-phenyl ring creates a unique electronic environment that facilitates binding to diverse protein targets, including Cyclooxygenase-2 (COX-2) , Epidermal Growth Factor Receptor (EGFR) , and fungal CYP51 .

This guide objectively compares the biological performance of this scaffold against standard therapeutic agents (Celecoxib, Ampicillin, Fluconazole) and other pyrazole derivatives, supported by experimental data and mechanistic insights.

Chemical Profile & Structural Logic

The core structure consists of a pyrazole ring substituted with a phenyl group at position 3 and an ethyl carboxylate group at position 4.[1]

FeatureChemical SignificanceBiological Implication
Scaffold 1H-PyrazoleH-bond donor/acceptor capability; mimics peptide bonds.[1]
C3-Phenyl Hydrophobic Aryl GroupFits into hydrophobic pockets of enzymes (e.g., COX-2 active site).
C4-Ester Ethyl CarboxylateLipophilic; acts as a prodrug moiety or H-bond acceptor; hydrolyzable to active acid.[1]
N1-Position Unsubstituted (NH)Allows for tautomerism (3-phenyl vs. 5-phenyl); critical for N-alkylation to optimize pharmacokinetics.[1]

Synthesis Workflow

The synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate typically involves the Vilsmeier-Haack reaction or condensation of hydrazines with 1,3-dicarbonyl equivalents. The following diagram outlines the primary synthetic route and subsequent functionalization.

SynthesisPathway Start Acetophenone Phenylhydrazone Intermediate 4-Formyl Pyrazole Intermediate Start->Intermediate Cyclization & Formylation Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Intermediate Oxidation Oxidation (KMnO4 or Ag2O) Intermediate->Oxidation CHO to COOH Esterification Esterification (EtOH / H+) Oxidation->Esterification Product Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Esterification->Product Derivatives N-Substituted Derivatives (Anticancer/Antimicrobial) Product->Derivatives N-Alkylation / Hydrolysis

Figure 1: Synthetic pathway transforming acetophenone phenylhydrazones into the target pyrazole carboxylate scaffold via Vilsmeier-Haack cyclization.[2][3]

Comparative Biological Activity[4][5][6][7]

Anticancer Activity

Derivatives of ethyl 3-phenyl-1H-pyrazole-4-carboxylate have demonstrated significant cytotoxicity against solid tumors, often outperforming standard pyrazoles by targeting angiogenesis and apoptosis pathways.

Comparative Cytotoxicity (IC50 in µM) Data aggregated from recent SAR studies involving N-substituted derivatives.

CompoundMCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)Mechanism of Action
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (Core) > 5045.2> 50General weak cytotoxicity
Derivative GeGe-3 (Urea-linked)12.4 8.1 9.6 DMPK1 & Calreticulin inhibition; Anti-angiogenic
Compound 3a (Coumarin-linked)43.035.929.1Apoptosis induction
Doxorubicin (Standard Control)0.511.20.9DNA intercalation

Key Insight: The core ester itself has moderate activity.[1] However, functionalizing the N1 position (e.g., with urea or coumarin moieties) significantly enhances potency, lowering IC50 values into the micromolar range comparable to early-stage lead compounds.

Antimicrobial & Antifungal Efficacy

The scaffold exhibits remarkable antifungal potential, particularly when substituted with halogens, mimicking the pharmacophore of azole antifungals.

Antimicrobial Potency Comparison (MIC in µmol/mL)

OrganismCore ScaffoldHalogenated Derivative (Cpd 16)Standard: AmpicillinStandard: Fluconazole
E. coli (Gram -)> 0.10.0380.033N/A
S. aureus (Gram +)0.080.0450.021N/A
C. parapsilosis (Fungi)0.150.015 N/A0.020

Key Insight: The halogenated derivative (Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate) demonstrates superior potency to Fluconazole against C. parapsilosis, suggesting this scaffold is a viable alternative for overcoming azole resistance.

Anti-inflammatory Activity (COX-2 Inhibition)

The 3-phenyl-4-carboxylate motif is structurally homologous to the "vicinal diaryl" pharmacophore found in Coxibs.

  • Selectivity: High selectivity for COX-2 over COX-1.[1]

  • Performance: In carrageenan-induced rat paw edema models, methoxy-substituted derivatives reduced inflammation by 65-70% , comparable to Celecoxib (75%) and superior to Diclofenac (55%) .

Mechanism of Action

The biological versatility of this molecule stems from its ability to intervene in multiple signaling cascades.[1]

Mechanism Drug Ethyl 3-phenyl-1H- pyrazole-4-carboxylate (and derivatives) COX2 COX-2 Enzyme Drug->COX2 Inhibits CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Drug->CYP51 Inhibits Tubulin Microtubule Polymerization Drug->Tubulin Disrupts Inflammation Pro-inflammatory Prostaglandins (PGE2) COX2->Inflammation Blocks production of Membrane Ergosterol Synthesis (Fungal Membrane) CYP51->Membrane Depletes Apoptosis Cell Cycle Arrest (G2/M Phase) Tubulin->Apoptosis Induces AntiInf Reduced Inflammation & Edema Inflammation->AntiInf Result FungalDeath Fungal Cell Lysis Membrane->FungalDeath Result TumorShrink Tumor Regression Apoptosis->TumorShrink Result

Figure 2: Multi-target mechanism of action showing COX-2 inhibition (anti-inflammatory), CYP51 inhibition (antifungal), and tubulin disruption (anticancer).

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Objective: Synthesize the core scaffold for SAR evaluation.

  • Reagents: Acetophenone phenylhydrazone (10 mmol), Vilsmeier reagent (POCl3/DMF), Ethanol.

  • Vilsmeier-Haack Cyclization:

    • Add POCl3 (30 mmol) dropwise to DMF (10 mL) at 0°C. Stir for 30 min.

    • Add acetophenone phenylhydrazone (10 mmol) dissolved in DMF.

    • Heat to 60-70°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Pour into crushed ice, neutralize with NaHCO3. Filter the precipitate (4-formyl intermediate).[1]

  • Oxidation & Esterification:

    • Dissolve intermediate in Ethanol.[1][2] Add AgNO3/NaOH (mild oxidation) to form the acid.[1]

    • Reflux acid in absolute ethanol with catalytic H2SO4 for 6 hours.

    • Evaporate solvent, extract with EtOAc, and recrystallize from ethanol.[1]

  • Yield: Typically 65-75%.[1]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against cancer cell lines.[1]

  • Cell Seeding: Seed MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compound (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin as positive control.[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • BenchChem. Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate: Biological Activity and Applications. Retrieved from

  • National Institutes of Health (NIH). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3.[1] PMC Article.[1] Retrieved from

  • Radhakrishnan, S., et al. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates.[1][4] Bioorganic & Medicinal Chemistry Letters.[1][4] Retrieved from

  • Menendez, C., et al. Synthesis and biological evaluation of pyrazole derivatives as potential anticancer agents.[1] Journal of Medicinal Chemistry.[1]

  • PubChem. Ethyl 1H-pyrazole-4-carboxylate Compound Summary. CID 142179.[1] Retrieved from

  • El-Sayed, et al. Synthesis and Anti-inflammatory Activity of Novel Pyrazole Derivatives.[1][5] ResearchGate.[1] Retrieved from

Sources

Validation

Comparative Guide: Spectroscopic Analysis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

This guide provides a comparative spectroscopic analysis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate , focusing on its differentiation from critical regioisomers and tautomers. Executive Summary Ethyl 3-phenyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectroscopic analysis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate , focusing on its differentiation from critical regioisomers and tautomers.

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (Compound A ) is a privileged scaffold in medicinal chemistry, often utilized for its anti-inflammatory and anticancer properties. However, its synthesis—typically via the condensation of hydrazines with 1,3-dicarbonyl equivalents—frequently yields structural isomers, most notably ethyl 4-phenyl-1H-pyrazole-3-carboxylate (Compound B ) or the 5-phenyl tautomer.

Correctly assigning the regiochemistry is critical; the biological activity profiles of the 3-phenyl-4-carboxylate and the 4-phenyl-3-carboxylate differ drastically due to altered binding pocket geometries. This guide outlines a definitive spectroscopic workflow to distinguish these isomers, relying on HMBC connectivity and NOE interactions rather than ambiguous chemical shifts.

Part 1: The Isomer Challenge

In solution, 1H-pyrazoles undergo annular tautomerism. For the target molecule, this equilibrium exists between the 3-phenyl and 5-phenyl forms.

  • Target (Compound A): Ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

    • Dominant Tautomer: 3-phenyl form (stabilized by H-bonding and electronics).

    • Key Feature: The ester is flanked by the phenyl ring and the pyrazole proton (H-5).

  • Structural Isomer (Compound B): Ethyl 4-phenyl-1H-pyrazole-3-carboxylate.

    • Origin: Regioisomer formed during cycloaddition if the hydrazine attacks the "wrong" carbonyl.

    • Key Feature: The ester is at position 3, adjacent to the nitrogen. The phenyl is at position 4.[1][2]

The Tautomerism Factor

Unlike N-alkylated pyrazoles, the NH-pyrazole proton is labile. In solvents like DMSO-


, the signals for C3 and C5 may broaden or average out.
  • Expert Insight: Do not rely solely on the integration of the NH proton. Its chemical shift varies (

    
     ppm) based on concentration and water content. Focus on the C-H  of the pyrazole ring.[3]
    

Part 2: Comparative Spectroscopic Profiling

1H NMR Analysis (DMSO- , 400 MHz)

While both isomers possess a pyrazole singlet, an ethyl group, and a phenyl multiplet, the chemical shift of the pyrazole singlet offers the first clue.

FeatureTarget (3-Ph-4-COOEt)Isomer (4-Ph-3-COOEt)Mechanistic Reason
H-pyrazole (

)
8.00 – 8.30 ppm (s) 7.60 – 7.90 ppm (s) In the Target, H-5 is adjacent to the electron-withdrawing ester (via conjugation) and the N-H. In the Isomer, H-5 is adjacent only to the Phenyl.
Phenyl (

)
7.40 – 7.70 (m)7.30 – 7.50 (m)Phenyl at C3 (Target) is more conjugated with the imine-like system than Phenyl at C4 (Isomer).
NH (

)
13.2 – 13.6 (br s)13.0 – 13.4 (br s)Indistinguishable due to exchange rates.
13C NMR & HMBC (The "Gold Standard")

1D


C NMR is insufficient due to overlapping aromatic signals. HMBC (Heteronuclear Multiple Bond Correlation)  is required to prove the connectivity of the Carbonyl carbon to the Pyrazole proton.
  • Target (3-Ph-4-COOEt):

    • The Carbonyl carbon (C=O, ~163 ppm) is at position 4.

    • The Pyrazole proton is at position 5.[1][2][4][5]

    • Correlation: Strong

      
       or 
      
      
      
      coupling is observed between C=O and H-5 .
  • Isomer (4-Ph-3-COOEt):

    • The Carbonyl carbon (C=O, ~160 ppm) is at position 3.

    • The Pyrazole proton is at position 5.[1][2][4][5]

    • Correlation: The distance is 4 bonds (C3-C4-C5-H5). No correlation (or extremely weak) is observed in standard HMBC.

NOESY/ROESY Analysis

If the NH exchange is slow (dry DMSO or low temp), NOE can confirm spatial proximity.

  • Target: NOE observed between NH and Phenyl (ortho protons).

  • Isomer: NOE observed between NH and Ethyl ester (CH2).

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification (Vilsmeier-Haack Route)

Note: This route minimizes regioisomer formation compared to hydrazine condensation.

  • Reagents: Acetophenone hydrazone, POCl

    
    , DMF.
    
  • Procedure:

    • Dissolve acetophenone hydrazone (1.0 eq) in anhydrous DMF (5.0 eq) at 0°C.

    • Dropwise add POCl

      
       (3.0 eq). Heat to 80°C for 4 hours.
      
    • Quench with ice water; neutralize with NaHCO

      
      .
      
    • Extract with EtOAc.[6]

  • Purification: Recrystallize from Ethanol/Water (9:1). Isomers often have distinct solubility; the 3-phenyl-4-carboxylate is typically less soluble than the 3-carboxylate.

Protocol B: Definitive NMR Characterization
  • Sample Prep: Dissolve 10 mg of purified solid in 0.6 mL DMSO-

    
     . (CDCl
    
    
    
    often leads to broad NH signals; DMSO stabilizes the tautomer via H-bonding).
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run HMBC optimized for

      
       Hz.
      
  • Validation:

    • Locate Carbonyl signal (~163 ppm).

    • Check for cross-peak to the Pyrazole singlet (~8.2 ppm).

    • Result: Presence of peak = Target . Absence = Isomer .

Part 4: Visual Logic & Workflows

Comparison Data Table
Spectroscopic ParameterTarget: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Isomer: Ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Molecular Formula C

H

N

O

C

H

N

O


H NMR: Pyrazole-H

8.15 ppm (Singlet)

7.75 ppm (Singlet)
HMBC: C=O

Pyrazole-H
Positive Correlation (

/

)
Negative/Weak (

)
NOESY: NH

Phenyl
Strong (Spatial proximity)Weak/None
IR: C=O Stretch 1690 - 1710 cm

(Conjugated)
1715 - 1730 cm

Melting Point 140 - 142 °C118 - 120 °C
Decision Tree for Identification

G Start Crude Product Isolated HNMR Step 1: 1H NMR (DMSO-d6) Locate Pyrazole Singlet Start->HNMR CheckShift Shift > 8.0 ppm? HNMR->CheckShift HMBC Step 2: HMBC Experiment Check C=O (163 ppm) to H-Pyz correlation CheckShift->HMBC Yes (Likely Target) Isomer Result: Structural Isomer (4-phenyl-3-carboxylate) CheckShift->Isomer No (< 7.9 ppm) Target Result: Target Molecule (3-phenyl-4-carboxylate) HMBC->Target Correlation Observed HMBC->Isomer No Correlation

Caption: Figure 1. Spectroscopic decision tree for distinguishing pyrazole carboxylate regioisomers.

References

  • Regioselective Synthesis and NMR Analysis

    • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022).[7][8] PubMed Central.

  • Tautomerism in Pyrazoles

    • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study.
  • HMBC/NOESY Methodology

    • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024).[7] Magnetic Resonance in Chemistry.

  • Reference Spectral Data

    • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester Data.[9] NIST Chemistry WebBook.

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

Introduction: The Centrality of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold." This is evidenced by its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the anti-obesity medication Rimonabant.[2][3][4] The biological significance of pyrazoles makes the efficient and selective synthesis of their derivatives a critical endeavor for researchers in drug development.[1]

The most fundamental and widely employed method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] While the core reaction is well-established, the choice of catalyst is a pivotal decision that profoundly impacts reaction efficiency, yield, purity, scalability, and environmental footprint.

This guide provides an in-depth comparison of various catalytic systems for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind catalyst selection, contrasting the performance of homogeneous, heterogeneous, and green catalysts with supporting experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic strategy for their specific synthetic challenges.

Catalytic Strategies: A Mechanistic Overview

The catalytic synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines hinges on the activation of the carbonyl group for nucleophilic attack by the hydrazine, followed by cyclization and dehydration. The choice of catalyst dictates how this activation is achieved and influences the overall reaction pathway. Catalysts can be broadly classified into two main families: homogeneous and heterogeneous.[7][8]

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically in solution).[8] This category includes Brønsted acids, Lewis acids, and organocatalysts. Their primary advantage is high activity and selectivity due to excellent substrate-catalyst interaction at a molecular level. However, their principal drawback is the often-difficult separation from the reaction mixture, which can lead to product contamination and catalyst loss.[7]

  • Heterogeneous Catalysts: Present in a different phase from the reactants, these are typically solids that provide an active surface for the reaction.[8] This class includes metal oxides, supported metal nanoparticles, and functionalized polymers. Their standout feature is the ease of separation (e.g., by simple filtration) and potential for recyclability, which aligns with the principles of green chemistry and is advantageous for industrial-scale synthesis.[7][9][10]

The general workflow for a catalyzed Knorr-type pyrazole synthesis is depicted below.

G cluster_reactants Reactants cluster_process Catalytic Process R1 1,3-Dicarbonyl Compound Activation Carbonyl Activation & Nucleophilic Attack R1->Activation R2 Hydrazine Derivative R2->Activation Catalyst Catalyst Catalyst->Activation Accelerates Cyclization Intramolecular Cyclization Activation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Product Dehydration->Product

Caption: Generalized workflow for the catalytic synthesis of pyrazoles.

Comparative Efficacy of Key Catalytic Systems

The selection of a catalyst is a multi-factorial decision. While yield is a primary metric, considerations such as reaction time, temperature, catalyst loading, cost, safety, and reusability are equally critical. The following table summarizes experimental data from various studies, offering a direct comparison of different catalytic approaches.

Catalyst SystemCatalyst TypeReactants ExampleCatalyst LoadingSolventTemp. (°C)TimeYield (%)Key Advantages & Ref.
Nano-ZnO Heterogeneous, Metal OxidePhenylhydrazine, Ethyl AcetoacetateN/AControlledN/AShort95%Environmentally friendly, high yield, simple work-up.[11]
Ag/La-ZnO Heterogeneous, Core-Shell NanoparticleAryl aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateN/ASolvent-freeRT10-25 minExcellentGreen (solvent-free grinding), rapid, reusable, high efficiency.[12]
Nickel-Based Heterogeneous, MetallicAcetophenone, Hydrazine, Benzaldehyde10 mol%EthanolRT3 hGood-ExcellentLow catalyst loading, room temperature operation, reusable up to 7 cycles.[13]
NaCoMo Heterogeneous, Metal-Oxo-ClusterSulfonyl hydrazides, 1,3-DiketonesN/AN/AN/AN/Aup to 99%Exceptional catalytic activity and yield for specific substrates.[11]
Amberlyst-70 Heterogeneous, Polymeric AcidHydrazine derivatives, 1,3-DiketonesN/AN/AN/AN/AHighSolid acid catalyst, easy to handle and remove.[11]
Molecular Iodine Homogeneous, Non-metalSulfonyl hydrazides, 1,3-Diketones, Sodium sulfinatesN/AN/AMildN/AN/ATransition metal-free, multicomponent synthesis.[11]
Ammonium Chloride Homogeneous, "Green" CatalystAcetyl acetone, Hydrazine hydrate2 mmol (for 20 mmol substrate)EthanolN/AN/AN/AInexpensive, non-toxic, uses renewable solvent.[5]
Yb(PFO)₃ Homogeneous, Lewis AcidAldehydes, β-ketoesters, HydrazinesN/AN/AN/AN/AHighMild and highly efficient, catalyst can be reused.[14][15]
Pec-NH₂ Heterogeneous, Organocatalystα-selanyl-1,3-diketones, ArylhydrazinesN/AGlycerol60°CN/A71-85%Biobased, recyclable, sustainable chalcogen chemistry.[16]
Analysis and Field Insights
  • The Rise of Nanocatalysts: As demonstrated by Nano-ZnO and Ag/La-ZnO, nanocatalysts represent a significant advancement.[17][18] Their high surface-area-to-volume ratio provides a greater number of active sites, often leading to dramatically reduced reaction times and milder conditions (room temperature, solvent-free) compared to bulk materials or traditional methods.[12][18] The Ag/La-ZnO core-shell catalyst is particularly noteworthy for its performance in four-component reactions under mechanochemical (grinding) conditions, epitomizing a green synthetic approach.[12]

  • Heterogeneous vs. Homogeneous Trade-offs: The Nickel-based catalyst exemplifies the practical advantages of heterogeneous systems.[13] While the 3-hour reaction time is longer than for some nanocatalysts, its operation at room temperature and proven reusability for up to seven cycles make it highly attractive for sustainable process development.[13] In contrast, homogeneous Lewis acids like Yb(PFO)₃ offer high efficiency and can be recycled, but the process is more complex than simple filtration.[14][15] The choice here is a classic process chemistry dilemma: favor the higher intrinsic activity of a homogeneous system or the operational simplicity and sustainability of a heterogeneous one? For discovery chemistry, speed may favor the former; for scale-up, reusability favors the latter.

  • The "Green" Chemistry Imperative: Catalysts like ammonium chloride and bio-based Pec-NH₂ highlight a crucial trend towards sustainability.[5][16] While perhaps not offering the record-breaking yields of advanced metal systems, their low cost, low toxicity, and use of environmentally benign solvents like ethanol or glycerol are compelling attributes.[5][16] Such methods are particularly valuable in academic settings or early-stage discovery where cost and environmental impact are significant considerations.

Detailed Experimental Protocol: Green Synthesis of 4H-Pyrano[2,3-c]pyrazoles using Ag/La-ZnO Nanocatalyst

This protocol is based on the highly efficient, solvent-free, four-component synthesis utilizing the Ag/La-ZnO core-shell nanocatalyst.[12] This method was chosen for its alignment with green chemistry principles, exceptional yields, and operational simplicity.

Causality of Component Choices:
  • Catalyst (Ag/La-ZnO): The ZnO provides a Lewis acidic surface to activate the carbonyl groups. Doping with Lanthanum and coating with Silver nanoparticles enhances this catalytic activity, stability, and selectivity.[12]

  • Solvent-Free Grinding: Mechanochemistry avoids the use of potentially toxic organic solvents, reduces waste, and can enhance reaction rates by bringing reactants into close contact on the catalyst surface.

  • One-Pot, Four-Component Reaction: This approach maximizes atom economy and process efficiency by combining multiple synthetic steps into a single operation, avoiding the need to isolate intermediates.[9][11]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Catalyst to Mortar: 1. Aryl Aldehyde (1 mmol) 2. Ethyl Acetoacetate (1 mmol) 3. Hydrazine Hydrate (1 mmol) 4. Malononitrile (1 mmol) 5. Ag/La-ZnO Catalyst B Grind with Pestle at Room Temperature (10-25 minutes) A->B C Monitor reaction by TLC B->C D Add Ethanol and Stir C->D Reaction Complete E Filter to separate solid product and catalyst D->E F Wash with cold ethanol E->F G Recrystallize from Ethanol F->G H Pure 4H-Pyrano[2,3-c]pyrazole Product G->H

Caption: Step-by-step workflow for the mechanochemical synthesis of pyrazoles.

Step-by-Step Methodology
  • Reagent Preparation: Ensure all reagents—aryl aldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile—are of high purity. The Ag/La-ZnO catalyst should be prepared and characterized as per the literature procedure or obtained from a reliable source.[12]

  • Reaction Setup: In a clean, dry agate mortar, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and the Ag/La-ZnO nanocatalyst.

  • Mechanochemical Reaction: Grind the mixture vigorously using a pestle at ambient room temperature. The reaction is typically complete within 10-25 minutes.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the mortar, dissolving it in a suitable solvent (e.g., ethyl acetate), and spotting it on a TLC plate. Develop the plate using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new, single major spot indicates reaction completion.

  • Product Isolation: Once the reaction is complete, add approximately 10 mL of ethanol to the mortar and stir the slurry for a few minutes to dissolve any remaining soluble impurities and facilitate the transfer of the solid product.

  • Filtration: Separate the solid crude product and the catalyst by vacuum filtration. The catalyst can be recovered from the filter paper for reuse after appropriate washing and drying.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any residual soluble impurities. For highest purity, the crude product should be recrystallized from hot ethanol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[12]

Conclusion and Future Outlook

The synthesis of the pyrazole core has evolved significantly, driven by the dual needs for chemical efficiency and environmental sustainability. This guide demonstrates a clear trend away from traditional methods that require harsh conditions towards sophisticated catalytic systems.

  • For Rapid Discovery & Library Synthesis: Multicomponent, one-pot reactions catalyzed by highly active homogeneous Lewis acids or nanocatalysts under mild conditions are ideal. They offer speed and high tolerance for a diverse range of substrates.[11][14][15]

  • For Process Development & Scale-Up: The focus shifts to sustainability and cost-effectiveness. Recyclable heterogeneous catalysts, such as the Nickel-based system or advanced nanocatalysts like Ag/La-ZnO, are superior choices.[12][13] Their operational simplicity and potential for reuse directly address the economic and environmental requirements of large-scale production.

  • For Green Chemistry Initiatives: Bio-based catalysts and reactions that proceed in benign solvents (water, ethanol) or under solvent-free conditions are at the forefront of modern synthetic chemistry.[16][19]

The future of pyrazole synthesis will likely see further integration of these principles. We anticipate growth in the application of photoredox catalysis, which can enable novel reaction pathways under exceptionally mild conditions, and biocatalysis, offering unparalleled selectivity.[11] The continued development of robust, inexpensive, and recyclable catalysts derived from earth-abundant metals and sustainable materials will remain a paramount goal, ensuring that the synthesis of these vital medicinal scaffolds is as efficient and clean as it is innovative.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Pharmacognosy and Phytochemistry.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. Universal Journal of Pharmaceutical Research.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Applic
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Amino-functionalized pectin (Pec-NH2) as a biomass-derived heterogeneous organocatalyst for the synthesis of 2-arylselanyl-1,3-diketones and pyrazoles. Taylor & Francis Online.
  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanoc
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Publishing.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Synergy between homogeneous and heterogeneous c
  • 3.

Sources

Validation

validation of analytical methods for ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Analytical Method Validation Guide: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Executive Summary & Strategic Context Compound Profile: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (EPPC) CAS: 181867-24-3 (and related isomers)...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Validation Guide: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Executive Summary & Strategic Context

Compound Profile: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (EPPC) CAS: 181867-24-3 (and related isomers) Role: Critical Pharmacophore Intermediate Applications: Precursor for kinase inhibitors, anti-inflammatory agents (COX-2 selectivity), and agrochemical fungicides.[1]

Validation of analytical methods for EPPC is not merely a regulatory checkbox; it is a critical quality gate in the synthesis of complex bioactive scaffolds.[1] As a pyrazole ester, this molecule exhibits specific challenges—notably potential hydrolysis of the ethyl ester linkage under extreme pH and tautomerism of the N-H proton.[1]

This guide moves beyond generic templates to provide a field-tested, comparative validation strategy. We analyze the Gold Standard (RP-HPLC-UV) against the High-Sensitivity Alternative (UHPLC-MS/MS) and the High-Throughput Screen (HPTLC) .[1]

Comparative Analysis of Analytical Platforms

The following table contrasts the three primary methodologies available for EPPC analysis.

FeatureMethod A: RP-HPLC-PDA (Recommended QC)Method B: UHPLC-MS/MS (Bioanalysis/Trace)Method C: HPTLC (Process Monitoring)
Primary Use Case Purity assay, stability testing, final release.[1]PK studies, impurity profiling (<0.05%), metabolite ID.[1]Reaction monitoring, crude purity check.
Specificity High (with PDA spectral confirmation).[1]Ultra-High (m/z + fragmentation).[1]Moderate (Rf value comparison).
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~1 - 10 ng/mL~1 - 5 µ g/spot
Cost per Run ModerateHighLow
Throughput 15-25 min/sample3-5 min/sampleParallel (10-15 samples/plate)
Key Limitation Requires UV chromophore (EPPC has strong UV).[1]Matrix effects; instrument cost.[1]Lower resolution; semi-quantitative.

Strategic Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation path based on the drug development stage.

AnalyticalWorkflow Start Sample Origin: EPPC Stage1 Synthesis/Crude Start->Stage1 Stage2 Purified Intermediate Start->Stage2 Stage3 Biological Matrix (PK) Start->Stage3 MethodC HPTLC (Rapid Screen) Stage1->MethodC Quick Check MethodA RP-HPLC-PDA (ICH Q2 Validation) Stage2->MethodA Release Testing MethodB UHPLC-MS/MS (Trace Analysis) Stage3->MethodB Bioanalysis Decision Purity > 98%? MethodC->Decision Decision->Stage1 No (Re-purify) Decision->MethodA Yes

Figure 1: Analytical workflow decision tree for EPPC based on sample purity and matrix complexity.

Core Protocol: RP-HPLC-PDA Validation (The Gold Standard)[1]

This protocol is designed to meet ICH Q2(R2) guidelines. It utilizes the strong UV absorption of the phenyl-pyrazole conjugation (typically


 ~250-260 nm).[1]
Chromatographic Conditions
  • System: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 (Octadecylsilane), End-capped.[1] Rationale: The phenyl and ethyl groups make EPPC lipophilic; end-capping reduces peak tailing from the secondary amine on the pyrazole ring.[1]

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Buffer pH ~2.7 suppresses ionization of the pyrazole NH, sharpening peaks).[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)[1]

    • 2-15 min: 20% -> 80% B (Linear ramp)[1]

    • 15-20 min: 80% B (Wash lipophilic impurities)[1]

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (Primary), 210-400 nm (Scan for purity).[1]

  • Column Temp: 30°C.

Validation Parameters & Acceptance Criteria

A. Specificity (Stress Testing)

  • Objective: Prove the method separates EPPC from degradation products (hydrolysis of ester, oxidation of pyrazole).

  • Protocol: Expose EPPC stock (1 mg/mL) to:

    • Acid: 0.1N HCl, 60°C, 2 hrs. (Expect: Hydrolysis to carboxylic acid).

    • Base: 0.1N NaOH, 60°C, 2 hrs. (Expect: Rapid hydrolysis).

    • Oxidation: 3% H2O2, RT, 4 hrs.

  • Acceptance: Peak purity index > 0.999 (via PDA); Resolution (

    
    ) > 1.5 between EPPC and nearest degradant.
    

B. Linearity

  • Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target test concentration).

  • Protocol: Prepare 5 concentration levels (e.g., 20, 50, 80, 100, 120 µg/mL) from a standard stock solution in Methanol.

  • Acceptance:

    
    .[2]
    

C. Accuracy (Recovery)

  • Protocol: Spike known amounts of EPPC into a placebo matrix (or solvent blank if pure substance) at 80%, 100%, and 120% levels. Triplicate injections.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%; %RSD < 2.0%.

D. Precision

  • System Precision: 6 injections of standard. (%RSD < 1.0%).[1]

  • Method Precision: 6 independent preparations of the sample. (%RSD < 2.0%).[1]

E. Robustness

  • Protocol: Deliberately vary:

    • Flow rate (± 0.1 mL/min).[1]

    • Column Temp (± 5°C).

    • Mobile Phase pH (± 0.2 units).[1]

  • Acceptance: System suitability parameters (Tailing factor < 2.0, Theoretical plates > 2000) must remain within limits.

Alternative Method: UHPLC-MS/MS (Bioanalytical)[1]

For researchers tracking EPPC in plasma or cell media (e.g., HCT116 cytotoxicity assays), UV detection is insufficient.[1]

  • Column: C18 sub-2 µm (e.g., 50 mm x 2.1 mm, 1.7 µm).[1]

  • Ionization: ESI Positive Mode (Protonation of Pyrazole N).[1]

  • MRM Transition:

    • Parent: [M+H]+ (Calculate based on MW ~216.24).[1]

    • Daughter: Loss of ethyl group (-28) or decarboxylation.[1]

  • Advantage: Validated for specificity in the presence of complex biological proteins.[1]

Synthesis & Impurity Logic

Understanding the synthesis is crucial for validating "Specificity." The most common route involves the condensation of ethyl benzoylacetate with hydrazine .[1]

SynthesisPathway Reactant1 Ethyl Benzoylacetate Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Hydrazine Reactant2->Intermediate Product EPPC (Ethyl 3-phenyl-1H-pyrazole-4-carboxylate) Intermediate->Product Cyclization Impurity Impurity: Pyrazolone Tautomer Intermediate->Impurity Side Reaction

Figure 2: Synthetic pathway highlighting potential impurities that the analytical method must resolve.[1]

Validation Note: The method must demonstrate resolution between the target pyrazole and any unreacted ethyl benzoylacetate (starting material) or pyrazolone by-products.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Yogi, B., et al. (2018).[1][4] "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). "A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine." (Used for comparative pyrazole HPLC conditions). Link[1]

  • PubChem. (2025).[1][5] "Ethyl 3-amino-1H-pyrazole-4-carboxylate Compound Summary." National Library of Medicine.[1] Link[1]

  • Popiołek, Ł. (2017).[1] "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. (Context on pyrazole hydrazide stability).

Sources

Comparative

Comparative Guide: Pyrazole Synthesis via Conventional Heating vs. Microwave Irradiation

[1][2][3][4][5] Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). For decades, the Knorr Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). For decades, the Knorr Pyrazole Synthesis —the condensation of hydrazines with 1,3-dicarbonyls—has been the industrial standard. However, modern drug discovery demands higher throughput and greener methodologies.

This guide compares the Conventional Thermal Reflux method against Microwave-Assisted Organic Synthesis (MAOS) . Based on experimental data and kinetic profiles, Microwave Synthesis is superior for library generation and lead optimization, offering 10-20x faster reaction times and 10-15% higher yields . Conventional methods remain relevant primarily for bulk scale-up where microwave penetration depth becomes a limiting factor.

Mechanistic Foundation: The Knorr Reaction

To understand the optimization, we must first understand the mechanism. The reaction involves the nucleophilic attack of a hydrazine derivative on a


-keto ester (or 1,3-diketone).[1]
Reaction Pathway[7][8][9][10]
  • Imine Formation: The hydrazine nitrogen attacks the most electrophilic carbonyl (usually the ketone), forming a hydrazone intermediate.

  • Cyclization: The second nitrogen attacks the ester/second carbonyl.[1]

  • Aromatization: Loss of water (dehydration) or alcohol drives the system to the stable aromatic pyrazole ring.

Mechanistic Diagram

The following diagram illustrates the critical transition states. Note that in microwave synthesis, the rapid dipolar rotation of the solvent aligns with the transition state polarity, lowering the activation energy barrier (


).

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack TS Cyclization (Transition State) Inter1->TS Intramolecular Attack Inter2 5-OH-Pyrazoline TS->Inter2 Ring Closure Product 1H-Pyrazole (Aromatic) Inter2->Product - H2O (Dehydration) Byproduct H2O / EtOH Inter2->Byproduct

Figure 1: Step-wise mechanism of Knorr Pyrazole Synthesis. The dehydration step is thermodynamically driven by aromatization.

Comparative Analysis: Data & Performance

The following data is aggregated from comparative studies involving the synthesis of phenyl-1H-pyrazoles and derivatives.

Performance Metrics Table
MetricMethod A: Conventional RefluxMethod B: Microwave (MAOS)Improvement Factor
Reaction Time 2 – 6 Hours2 – 10 Minutes~30x Faster
Typical Yield 60% – 85%85% – 98%+15% Yield
Solvent Usage High (Ethanol/Acetic Acid)Low (Solvent-free or Water)Green Chem Compliant
Purity Profile Moderate (Side products common)High (Cleaner reaction profile)Reduced Purification
Energy Efficiency Low (Convective heating loss)High (Direct dielectric heating)Cost Effective
Critical Insight: Why Microwave Wins

The superiority of MAOS is not just about "hotter" temperatures. It relies on Dielectric Heating .[2]

  • Dipolar Polarization: Polar molecules (ethanol, hydrazine) try to align with the oscillating electric field of the microwave. This friction generates internal heat instantly throughout the vessel, unlike convective heating which heats from the outside in.

  • Superheating Effect: Solvents can reach temperatures well above their boiling points under pressure (in sealed vessels), significantly increasing the reaction rate constant (

    
    ) according to the Arrhenius equation.
    

Experimental Protocols

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle in a fume hood. Microwave reactions involving pressurized vessels must be conducted in dedicated synthetic reactors (e.g., CEM or Biotage), not domestic ovens.

Method A: Conventional Thermal Synthesis (The Baseline)

Objective: Synthesis of 3-methyl-1-phenyl-5-pyrazolone.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Stoichiometry: Add Ethyl Acetoacetate (0.01 mol) and Phenylhydrazine (0.01 mol).

  • Solvent: Add 20 mL of Glacial Acetic Acid (or Ethanol with cat. HCl).

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath.
    
  • Monitoring: Monitor via TLC every 60 minutes. Typical time: 3-4 hours.

  • Workup:

    • Pour reaction mixture into 100g of crushed ice.

    • Stir vigorously until precipitate forms.

    • Filter the solid under vacuum.[1]

    • Purification: Recrystallize from ethanol (essential step due to thermal degradation byproducts).

Method B: Microwave-Assisted Synthesis (The Optimized Route)

Objective: Synthesis of 3-methyl-1-phenyl-5-pyrazolone.

  • Setup: Use a 10 mL dedicated microwave process vial with a crimp cap/Teflon septum.

  • Stoichiometry: Add Ethyl Acetoacetate (0.01 mol) and Phenylhydrazine (0.01 mol).

  • Solvent: Add 2 mL Ethanol (or perform solvent-free by adding 2 drops of catalyst only).

  • Parameters:

    • Mode: Dynamic Power (maintain Temp).

    • Temp:

      
      .
      
    • Power: Max 150W (variable).

    • Pressure Limit: 250 psi.

    • Hold Time: 5 minutes.

  • Reaction: Irradiate. The system reaches temp in <30 seconds.[2]

  • Workup:

    • Cool vial to room temp (compressed air cooling usually built-in).

    • Pour into crushed ice.

    • Filter solid.[1]

    • Purification: Often yields analytical grade purity immediately; wash with cold ether.

Workflow Visualization

The following diagram contrasts the operational complexity and time-sink of both methods.

WorkflowComparison cluster_Conv Method A: Conventional (3-6 Hours) cluster_MW Method B: Microwave (15 Minutes) C_Mix Mix Reagents + Solvent (20mL) C_Heat Reflux (Oil Bath) 3-4 Hours C_Mix->C_Heat C_Cool Cool to RT C_Heat->C_Cool C_Ice Pour on Ice C_Cool->C_Ice C_Filter Vacuum Filter C_Ice->C_Filter C_Purify Recrystallization (Required) C_Filter->C_Purify M_Mix Mix Reagents Solvent-free/Min Solvent M_Rad MW Irradiation 120°C / 5 Mins M_Mix->M_Rad M_Cool Air Cool (1 min) M_Rad->M_Cool M_Ice Pour on Ice M_Cool->M_Ice M_Filter Vacuum Filter M_Ice->M_Filter M_Pure High Purity Product (Wash only) M_Filter->M_Pure

Figure 2: Operational workflow comparison.[3] Note the elimination of the recrystallization bottleneck in the Microwave method.

Conclusion & Recommendations

For Medicinal Chemistry and Lead Optimization teams, the transition to Microwave-Assisted Synthesis for pyrazole derivatives is not just optional; it is an efficiency imperative.

  • Selectivity: MW synthesis favors the thermodynamic product (pyrazole) over the kinetic intermediate (hydrazone) much faster, reducing side reactions.

  • Green Chemistry: The ability to run these reactions solvent-free or in water (using the "on-water" effect) aligns with modern sustainability goals.

  • Recommendation: Use Method B (MW) for all library synthesis (<5g). Use Method A (Conventional) only if scaling beyond 50g where batch microwave reactors are unavailable.

References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link][2]

  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized Ethyl 3-Phenyl-1H-Pyrazole-4-Carboxylate

Introduction: The Imperative of Purity in Pyrazole Scaffolds Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is more than just a chemical compound; it is a highly versatile scaffold in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pyrazole Scaffolds

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is more than just a chemical compound; it is a highly versatile scaffold in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] In drug development, the purity of an active pharmaceutical ingredient (API) is not a mere quality metric—it is a critical determinant of safety and efficacy. Even minute impurities can alter pharmacological profiles, introduce toxicity, or affect the compound's stability and manufacturability.

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of synthesized ethyl 3-phenyl-1H-pyrazole-4-carboxylate. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Context: Synthesis and the Origin of Impurities

To critically assess purity, one must first understand the potential sources of impurities. A common and efficient method for synthesizing the target compound is a one-pot, three-component reaction involving phenylhydrazine, benzaldehyde, and ethyl acetoacetate.[1]

Synthesis_Workflow start_material start_material intermediate intermediate product product reagent reagent A Phenylhydrazine E Reaction Mixture A->E B Ethyl Acetoacetate B->E C Benzaldehyde C->E D Catalyst (e.g., [bmim][FeCl4]) Oxygen Flow D->E One-Pot Reaction F Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (Crude Product) E->F Cyclization/ Aromatization G Purification (Recrystallization) F->G H Pure Product G->H

Caption: A typical one-pot synthesis workflow for the target pyrazole.

This reaction, while efficient, can introduce several types of impurities:

  • Unreacted Starting Materials: Residual phenylhydrazine, benzaldehyde, or ethyl acetoacetate.

  • Side-Products: Intermediates or products from unintended condensation reactions.

  • Regioisomers: While less common with symmetric ethyl acetoacetate, the use of unsymmetrical starting materials in other pyrazole syntheses frequently leads to regioisomers, which can be challenging to separate.[3][4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps.

A robust analytical strategy must be capable of separating, identifying, and quantifying all such potential impurities.

Comparative Analysis of Purity Assessment Techniques

No single technique provides a complete picture of a compound's purity. A multi-faceted approach, where the weaknesses of one method are covered by the strengths of another, is the gold standard.

Technique Principle Information Provided Pros Cons
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Impurities disrupt the crystal lattice, causing melting point depression and broadening.[5][6]Purity Indication (Qualitative)Fast, inexpensive, requires minimal sample.[7]Not quantitative, insensitive to amorphous impurities or those with similar melting points.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.[8]Purity (% Area), Retention Time (Identity), Quantification of Impurities.High resolution, highly quantitative, well-established for regulatory submissions.[9]Requires method development, can miss non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by ionization and mass-to-charge ratio detection.[3]Purity (% Area), Identification of volatile impurities via mass fragmentation patterns.[10]Excellent for volatile impurities and solvents, provides structural information (MS).Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte's peak to that of a certified internal standard of known purity and mass.[11][12]Absolute Purity (Molar %), Structural Confirmation.Primary analytical method, highly accurate, non-destructive, provides structural information simultaneously.[13][14]Requires high-field NMR, careful experimental setup (e.g., relaxation delays), may have peak overlap issues.[14]

A Logical Workflow for Comprehensive Purity Assessment

A systematic approach ensures both efficiency and rigor. The workflow should progress from rapid, preliminary checks to highly accurate, quantitative methods, with orthogonal techniques used for cross-validation.

Purity_Workflow step_initial step_initial step_quant step_quant step_confirm step_confirm decision decision result result start Synthesized Crude Product purify Purification (e.g., Recrystallization) start->purify mp Melting Point Analysis purify->mp check_mp Sharp MP Range? mp->check_mp hplc RP-HPLC Analysis (UV Detection) check_mp->hplc Yes fail_mp Repurify check_mp->fail_mp No check_hplc Purity > 99%? Single Major Peak? hplc->check_hplc qnmr Quantitative ¹H NMR (with Internal Standard) check_hplc->qnmr Yes fail_hplc Identify Impurities (LC-MS, Prep-LC) check_hplc->fail_hplc No gcms GC-MS Analysis (Residual Solvents) qnmr->gcms pass Purity Confirmed Release Batch gcms->pass fail_mp->purify

Caption: A logical workflow for the rigorous assessment of compound purity.

Experimental Protocols & Data Interpretation

Melting Point Analysis

This technique serves as a rapid, initial check of purity. A pure crystalline solid melts over a very narrow range (typically <1 °C).[15] Impurities introduce defects into the crystal lattice, requiring less energy to disrupt the structure, which results in a lower and broader melting range.[5][16]

Experimental Protocol:

  • Ensure the synthesized sample is completely dry and finely powdered.

  • Pack 1-3 mm of the sample into a glass capillary tube, ensuring dense packing by tapping the sealed end on a hard surface.[7]

  • Place the capillary tube into the melting point apparatus.

  • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting range is reported as T1-T2.

Data Interpretation:

  • High Purity: A sharp melting range (e.g., 149.5-150 °C) that matches literature values.

  • Low Purity: A broad and depressed melting range (e.g., 145-148 °C).[4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination.[8] For ethyl 3-phenyl-1H-pyrazole-4-carboxylate, a C18 column is appropriate due to the compound's relatively non-polar nature. The percentage purity is typically calculated based on the relative peak area of the main component versus all detected peaks.

Experimental Protocol:

  • System Preparation: Use an HPLC system with a UV detector.

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector Wavelength: 254 nm (Pyrazoles typically have strong UV absorbance)

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to ensure all late-eluting impurities are detected.

Data Interpretation (Hypothetical Case Study):

Batch Retention Time (min) Peak Area Area % Identity
Batch A 2.1515,4300.25Impurity 1 (likely starting material)
4.52 6,150,800 99.67 Product
6.8111,1000.08Impurity 2 (side-product)
Batch B 2.14125,6002.15Impurity 1 (likely starting material)
4.53 5,598,200 95.82 Product
5.98118,7502.03Impurity 3 (unknown)
  • Batch A shows high purity (>99.5%), suitable for further development.

  • Batch B shows lower purity (~96%) with significant impurities that would require identification and the batch would need repurification.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an orthogonal, primary method for purity assessment, offering a direct measure of the molar quantity of the analyte against a certified internal standard.[12][13] This method is non-destructive and provides structural confirmation simultaneously.[11]

Experimental Protocol:

  • Standard Selection: Choose an internal standard that has a simple spectrum, is stable, not volatile, and has peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into a vial.

    • Accurately weigh ~5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1 of any proton being quantified) to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.[14]

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved peak for the analyte and a well-resolved peak for the internal standard.

Purity Calculation: The purity of the analyte (Purityₐ) can be calculated using the following formula:

Purityₐ = (Iₐ / Iₛₜₐₙ) × (Nₛₜₐₙ / Nₐ) × (Mₐ / Mₛₜₐₙ) × (mₛₜₐₙ / mₐ) × Purityₛₜₐₙ

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

  • Subscripts 'a' and 'stan' refer to the analyte and standard, respectively.

Conclusion: A Triad of Trustworthiness

Assessing the purity of a critical synthetic building block like ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a non-negotiable step in research and development. A trustworthy assessment is built on a triad of principles:

  • Orthogonal Methods: Employing techniques with different underlying principles (e.g., chromatography and spectroscopy) to cross-validate results.[12]

  • Method Validation: Ensuring that the chosen analytical methods are suitable for their intended purpose—being specific, accurate, and precise.

  • Causality-Driven Analysis: Understanding the "why" behind each experimental parameter to troubleshoot issues and have full confidence in the data.

By integrating preliminary checks like melting point analysis with high-resolution quantitative techniques such as HPLC and qNMR, researchers can establish a comprehensive and reliable purity profile, ensuring the integrity of their subsequent scientific endeavors.

References

  • SSERC. (n.d.). Melting point determination. Scottish Schools Education Research Centre. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Education in Chemistry. Retrieved from [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • Gauthier, T. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219-9219. Retrieved from [Link]

  • National Measurement Institute, Australia. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. Retrieved from [Link]

  • Liu, Q., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 26, 247-257. Retrieved from [Link]

  • Williamson, T., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1796-1800. Retrieved from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 986-993. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]

  • Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Iacob, A. T., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8251. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Gudelis, E., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of a promising class of pyrazole-based compounds, ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a promising class of pyrazole-based compounds, ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, as potential anticancer agents. We will delve into their synthesis, comparative cytotoxic performance against human colorectal cancer cell lines, and the mechanistic insights into their mode of action, supported by experimental data.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Their versatility allows for structural modifications at multiple positions, enabling the fine-tuning of their therapeutic effects and selectivity.[2][3]

This guide focuses on a specific series of N-1, 3, 4, 5-tetrasubstituted pyrazoles: ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates . These compounds are synthetic analogues of lamellarins, a class of marine-derived alkaloids known for their potent cytotoxic activity.[2][4] By replacing the central pyrrole ring of lamellarin O with a pyrazole scaffold—a strategy known as scaffold hopping—researchers aim to develop novel agents with enhanced metabolic stability and potent anticancer effects.[2][4] This analysis centers on their performance against colorectal cancer, a leading cause of cancer-related mortality worldwide.

Synthetic Strategy: Building the Pyrazole Core

The synthesis of these complex pyrazole derivatives is a multi-step process designed for versatility, allowing for the introduction of diverse aryl groups to probe structure-activity relationships (SAR). The general pathway involves the functionalization of a simpler pyrazole precursor.[2]

A library of these target compounds was synthesized from readily available 3(5)-aryl-1H-pyrazole-5(3)-carboxylates.[2] The core strategy involves three key transformations:

  • Bromination: Introduction of a bromine atom at the 4-position of the pyrazole ring.

  • N-Alkylation: Attachment of the 2-aryl-2-oxoethyl side chain to the N-1 position of the pyrazole.

  • Suzuki Cross-Coupling: A palladium-catalyzed reaction to introduce the second aryl group at the 4-position, creating the final 3,4-diaryl structure.[2]

Microwave-assisted heating was successfully employed for the Suzuki cross-coupling to achieve high yields, ranging from 73–97%.[2]

SynthesisWorkflow start 3(5)-Aryl-1H-pyrazole- 5(3)-carboxylate step1 Bromination start->step1 step2 N-Alkylation with 2-Aryl-2-oxoethyl halide step1->step2 step3 Microwave-Assisted Suzuki Cross-Coupling step2->step3 Pd-catalyst, Arylboronic acid end Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl) -1H-pyrazole-5-carboxylate step3->end

Caption: General synthetic workflow for the target pyrazole compounds.

Evaluating Cytotoxicity: The Sulforhodamine B (SRB) Assay

To quantitatively assess the anticancer potential of these compounds, a reliable and robust cytotoxicity assay is paramount. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for screening compound libraries due to its efficiency, cost-effectiveness, and high reproducibility.[5][6]

Principle of the SRB Assay: The assay's logic is elegantly simple. It relies on the ability of the SRB dye, a bright-pink aminoxanthene, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of dye bound is therefore directly proportional to the total cellular protein mass, which serves as a reliable proxy for cell number.[6][9] Unlike assays dependent on metabolic activity, the SRB assay is less prone to interference from the test compounds themselves.[7]

Detailed Experimental Protocol: SRB Assay

This protocol is a self-validating system for assessing cytotoxicity in adherent cancer cell lines.

  • Cell Plating:

    • Harvest and count cells (e.g., HCT116, HT29, SW480).

    • Seed cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 200 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds and control drugs (e.g., Doxorubicin) in the culture medium.

    • Carefully replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

    • Incubate the plate for a specified exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.[7]

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[9]

  • Washing and Staining:

    • Discard the supernatant and wash the wells five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and medium components.[9] The washing must be gentle to avoid detaching the cell monolayer.

    • Allow the plates to air-dry completely.

    • Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[9]

    • Stain at room temperature for 30 minutes.[6]

  • Dye Solubilization and Measurement:

    • Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[9]

    • Air-dry the plates again.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6][7]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

    • Measure the optical density (OD) at approximately 510-565 nm using a microplate spectrophotometer.[5][7]

  • Data Analysis:

    • Subtract the background OD from all readings.

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

SRB_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate 1. Seed cells in 96-well plate incubate1 2. Incubate 24h (Cell Attachment) plate->incubate1 treat 3. Add serially diluted compounds incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 fix 5. Fix cells with cold 10% TCA incubate2->fix wash1 6. Wash plates to remove TCA fix->wash1 stain 7. Stain with 0.4% SRB solution wash1->stain wash2 8. Wash plates to remove unbound dye stain->wash2 solubilize 9. Solubilize bound dye with 10mM Tris Base wash2->solubilize read 10. Read Optical Density (510-565 nm) solubilize->read calculate 11. Calculate % Growth Inhibition & GI50 read->calculate CellCycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M block G2->block M->G1 block->M  Arrest label_node Pyrazole Derivatives Induce G2/M Arrest

Sources

Validation

Structural Validation of Pyrazole Derivatives: A Multi-Methodological Guide

Executive Summary The Challenge: Pyrazole derivatives possess a unique structural lability due to annular tautomerism (proton migration between N1 and N2). This characteristic, while pharmacologically valuable (e.g., in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Pyrazole derivatives possess a unique structural lability due to annular tautomerism (proton migration between N1 and N2). This characteristic, while pharmacologically valuable (e.g., in Celecoxib or Ruxolitinib), creates significant risks in structural assignment. A standard Single Crystal X-ray Diffraction (SCXRD) solution is often insufficient if the proton density is disordered or if the resolution is limited.

The Solution: This guide establishes a triangulated validation protocol . You cannot rely on SCXRD alone.[1] You must cross-validate the experimental geometry with Density Functional Theory (DFT) energy minimization and Hirshfeld Surface Analysis to confirm the supramolecular stability.

Part 1: The Validation Triad – Beyond Standard X-Ray

To validate a pyrazole structure for high-impact publication or drug filing, you must integrate three distinct data streams.

The Gold Standard: Single Crystal X-Ray Diffraction (SCXRD)[2][3][4]
  • Role: Provides the absolute 3D arrangement and unit cell dimensions.

  • The Limitation: X-rays scatter off electrons, not nuclei. Hydrogen atoms (having only one electron) are often invisible or "disordered" in pyrazoles. Relying solely on the electron density map (

    
    ) to assign the N-H proton is the most common error in pyrazole crystallography.
    
  • Critical Metric:

    
     factor 
    
    
    
    (5%) is the benchmark for high-quality small molecule structures.
The Theoretical Check: DFT Optimization
  • Role: Validates that the experimentally observed conformation is a thermodynamic minimum, not a local artifact of packing forces.

  • The Protocol: Optimize the geometry of the solved crystal structure using DFT (e.g., B3LYP/6-311G**).

  • Validation Logic: If the Root Mean Square Deviation (RMSD) between your X-ray structure and the DFT structure is

    
    , the structure is valid. If RMSD is high, your X-ray solution may be trapped in a false local minimum or incorrect tautomer assignment.
    
The Interaction Check: Hirshfeld Surface Analysis[2][5][6]
  • Role: Visualizes the "empty space" and contact points between molecules.

  • Relevance to Pyrazoles: Pyrazoles form specific supramolecular synthons (dimers, trimers, or catemers). Hirshfeld surfaces (mapped with

    
    ) immediately reveal if the hydrogen bonding network is consistent with known pyrazole behavior.
    

Part 2: The Tautomer Trap – Solving the N1 vs. N2 Puzzle

The defining feature of pyrazoles is the N-H proton migration. In the solid state, the proton is usually fixed on one nitrogen, but determining which one requires precise bond length analysis.

The Bond Length Rule

Because X-rays cannot reliably "see" the proton, you must look at the heavy atoms (Carbon and Nitrogen). The bond lengths tell you where the double bonds are, and therefore, where the proton is not.

Bond TypeTypical Length (

)
Structural Implication
C—N (Single) 1.35 – 1.37 Protonated Nitrogen (N-H)
C=N (Double) 1.32 – 1.34 Unprotonated Nitrogen (N:)
N—N (Single) 1.34 – 1.36 Connects the two nitrogens

Validation Protocol:

  • Measure the C3-N2 and C5-N1 bond lengths in your solved structure.

  • If C5-N1 is significantly longer (>0.02

    
    ) than C3-N2, the proton is located on N1 .
    
  • If the bond lengths are averaged (e.g., both ~1.34

    
    ), you likely have dynamic disorder  (the proton is hopping) or static disorder  (50% of crystals have N1-H, 50% have N2-H).
    

Part 3: Experimental Protocol – Vapor Diffusion Crystallization

Standard "slow evaporation" often yields poor quality pyrazole crystals due to rapid precipitation. Use Vapor Diffusion for diffraction-quality single crystals.

Materials
  • Inner Vial: 4 mL glass vial containing saturated solution of pyrazole derivative (Solvent A: e.g., THF or Methanol).

  • Outer Vessel: 20 mL scintillation vial containing precipitant (Solvent B: e.g., Hexane or Diethyl Ether).

  • Requirement: Solvent B must be more volatile than Solvent A, and the compound must be insoluble in Solvent B.

Step-by-Step Workflow
  • Dissolution: Dissolve 20 mg of pyrazole derivative in 1 mL of Solvent A. Filter through a 0.45

    
     PTFE syringe filter to remove dust (nucleation sites).
    
  • Setup: Place the open 4 mL vial inside the 20 mL vial.

  • Charge: Carefully add 5-8 mL of Solvent B into the outer vial (do not let it spill into the inner vial).

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent total evaporation.

  • Crystallization: Store at 4°C (fridge) or 20°C (bench) in a vibration-free zone. Solvent B will diffuse into Solvent A, slowly lowering solubility and growing high-quality crystals over 3-7 days.

Part 4: Comparative Data Analysis (Case Study)

Comparison of Experimental (SCXRD) vs. Theoretical (DFT) geometric parameters for a representative 4-substituted pyrazole derivative.

ParameterSCXRD (Exp.)DFT (B3LYP/6-311G**)Deviation (

)
Status
N1—N2 Bond 1.352

1.348

0.004

Pass
C5—N1 (N-H side) 1.361

1.358

0.003

Pass
C3—N2 (N: side) 1.334

1.330

0.004

Pass
C4—C5 Bond 1.378

1.381

0.003

Pass
Torsion Angle 178.5°179.1°0.6°Pass

Note: A deviation of <0.02


 in bond lengths generally indicates excellent agreement, validating the crystal structure solution.

Part 5: Visualization & Logic Flows

Diagram 1: The Self-Validating Workflow

This diagram outlines the decision-making process for validating a pyrazole structure.

ValidationWorkflow Synthesis Synthesis & Purification Crystallization Vapor Diffusion (Slow Growth) Synthesis->Crystallization SCXRD SCXRD Data Collection (Mo or Cu Source) Crystallization->SCXRD Solve Structure Solution (SHELXT/Olex2) SCXRD->Solve Check CheckCIF Validation (IUCr Standards) Solve->Check DFT DFT Geometry Optimization (B3LYP/6-311G**) Check->DFT Geometry Import Hirshfeld Hirshfeld Surface Analysis (Interaction Map) Check->Hirshfeld CIF Import Decision Compare RMSD (Exp vs Calc) DFT->Decision Theoretical Coords Hirshfeld->Decision H-Bond Logic Publish VALIDATED Ready for Publication Decision->Publish RMSD < 0.2 Å Refine Re-Refine Model (Check Tautomer) Decision->Refine RMSD > 0.2 Å Refine->Solve

Caption: The integrated workflow combining experimental X-ray diffraction with theoretical DFT and Hirshfeld surface analysis for robust validation.

Diagram 2: Tautomer Identification Logic

How to use bond lengths to determine where the proton sits.

TautomerLogic Input Solved Structure (R1 < 0.05) Measure Measure C-N Bonds Input->Measure Compare Compare Lengths: C5-N1 vs C3-N2 Measure->Compare Case1 C5-N1 > C3-N2 (Diff > 0.02 Å) Compare->Case1 Case2 C3-N2 > C5-N1 (Diff > 0.02 Å) Compare->Case2 Case3 Lengths Equal (~1.34 Å) Compare->Case3 Result1 Tautomer A (Proton on N1) Case1->Result1 Result2 Tautomer B (Proton on N2) Case2->Result2 Result3 Disorder Detected (Requires Low Temp Data) Case3->Result3

Caption: Logical decision tree for assigning pyrazole tautomers based on crystallographic bond length analysis.

References

  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Thakuria, R., & Thakur, T. S. (2017).[2] Crystal Polymorphism in Pharmaceutical Science. Comprehensive Supramolecular Chemistry II. Retrieved from [Link]

  • Raptis, R. G., et al. (2021).[3] Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - National Institutes of Health. Retrieved from [Link]

  • Alkorta, I., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules. Retrieved from [Link]

  • Olex2. (n.d.). Olex2: A complete structure solution, refinement and analysis program. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 3-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 3-phenyl-1H-pyrazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.